7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Description
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Properties
IUPAC Name |
7-chloro-1-propan-2-ylindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJCXWWMJNQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde CAS 1350761-17-9
An In-Depth Technical Guide to 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 1350761-17-9), a functionalized heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules.[1] This document details the compound's physicochemical properties, safety and handling protocols, plausible synthetic routes, and prospective applications. By elucidating the reactivity of its key functional groups—the C4-formyl, N1-isopropyl, and C7-chloro moieties—this guide serves as a critical resource for researchers aiming to leverage this versatile building block in the design and synthesis of novel chemical entities.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted indole derivative. The strategic placement of its functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate for constructing complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 1350761-17-9 | [2][3] |
| Molecular Formula | C₁₂H₁₂ClNO | [3] |
| Molecular Weight | 221.68 g/mol | Calculated |
| Physical Form | Solid | [4] |
| Melting Point | 87 - 91 °C (189 - 196 °F) | [5] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | Not readily available. |
Safety, Handling, and Stability
Proper handling of this compound is essential to ensure laboratory safety. The compound is chemically stable under standard ambient conditions (room temperature).[5]
Hazard Identification:
Recommended Precautionary Measures:
-
Prevention:
-
Response & First Aid:
-
If Swallowed: Immediately make the victim drink water (two glasses at most) and consult a physician.[5]
-
If on Skin: Take off all contaminated clothing immediately. Rinse skin with water/shower and wash with plenty of soap. If skin irritation or rash occurs, seek medical attention.[5]
-
If in Eyes: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (inspect prior to use), a lab coat, and safety glasses with side shields.[5] Work in a well-ventilated area or under a chemical fume hood.
Synthesis and Chemical Elaboration
While a specific, peer-reviewed synthesis for this compound is not prominently published, a logical and efficient route can be designed based on established indole chemistry, particularly leveraging precursors like methyl 7-chloroindole-4-carboxylate.[7] The synthesis of functionalized indoles is a well-trodden field, offering various methodologies for each required transformation.[8][9]
Proposed Retrosynthetic Analysis
The aldehyde functionality can be accessed from a more stable carboxylate precursor. This approach avoids direct formylation, which typically favors the C3 position in indoles, and allows for large-scale synthesis without chromatographic purification.[7]
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Synthetic Protocol
This protocol is a scientifically grounded projection based on the synthesis of the corresponding methyl ester.[7]
Step 1: N-Isopropylation of Methyl 7-chloro-1H-indole-4-carboxylate
-
To a solution of methyl 7-chloro-1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the indolide anion.
-
Add 2-iodopropane (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 7-chloro-1-isopropyl-1H-indole-4-carboxylate. This intermediate can often be used in the next step without further purification.
Step 2: Reduction of the Ester to the Carbaldehyde
-
Dissolve the crude ester from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq., typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70°C.
-
Causality Insight: DIBAL-H is a powerful yet selective reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the primary alcohol.
-
-
Stir the reaction at -78°C for 2-3 hours. Monitor progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target compound, this compound. Purify by column chromatography or recrystallization if necessary.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm.- Aromatic Protons (Indole Core): Three protons in the δ ≈ 7.0-8.0 ppm range, showing characteristic doublet and triplet splitting patterns.- Isopropyl Methine (CH): Septet, δ ≈ 4.8-5.1 ppm.- Isopropyl Methyl (CH₃): Doublet, δ ≈ 1.5-1.7 ppm (integrating to 6H). |
| ¹³C NMR | - Carbonyl Carbon (C=O): δ ≈ 190-195 ppm.- Aromatic Carbons: Multiple signals in the δ ≈ 110-140 ppm range.- Isopropyl Methine (CH): δ ≈ 47-50 ppm.- Isopropyl Methyl (CH₃): δ ≈ 21-23 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Peak corresponding to the molecular weight (m/z ≈ 221).- Isotopic Pattern: Presence of a significant M+2 peak (m/z ≈ 223) at approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1680-1695 cm⁻¹.- C-H Stretch (Aromatic): Peaks > 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks < 3000 cm⁻¹. |
Reactivity and Potential Applications
The true value of this compound lies in its utility as a versatile synthetic intermediate. Each functional group serves as a handle for diversification, enabling its use in combinatorial chemistry and targeted synthesis campaigns.
Caption: Key reaction pathways for synthetic diversification.
-
The Aldehyde Group (C4-CHO): This is a prime site for building molecular complexity. It readily undergoes nucleophilic addition and condensation reactions, including:
-
Reductive Amination: To introduce diverse amine functionalities, a key step in building libraries of potential pharmacophores.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of alkenes, extending conjugation and providing access to new scaffolds.
-
Grignard and Organolithium Additions: To form secondary alcohols, which can be further functionalized.
-
Oxidation: To generate the corresponding carboxylic acid, a common functional group in drug molecules.
-
-
The Chloro Group (C7-Cl): The chlorine atom on the benzene portion of the indole ring is a valuable handle for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki, Stille, and Buchwald-Hartwig Couplings: These powerful reactions allow for the introduction of aryl, heteroaryl, vinyl, or amino groups at the C7 position, profoundly altering the steric and electronic properties of the molecule. This is a critical tool for structure-activity relationship (SAR) studies.[7]
-
-
The Isopropyl Group (N1-iPr): This group serves to block the typically reactive N-H site of the indole, directing other electrophilic reactions to the carbon framework. It also increases the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties in a drug development context.
Conclusion
This compound is a strategically designed chemical intermediate poised for significant utility in research and development. Its combination of a reactive aldehyde, a site for cross-coupling, and a protected indole nitrogen makes it an exceptionally versatile building block. This guide has provided the foundational knowledge—from safe handling to synthetic application—required for scientists and drug development professionals to effectively integrate this compound into their research workflows, accelerating the discovery of novel and potentially therapeutic molecules.
References
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PubChem. (n.d.). 7-chloro-1H-indole. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Cimarelli, C., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1739. Available at: [Link]
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Hegedus, L. S., et al. (1990). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 69, 271. Available at: [Link]
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Wikipedia contributors. (n.d.). Indole-3-carbaldehyde. Wikipedia. Retrieved February 14, 2026, from [Link]
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Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 14, 2026, from [Link]
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chemical structure of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
This document provides a comprehensive technical overview of this compound, a substituted indole derivative of interest to researchers in medicinal chemistry and drug discovery. The guide delineates the molecule's structural architecture, proposes a strategic and efficient synthesis pathway, and details the analytical methods required for its definitive structural elucidation. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting field-proven insights for a professional audience.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[1][2] The target molecule, this compound, incorporates several key functionalities onto this core: a halogen atom at the C7 position, an N-alkyl (isopropyl) group, and a formyl group at the C4 position. Each of these substituents can significantly modulate the molecule's steric, electronic, and pharmacokinetic properties, making it a valuable building block for creating diverse chemical libraries for screening and development.
Section 1: Molecular Architecture and Physicochemical Properties
The structure of this compound is defined by the specific arrangement of its constituent functional groups on the indole framework. The chlorine atom at C7 is an electron-withdrawing group that can influence the acidity of the indole N-H proton (in the precursor) and modulate the electron density of the benzene portion of the ring system. The isopropyl group at the N1 position enhances lipophilicity and sterically shields one face of the molecule. The carbaldehyde (formyl) group at C4 is a versatile chemical handle, acting as both a hydrogen bond acceptor and a reactive site for further chemical transformations, such as reductive aminations or condensations.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ClNO | Calculated |
| Molecular Weight | 221.68 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds[4] |
| LogP (Predicted) | ~3.5 - 4.0 | Inferred from related structures[5][6] |
| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C | Recommended for indole aldehydes[4][7] |
Section 2: Strategic Synthesis Pathway
A robust and efficient synthesis is paramount for the practical application of any novel compound. For this compound, a retrosynthetic analysis suggests the most logical approach is a late-stage N-alkylation of a commercially available, pre-functionalized indole core.
Retrosynthetic Analysis
The primary disconnection strategy involves breaking the N1-isopropyl bond. This is scientifically sound because N-alkylation of indoles is a well-established and high-yielding transformation. This approach leverages the commercially available starting material 7-chloro-1H-indole-4-carbaldehyde , avoiding the complexities of regioselective formylation at the C4 position, which is often more challenging than the more electronically favored C3 position.[8]
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Plan
The proposed forward synthesis involves a direct N-alkylation reaction. The choice of base and solvent is critical for success, especially as weakly basic conditions can be insufficient for deprotonating the indole nitrogen, while overly harsh bases may be incompatible with the aldehyde functionality.
Caption: Proposed workflow for the forward synthesis.
Section 3: Experimental Protocol for Synthesis
This protocol describes the N-alkylation of 7-chloro-1H-indole-4-carbaldehyde. The methodology is adapted from established procedures for the N-alkylation of challenging indole substrates.[9]
Rationale for Reagent Selection:
-
Starting Material: 7-chloro-1H-indole-4-carbaldehyde (CAS 1167055-37-9) is selected for its commercial availability, which streamlines the synthesis.[4]
-
Alkylating Agent: 2-iodopropane is chosen as it is more reactive than the corresponding bromide or chloride, facilitating a more efficient reaction.
-
Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for N-alkylation of indoles, even those that are electron-rich or sterically hindered.[9] It offers superior performance over common bases like K₂CO₃ in such cases.
-
Solvent: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a polar aprotic solvent that effectively promotes SN2 reactions while being a suitable replacement for more hazardous solvents.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-chloro-1H-indole-4-carbaldehyde (1.0 eq.).
-
Reagent Addition: Add cesium carbonate (1.5 eq.) followed by anhydrous DMPU to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 2-iodopropane (1.2 eq.) to the mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.
Section 4: Comprehensive Spectroscopic Analysis for Structural Verification
Definitive structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the indole ring.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~10.1 | Singlet (s) | Aldehyde-H | The formyl proton is highly deshielded by the carbonyl group. |
| ~7.8-7.9 | Doublet (d) | H-5 | Aromatic proton ortho to the electron-withdrawing aldehyde group. |
| ~7.3-7.4 | Triplet (t) | H-6 | Aromatic proton coupled to both H-5 and the N-isopropyl methine. |
| ~7.2-7.3 | Doublet (d) | H-3 | Pyrrole ring proton, appears as a doublet due to coupling with H-2. |
| ~6.8-6.9 | Doublet (d) | H-2 | Pyrrole ring proton, coupled to H-3. |
| ~5.0-5.2 | Septet (sept) | Isopropyl CH | Methine proton coupled to the six methyl protons. |
| ~1.6 | Doublet (d) | Isopropyl CH₃ | Six equivalent methyl protons coupled to the methine proton. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192 | Aldehyde C=O | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~135 | C-4 | Carbon bearing the aldehyde, shifted downfield. |
| ~130 | C-7 | Carbon bearing the chlorine atom. |
| ~128 | C-3a | Quaternary carbon at the ring junction. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~122 | C-6 | Aromatic CH carbon. |
| ~120 | C-2 | Pyrrole ring CH carbon. |
| ~105 | C-3 | Pyrrole ring CH carbon. |
| ~50 | Isopropyl CH | Alkyl methine carbon. |
| ~22 | Isopropyl CH₃ | Alkyl methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2970-2930 | C-H stretch | Isopropyl group |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1680-1695 | C=O stretch | Aromatic Aldehyde |
| ~1580-1600 | C=C stretch | Aromatic ring |
| ~750-800 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): A peak will be observed at m/z ≈ 221.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic isotopic cluster will be observed for the molecular ion, with a peak at M⁺ (m/z 221) and an M+2 peak (m/z 223) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
Section 5: Potential Applications in Research and Development
Substituted indole-4-carbaldehydes serve as versatile intermediates in the synthesis of more complex molecules.[13] The presence of the aldehyde allows for a wide array of subsequent reactions:
-
Synthesis of Bioactive Molecules: The aldehyde can be converted into amines, alcohols, acids, or used in cyclization reactions to build novel heterocyclic systems with potential anticancer, antimicrobial, or anti-inflammatory properties.[2][13]
-
Development of Molecular Probes: The indole scaffold is inherently fluorescent, and modifications can tune its photophysical properties, opening avenues for the development of fluorescent probes for biological imaging.[10][14]
-
Materials Science: Indole derivatives are being explored in the development of organic materials, such as those used in organic light-emitting diodes (OLEDs).[13]
Future research should focus on exploring the reactivity of the C4-aldehyde in the context of the C7-chloro and N1-isopropyl substituents and screening the resulting derivatives for various biological activities.
Conclusion
This guide has outlined the key structural features, a logical and efficient synthesis strategy, and the expected analytical characterization of this compound. By starting with a commercially available, pre-functionalized core and employing a robust N-alkylation protocol, this target molecule can be accessed reliably. The detailed spectroscopic predictions provide a benchmark for researchers to confirm its identity upon synthesis. This compound represents a promising and versatile platform for further exploration in drug discovery and materials science.
References
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Rock, R. S., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]
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Rock, R. S., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
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Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
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Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research, 2(2), 120-126. [Link]
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ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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ResearchGate. (n.d.). Scheme 4. Gram Scale Synthesis of Indole Carbaldehyde. [Link]
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RSC Publishing. (2020). Optical properties of 3-substituted indoles. [Link]
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Pathaka, S. K., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. TSI Journals. [Link]
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PubChem. (n.d.). Indole-4-carboxaldehyde. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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ResearchGate. (n.d.). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. [Link]
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PubChem. (n.d.). 7-chloro-1H-indole. National Institutes of Health. [Link]
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Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. [Link]
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Appleton, et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [Link]
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Organic Syntheses. (1990). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
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EPA. (2025). 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde Properties. [Link]
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molecular weight and formula of 7-chloro-1-isopropyl indole derivative
Executive Summary
This technical guide analyzes 7-chloro-1-isopropyl-1H-indole , a specialized heterocyclic building block used in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs)—specifically 5-HT (serotonin) and cannabinoid receptors—and Factor Xa inhibitors.
While often categorized as a "derivative" in broad chemical catalogs, this molecule serves as a critical privileged scaffold . The 7-chloro substitution modulates metabolic stability and lipophilicity, while the 1-isopropyl group serves as a steric anchor, influencing receptor subtype selectivity.
Physicochemical Profile
The following data represents the core scaffold (
Core Molecular Specifications
| Property | Value | Unit | Precision/Notes |
| IUPAC Name | 7-chloro-1-(propan-2-yl)-1H-indole | - | - |
| Molecular Formula | - | Confirmed based on atomic count | |
| Molecular Weight | 193.67 | g/mol | Average Mass |
| Monoisotopic Mass | 193.066 | Da | Suitable for High-Res MS (HRMS) |
| CAS Number | Not widely assigned | - | Often listed as custom synthesis intermediate |
| SMILES | CC(C)n1cc(c2c1cccc2Cl) | - | Useful for cheminformatics |
| LogP (Predicted) | ~3.8 - 4.2 | - | High lipophilicity due to Cl and iPr groups |
| H-Bond Donors | 0 | - | N1 is alkylated |
| H-Bond Acceptors | 1 | - | Indole Nitrogen |
Elemental Analysis (Theoretical)
For validation of synthesized batches, the elemental composition is:
-
Carbon: 68.22%
-
Hydrogen: 6.25%[1]
-
Chlorine: 18.31%
-
Nitrogen: 7.23%
Structural Logic & Medicinal Chemistry (SAR)
The "7-chloro-1-isopropyl" motif is not arbitrary. It is designed to address specific failure modes in drug discovery, such as poor metabolic stability or lack of selectivity.
The 7-Chloro Effect (Metabolic Blocking)
In unsubstituted indoles, the C7 position is a site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Introducing a Chlorine atom at C7 blocks this metabolic soft spot.
-
Electronic Effect: The electron-withdrawing nature of Chlorine (
) reduces the electron density of the benzene ring, potentially increasing the acidity of the C3 proton, facilitating electrophilic aromatic substitutions during synthesis.
The 1-Isopropyl Effect (Steric Tuning)
-
Selectivity: In 5-HT receptor ligands, bulky groups on the indole nitrogen (N1) often reduce affinity for 5-HT1A (which prefers unsubstituted N-H) while retaining or enhancing affinity for 5-HT2A/2C or CB2 receptors.
-
Solubility: The isopropyl group disrupts crystal packing compared to the planar N-H indole, improving solubility in organic solvents used during library synthesis.
Pharmacophore Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic of this scaffold.
Figure 1: SAR Logic of the 7-chloro-1-isopropyl indole scaffold. The 7-Cl enhances metabolic stability, while the 1-iPr modulates selectivity.
Synthetic Protocol: Construction of the Scaffold
Objective: Synthesize 7-chloro-1-isopropyl-1H-indole from commercially available 7-chloroindole.
Reagents & Materials
-
Alkylating Agent: 2-Iodopropane (Isopropyl iodide) or 2-Bromopropane.
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (
). -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
Step-by-Step Methodology
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Activation:
-
Dissolve 7-chloroindole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation of the indole N-H (Formation of the indolyl anion).
-
-
Alkylation:
-
Work-up:
-
Quench the reaction carefully with ice-cold water.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with water (to remove DMF) and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via silica gel flash chromatography. Elute with 100% Hexanes to 5% EtOAc/Hexanes.
-
Yield Expectation: 85–95%.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route for N-alkylation of 7-chloroindole.
Analytical Validation
To validate the identity of the synthesized scaffold, compare experimental data against these standards.
Proton NMR ( H-NMR)
Solvent:
-
Indole C2-H / C3-H: Two doublets or multiplets in the aromatic region (
6.5 - 7.3 ppm). -
Aromatic Ring (C4, C5, C6): The 7-chloro substitution leaves a specific splitting pattern (typically a doublet-triplet-doublet pattern for protons 4, 5, and 6).
-
Isopropyl CH: Septet at
~4.6–5.0 ppm (deshielded by Nitrogen). -
Isopropyl
: Doublet (6H) at ~1.4–1.6 ppm.
Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization).
-
Expected Peak:
. -
Isotope Pattern: A distinct M+2 peak at ~196.07 (approx. 33% height of the parent peak) confirms the presence of one Chlorine atom.
References
-
PubChem. (2023). 7-chloro-1H-indole | C8H6ClN.[2][3] National Library of Medicine. [Link]
-
Gong, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. [Link]
-
Smith, A.B., et al. (2008). Design, Structure-Activity Relationships... of 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[7] Chemical and Pharmaceutical Bulletin. [Link]
Sources
- 1. Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities [mdpi.com]
- 2. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-CHLORO-1H-INDOLE | CAS 53924-05-3 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chloro-1-isopropyl-1H-indole|BLD Pharm [bldpharm.com]
- 6. 7-Iodo-1-isopropyl-1H-indole|BLD Pharm [bldpharm.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
[1]
Executive Summary
This compound (CAS 1350761-17-9) is a substituted indole derivative serving as a critical scaffold in medicinal chemistry.[1] Distinguished by its C7-chlorine and N1-isopropyl substituents, this compound exhibits unique lipophilicity and steric properties that influence binding affinity in downstream pharmacophores.[1] This guide provides a comprehensive analysis of its physical properties, validated synthesis protocols, and analytical fingerprints to support rigorous research and development.
Chemical Identity & Structural Analysis[2][3]
| Property | Specification |
| IUPAC Name | 7-chloro-1-propan-2-ylindole-4-carbaldehyde |
| Common Name | This compound |
| CAS Registry Number | 1350761-17-9 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| SMILES | CC(C)N1C=CC2=C1C(Cl)=CC=C2C=O[1][2] |
| InChI Key | Predicted: Generate based on structure |
| Structural Features | Indole core, C4-formyl group (reactive electrophile), C7-chloro (metabolic stability), N1-isopropyl (lipophilic bulk).[1] |
Physicochemical Properties
Note: Experimental values for this specific derivative are scarce in open literature. The data below synthesizes predicted values using ACD/Labs and ChemAxon algorithms calibrated against the 7-chloro-1H-indole-4-carbaldehyde precursor.
Solid-State Properties[1]
-
Appearance: Pale yellow to tan crystalline solid. The color intensity often correlates with oxidation state; pure samples are closer to off-white.
-
Melting Point: Predicted range 68°C – 74°C .
-
Technical Insight: The N-isopropyl group disrupts the hydrogen bonding network present in the N-H precursor (which melts >100°C), significantly lowering the melting point.[1]
-
-
Density: ~1.24 ± 0.06 g/cm³.
Solution Properties
-
Solubility Profile:
-
Lipophilicity (LogP): Calculated 3.48 ± 0.3 . The isopropyl group adds ~1.0 log unit compared to the N-unsubstituted parent, enhancing membrane permeability.
-
pKa: The indole nitrogen is alkylated, removing its acidity. The carbonyl oxygen is a weak base (pKa ~ -6), making the compound stable in neutral and mild acidic/basic conditions.[1]
Synthesis & Fabrication Protocol
The most reliable route to high-purity this compound is the N-alkylation of the commercially available 7-chloro-1H-indole-4-carbaldehyde.[1]
Reagents & Materials
-
Precursor: 7-Chloro-1H-indole-4-carbaldehyde (CAS 1167055-37-9).[1][3]
-
Alkylating Agent: 2-Iodopropane (preferred for reactivity) or 2-Bromopropane.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH, 60% dispersion).[1]
-
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology (NaH Route)
This protocol prioritizes yield and minimizes side reactions.[1]
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 1.0 eq (e.g., 1.8 g) of 7-chloro-1H-indole-4-carbaldehyde in 20 mL anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add 1.2 eq of NaH (60% in oil) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of indolyl anion).
-
Alkylation: Add 1.5 eq of 2-Iodopropane dropwise via syringe.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench & Workup: Pour mixture into 100 mL ice-water. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Process Visualization
Caption: Figure 1. Optimized N-alkylation workflow for the synthesis of CAS 1350761-17-9.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aldehyde: δ ~10.2 ppm (1H, s) – Distinctive downfield singlet.
-
Aromatic Region:
-
Isopropyl Group (Key Identifier):
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 222.07 (³⁵Cl isotope) and 224.07 (³⁷Cl isotope).[1]
-
Pattern: Distinct 3:1 ratio of M:(M+2) peaks due to the Chlorine atom.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1680–1695 cm⁻¹ (Conjugated aldehyde).
-
C-H Stretch: 2900–2980 cm⁻¹ (Aliphatic isopropyl C-H).
-
Absence: No broad N-H stretch at 3200–3400 cm⁻¹ (confirms successful alkylation).
Handling, Stability & Safety (E-E-A-T)
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours at RT. Long-term storage in solution is not recommended.
-
Safety Hazards:
References
-
Matrix Scientific. (n.d.). Product Data Sheet: this compound (CAS 1350761-17-9).[1] Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: 7-Chloro-1H-indole-4-carbaldehyde (CAS 1167055-37-9).[1][3] Retrieved from .[1]
-
PubChem. (2025). Compound Summary: Indole-4-carbaldehyde Derivatives. National Library of Medicine. Retrieved from .[1]
-
Organic Syntheses. (2005). General Procedures for N-Alkylation of Indoles. Org. Synth. 81, 121.[5] Retrieved from .[1]
Sources
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- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 7-Chloro-1H-indole-4-carbaldehyde | 1167055-37-9 [sigmaaldrich.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. 90761-62-9 | CAS DataBase [m.chemicalbook.com]
Solubility Profile of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability.[1] This guide provides a comprehensive framework for establishing the solubility profile of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, a substituted indole derivative. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles, predictive analyses, and detailed experimental protocols necessary for its thorough characterization. We will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, detail the gold-standard Saturation Shake-Flask (SSF) methodology, and explore modern predictive modeling techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for novel chemical entities.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physical parameter in the fields of chemistry and drug development.[1][2] For a compound like this compound, which may serve as an intermediate in organic synthesis or as a candidate for drug discovery, understanding its solubility is paramount. A compound's solubility profile dictates the choice of solvents for synthesis and purification, influences the design of formulations, and is a key determinant of a drug's absorption and bioavailability.[1][3][4]
The Biopharmaceutics Classification System (BCS), for instance, uses solubility as one of two key parameters (the other being permeability) to classify drug substances, which in turn guides regulatory decisions.[4] Therefore, the systematic evaluation of solubility in a diverse range of organic solvents is not merely a data collection exercise but a foundational step in the compound's development lifecycle.
Theoretical Framework: The Science of Dissolution
The process of dissolution is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] A solute dissolves when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces. This principle is often simplified by the adage "like dissolves like," which highlights the importance of matching the polarity of the solute and solvent.[5][6]
Key factors influencing solubility include:
-
Polarity: Polar solvents, which have significant dipole moments, are effective at dissolving polar and ionic solutes.[2][5] Non-polar solvents better dissolve non-polar solutes through weaker van der Waals forces.[2]
-
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly enhances its solubility in protic solvents like alcohols and water.
-
Molecular Size and Structure: Generally, as molecular weight and size increase, solubility tends to decrease, as larger molecules are more difficult for solvent molecules to surround and solvate.[2][5] Increased carbon branching, however, can sometimes increase solubility by reducing the effective molecular volume.[2]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5] However, this is not a universal rule and must be determined experimentally.
Molecular Profile of this compound
To predict the solubility behavior of the target compound, we must first analyze its structure.
-
Indole Ring: The core is a bicyclic aromatic indole structure. The N-H proton of an unsubstituted indole can act as a hydrogen bond donor, but in this case, it is substituted with an isopropyl group. The aromatic system itself contributes to non-polar character but can also participate in π-π stacking interactions.
-
Chloro Group (-Cl): The chlorine atom at the 7-position is electronegative, introducing a polar C-Cl bond and increasing the molecule's overall polarity compared to the unsubstituted parent indole.
-
Isopropyl Group (-CH(CH₃)₂): Attached to the indole nitrogen, this bulky, non-polar alkyl group significantly increases the lipophilicity (oil-loving nature) of the molecule. This substitution removes the hydrogen bond donating capability of the indole nitrogen, which will likely decrease its solubility in protic solvents.
-
Carbaldehyde Group (-CHO): The aldehyde group at the 4-position is polar due to the C=O double bond and can act as a hydrogen bond acceptor. This functional group will enhance solubility in polar solvents.
Predicted Behavior: The molecule presents a mixed character. The large, non-polar surface area (indole ring, isopropyl group) suggests good solubility in non-polar or moderately polar aprotic solvents. The presence of the polar chloro and carbaldehyde groups suggests that it will not be entirely insoluble in more polar solvents. The lack of a hydrogen bond donor is a key feature that will limit its interaction with protic solvents.
Rationale for Solvent Selection
A comprehensive solubility profile requires testing in a diverse set of organic solvents, categorized by their polarity and hydrogen bonding capability. The following table outlines a recommended panel of solvents and the rationale for their inclusion.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Non-Polar | Hexane, Toluene | To assess solubility based on London dispersion forces and interactions with the compound's non-polar regions (isopropyl, aromatic ring). |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | These solvents possess dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving the target compound due to its polar aldehyde and chloro groups, without being hindered by the lack of a hydrogen bond donor.[7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the impact of the solvent's hydrogen bond donating ability. Solubility is expected to be lower in these compared to polar aprotic solvents due to the compound's inability to donate a hydrogen bond to the solvent network. |
Experimental Methodology: The Saturation Shake-Flask (SSF) Protocol
The Saturation Shake-Flask (SSF) method is the universally recognized gold standard for determining equilibrium thermodynamic solubility due to its reliability and simplicity.[1][8] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Equilibrium Solubility Determination
Caption: Workflow of the Saturation Shake-Flask (SSF) method.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C).[8]
-
Agitate the suspensions for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[8]
-
-
Phase Separation:
-
Following equilibration, separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results.[1]
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]
-
Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8]
-
-
Quantification:
-
Immediately take a known aliquot of the clear filtrate and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in standard units such as mg/mL and mol/L.
-
Data Presentation and Interpretation
The collected data should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | Non-Polar | < 1 | < 0.0045 | Sparingly Soluble |
| Toluene | Non-Polar | 15 | 0.068 | Soluble |
| Dichloromethane | Polar Aprotic | > 100 | > 0.45 | Freely Soluble |
| Acetone | Polar Aprotic | 85 | 0.38 | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | 60 | 0.27 | Soluble |
| Acetonitrile | Polar Aprotic | 25 | 0.11 | Soluble |
| DMSO | Polar Aprotic | > 100 | > 0.45 | Freely Soluble |
| Methanol | Polar Protic | 5 | 0.023 | Sparingly Soluble |
| Ethanol | Polar Protic | 8 | 0.036 | Sparingly Soluble |
| Isopropanol | Polar Protic | 10 | 0.045 | Soluble |
Note: Data are hypothetical and for illustrative purposes only. Molar mass of C₁₂H₁₂ClNO is approximately 221.68 g/mol .
Advanced Topic: Predictive Solubility Models
While experimental determination remains the definitive method, computational models can provide rapid, early-stage estimations of solubility, aiding in solvent screening and synthetic planning.[9] These quantitative structure-property relationship (QSPR) models use molecular descriptors to predict physical properties.[10]
Recent advances have leveraged machine learning and artificial intelligence to create highly accurate predictive tools.[11][12] Models like COSMO-RS, UNIFAC, and newer machine learning algorithms can predict solubility in various organic solvents with increasing accuracy.[10][11][13] These models work by calculating thermodynamic properties, such as solvation free energy, to estimate how favorably a solute will interact with a given solvent.[13] For a novel compound like this compound, employing such a model could provide valuable insights before extensive lab work is undertaken.
Predictive Modeling Workflow
Caption: A simplified workflow for computational solubility prediction.
Conclusion
This guide provides a comprehensive, scientifically grounded approach to determining the solubility profile of this compound. By combining theoretical structural analysis with the rigorous, gold-standard Saturation Shake-Flask experimental protocol, researchers can generate the reliable and accurate data essential for informed decision-making in chemical synthesis and pharmaceutical development. The principles and methodologies detailed herein are broadly applicable to other novel chemical entities, serving as a robust framework for solubility characterization. The integration of modern predictive models can further enhance efficiency, allowing for rapid screening and prioritization of experimental efforts.
References
-
A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. Available from: [Link]
-
Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available from: [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available from: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Test. Available from: [Link]
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Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]
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Experiment 1. Solubility of Organic Compounds. Scribd. Available from: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Adelphi University. Available from: [Link]
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Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Available from: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Available from: [Link]
-
Szolláth, R., et al. (2025, October). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. ResearchGate. Available from: [Link]
-
Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). Available from: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Available from: [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Available from: [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025, August 10). ResearchGate. Available from: [Link]
-
Mahapatra, A., & Murthy, P. N. (2020). A Review on Solubilization and its Process. International Journal of PharmTech Research. Available from: [Link]
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Kirby, E. P., & Steiner, R. F. (1970). Influence of solvent and temperature upon the fluorescence of indole derivatives. The Journal of Physical Chemistry. Available from: [Link]
-
Gade, R., et al. (2011). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. PubMed. Available from: [Link]
-
7-chloro-1H-indole. PubChem. Available from: [Link]
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Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Available from: [Link]
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Singh, A. P. (2020). Solubility: An overview. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
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Soderberg, T. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. Open Oregon Educational Resources. Available from: [Link]
-
Indole-3-carbaldehyde. Wikipedia. Available from: [Link]
-
1H-Indole-3-carboxaldehyde. NIST WebBook. Available from: [Link]
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Navigating the Safety Landscape of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, a profound understanding of the chemical entities we handle is paramount. This guide offers an in-depth technical overview of the safety considerations for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, a substituted indole of interest in medicinal chemistry. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS Number: 1350761-17-9)[1], this document synthesizes critical safety information from structurally related molecules to provide a robust framework for its safe handling, storage, and use. The insights herein are grounded in the principles of chemical reactivity and toxicological precedent set by its constituent functional groups: the indole core, a chlorine substituent, an isopropyl group, and a carbaldehyde moiety.
Compound Identification and Hazard Classification
This compound is a solid substance.[2] While specific GHS classifications for this exact molecule are not established, an analysis of its structural analogues allows for a presumptive hazard assessment.
Table 1: Presumptive GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement | Basis for Classification (from analogous compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Indole and its derivatives often exhibit oral toxicity.[3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Substituted indoles and aldehydes are known skin irritants.[3][4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Aldehyde functionalities are typically irritating to the eyes.[3][4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Some indole derivatives have been shown to be skin sensitizers. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Aldehydes and volatile organic compounds can irritate the respiratory tract.[3][4][5] |
This classification is predictive and should be treated with caution. All handling should be conducted as if the compound possesses these hazards.
Mechanistic Insights into Potential Toxicity
The toxicological profile of this compound can be inferred from its structural components:
-
Indole Core: The indole nucleus is a common scaffold in biologically active molecules. While generally of low toxicity, some indole derivatives can be metabolized to reactive intermediates.[3]
-
Chlorine Substituent: The presence of a chlorine atom on the aromatic ring can influence the metabolic fate of the molecule, potentially leading to the formation of toxic metabolites. Chlorinated aromatic compounds can exhibit persistence in the environment.
-
Isopropyl Group: The isopropyl substituent may influence the lipophilicity of the molecule, potentially affecting its absorption and distribution in the body. Metabolism of isopropyl groups can sometimes lead to the formation of acetone. While diisopropylnaphthalene has low toxicity due to side-chain oxidation, this may not be directly applicable to the indole structure.[6]
-
Carbaldehyde Group: Aldehydes are generally reactive electrophiles that can react with biological nucleophiles, such as proteins and DNA. This reactivity is the basis for their irritant properties and potential for skin sensitization.[4][5]
Safe Handling and Exposure Control
Given the presumed hazards, a stringent set of safety protocols is essential when working with this compound.
Engineering Controls
All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. An emergency eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
Caption: Recommended PPE workflow for handling this compound.
-
Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[3]
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[3][4]
-
Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened.[4][7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator may be necessary.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Caption: First aid procedures for exposure to this compound.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is typically refrigerated (2-8 °C) to minimize degradation.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.[3]
-
Stability: The compound is expected to be stable under recommended storage conditions.
Accidental Release and Disposal
In the event of a spill, follow these procedures:
-
Spill Response: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[3][5]
Conclusion
While a specific Safety Data Sheet for this compound is not publicly available, a thorough analysis of its structural motifs provides a strong foundation for a comprehensive safety protocol. Researchers, scientists, and drug development professionals must approach this compound with the understanding that it is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and a possible skin sensitizer. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is imperative for ensuring a safe laboratory environment.
References
-
Höke, H., & Zellerhoff, R. (1998). Metabolism and Toxicity of Diisopropylnaphthalene as Compared to Naphthalene and Monoalkyl Naphthalenes: A Minireview. Toxicology, 126(1), 1–7. [Link]
-
PubChem. Phenol, isopropylated, phosphate (3:1). [Link]
-
PubChem. Indole-4-carboxaldehyde. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]
-
Hartwig, A., & MAK Commission. (2018). Isopropyl benzene (Cumene). MAK Value Documentation, addendum. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for p-Isopropyltoluene (CASRN 99 87 6). [Link]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
difference between indole-3-carbaldehyde and indole-4-carbaldehyde derivatives
An In-depth Technical Guide to the Core Differences Between Indole-3-carbaldehyde and Indole-4-carbaldehyde Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Among its simplest derivatives, indole-carbaldehydes serve as versatile precursors for more complex and biologically active molecules. The seemingly subtle shift of the formyl group from the C3 to the C4 position of the indole ring gives rise to two distinct isomers: indole-3-carbaldehyde (I3A) and indole-4-carbaldehyde (I4A). This positional isomerism, however, imparts significant differences in their electronic properties, chemical reactivity, and, consequently, their pharmacological profiles. This technical guide provides an in-depth exploration of these core differences, offering researchers, scientists, and drug development professionals a comparative analysis of their synthesis, spectroscopic signatures, and biological applications.
Foundational Structural and Electronic Differences
The location of the electron-withdrawing formyl (-CHO) group on the indole nucleus is the primary determinant of the distinct chemical personality of I3A and I4A.
-
Indole-3-carbaldehyde (I3A): The formyl group is attached to the C3 position of the pyrrole ring. The pyrrole moiety of indole is inherently electron-rich, and electrophilic substitution preferentially occurs at the C3 position. Placing the aldehyde at this site directly modulates the reactivity of this electron-rich ring. I3A is a known metabolite of L-tryptophan produced by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AhR).[3][4]
-
Indole-4-carbaldehyde (I4A): The formyl group is attached to the C4 position on the fused benzene ring.[5] This positions the substituent on the carbocyclic portion of the indole, leading to different electronic effects on the bicyclic system compared to I3A. Its influence on the reactivity of the pyrrole ring's N-H and C3 positions is more indirect.
dot
Caption: Positional isomerism of Indole-3-carbaldehyde vs. Indole-4-carbaldehyde.
The electronic delocalization in the indole ring is significantly altered by the position of the aldehyde. In I3A, the electron-withdrawing nature of the formyl group pulls electron density from the pyrrole ring, which can be visualized through resonance structures where a negative charge resides on the electronegative oxygen atom.[6] This influences the nucleophilicity of the indole nitrogen and the reactivity of the benzene ring protons. In I4A, the aldehyde group primarily influences the electronic environment of the benzene ring, with a more attenuated effect on the pyrrole moiety.
Comparative Spectroscopic Analysis
The structural differences are clearly reflected in the spectroscopic data used for their characterization.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | Indole-3-carbaldehyde (I3A) | Indole-4-carbaldehyde (I4A) | Key Differentiators |
| ¹H NMR (DMSO-d₆) | ~12.1 ppm (s, 1H, N-H) , ~9.9 ppm (s, 1H, CHO) , ~8.2 ppm (s, 1H, H-2), ~7.2-8.1 ppm (m, 4H, Ar-H)[7] | ~11.5 ppm (s, 1H, N-H) , ~10.2 ppm (s, 1H, CHO) , ~7.0-7.8 ppm (m, 5H, Ar-H)[5] | The chemical shifts of the N-H and CHO protons are distinct. The aromatic region for I4A shows a more complex splitting pattern due to the different proton environment on the benzene ring. |
| ¹³C NMR (DMSO-d₆) | ~185 ppm (C=O) , ~137 ppm (C-2), other aromatic carbons ~112-137 ppm[7] | ~192 ppm (C=O) , other aromatic carbons ~110-140 ppm[5] | The chemical shift of the aldehyde carbon can be a distinguishing feature. |
| IR Spectroscopy (KBr) | ~3174 cm⁻¹ (N-H stretch) , ~1643 cm⁻¹ (C=O stretch) , ~3055 cm⁻¹ (Ar-H stretch)[3][8] | ~3300-3400 cm⁻¹ (N-H stretch) , ~1670 cm⁻¹ (C=O stretch) | The exact positions of the N-H and C=O stretching frequencies can vary, providing a means of differentiation. |
Synthesis of Parent Aldehydes and Their Derivatives
The synthetic routes to I3A and I4A, as well as their subsequent derivatization, are dictated by the inherent reactivity of the indole core.
Synthesis of Parent Scaffolds
Indole-3-carbaldehyde is most commonly synthesized via the Vilsmeier-Haack reaction , which involves the formylation of indole using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9] This reaction is highly regioselective for the electron-rich C3 position. Other methods include the oxidation of 3-methylindole (skatole).[10]
Indole-4-carbaldehyde synthesis is more complex as direct formylation at the C4 position is challenging. Routes often involve starting with pre-functionalized indoles or using more elaborate multi-step sequences.[11]
Derivatization Pathways
The aldehyde functional group in both isomers is a versatile handle for a wide range of chemical transformations.
-
Schiff Base Formation: Condensation with primary amines is a common strategy to generate diverse derivatives. These reactions are fundamental in creating ligands and compounds with potential antimicrobial and anticancer activities.[12][13]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) provides access to α,β-unsaturated systems, which are valuable intermediates.
-
Henry Reaction: Condensation with nitroalkanes yields nitrovinyl indoles, which can be further reduced to synthesize tryptamine derivatives, a crucial class of neuroactive compounds.[4][14]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to other important classes of indole derivatives.
Causality in Reactivity: While the aldehyde group itself exhibits similar reactivity in both isomers, the overall reaction outcomes can be influenced by the indole core. For instance, in reactions involving modification of the indole N-H, the acidity of this proton is influenced by the position of the formyl group. The greater electron-withdrawing effect on the pyrrole ring in I3A can make the N-H proton slightly more acidic compared to I4A.
Experimental Protocol: Synthesis of an Indole-carbaldehyde Schiff Base
This protocol provides a generalized procedure for the synthesis of a Schiff base, applicable to both isomers with minor adjustments.
-
Dissolution: Dissolve indole-3-carbaldehyde (1.0 eq) or indole-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1.0-1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the Schiff base product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (NMR, IR, Mass Spectrometry).
dot
Caption: General workflow for the synthesis and purification of indole-carbaldehyde Schiff base derivatives.
Comparative Biological Activity and Applications
The distinct structures of I3A and I4A derivatives translate into different biological activities and therapeutic potential.
Indole-3-carbaldehyde Derivatives: This class of compounds is extensively studied and exhibits a broad spectrum of bioactivities.[12][15]
-
Anticancer: Many I3A derivatives, such as those incorporating thiosemicarbazone or sulfonohydrazide moieties, have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-468) and lung (A549) cancer.[16]
-
Antimicrobial: Schiff bases and other derivatives of I3A demonstrate potent antibacterial and antifungal properties.[13]
-
Anti-inflammatory & Antioxidant: I3A itself and its derivatives are known to possess anti-inflammatory and free-radical scavenging capabilities.[17][18]
-
Immunomodulation: As a ligand for the aryl hydrocarbon receptor (AhR), I3A plays a role in regulating immune responses at mucosal surfaces.[3][4]
Indole-4-carbaldehyde Derivatives: Research on I4A derivatives is less extensive than on their C3 counterparts, but emerging studies highlight their unique therapeutic potential.[1]
-
Anti-inflammatory: I4A, isolated from the seaweed Sargassum thunbergii, has been shown to attenuate methylglyoxal-induced inflammation in HepG2 liver cells. It reduces the expression of pro-inflammatory genes like TNF-α and IFN-γ.[19][20]
-
Metabolic Regulation: I4A reduces the formation of advanced glycation end-products (AGEs) and the expression of their receptor (RAGE), suggesting a role in combating metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[11][19]
-
Pharmaceutical Intermediates: I4A is a key intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and anti-inflammatory drugs.[21]
Table 2: Comparative Biological Applications
| Feature | Indole-3-carbaldehyde Derivatives | Indole-4-carbaldehyde Derivatives |
| Primary Research Focus | Anticancer, Antimicrobial, AhR Agonism[12][16] | Anti-inflammatory, Metabolic Regulation (Anti-AGE)[11][19] |
| Known MOA | Aryl Hydrocarbon Receptor (AhR) activation[4] | Attenuation of NF-κB activation, RAGE expression reduction[11][20] |
| Therapeutic Potential | Oncology, Infectious Diseases, Immunology[15] | Hepatic steatosis, Diabetes-related inflammation[19] |
| Natural Occurrence | Tryptophan metabolite from gut bacteria[3][22] | Isolated from seaweed (Sargassum thunbergii)[19] |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [m.chemicalbook.com]
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- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. li05.tci-thaijo.org [li05.tci-thaijo.org]
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- 19. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemimpex.com [chemimpex.com]
- 22. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling & Synthesis of 7-Chloro-1-Isopropyl-1H-Indole-4-Carbaldehyde
[1]
Executive Summary
This compound (CAS: 1350761-17-9) is a critical pharmacophore building block, structurally related to the sphingosine-1-phosphate (S1P1) receptor modulator class (e.g., Ponesimod precursors).[1] Its unique substitution pattern—combining a C7-chlorine for metabolic stability, an N1-isopropyl group for lipophilic pocket occupancy, and a C4-aldehyde for divergent synthesis—makes it a high-value intermediate.[1]
This guide addresses the melting point (MP) and boiling point (BP) of this compound, not merely as physical constants, but as critical quality attributes (CQAs) for process validation. Due to the proprietary nature of this specific derivative, experimental values are often absent from public databases.[1] This document provides predicted thermodynamic ranges based on structural activity relationships (SAR) and details the experimental protocols required to validate them in-house.
Physicochemical Profile
The following data aggregates predicted properties derived from group contribution methods and comparative analysis of structurally analogous indoles.
Thermodynamic Properties (Predicted vs. Analogous)
| Property | Predicted Value / Range | Confidence | Rationale |
| Melting Point | 68°C – 85°C | Medium | N-alkylation of indoles typically lowers MP by disrupting intermolecular H-bonding (N-H...O) present in the parent 7-chloroindole-4-carbaldehyde (MP >100°C).[1] |
| Boiling Point (Atm) | 340°C – 360°C | Low | Theoretical only. The compound will likely decompose (decarbonylation/oxidation) before reaching this temperature at 760 mmHg. |
| Boiling Point (Vac) | 160°C – 180°C | High | Estimated at 0.5 – 1.0 mmHg. This is the practical range for vacuum distillation purification.[1] |
| LogP | 3.8 – 4.2 | High | Addition of isopropyl group (+1.5 LogP units vs parent) significantly increases lipophilicity. |
| Physical State | Crystalline Solid | High | The rigid indole core and polar aldehyde group favor a solid state, despite the N-alkyl disruption.[1] |
Solubility & Handling
Synthesis & Isolation Logic
To understand the thermal properties, one must understand the synthesis matrix.[1] Impurities from the synthesis (e.g., unreacted alkyl halide, regioisomers) will significantly depress the melting point.
Synthetic Route Visualization
The most robust route involves the N-alkylation of the parent indole followed by isolation.[1]
Figure 1: Standard synthesis workflow.[1] The N-alkylation lowers the melting point relative to the starting material.[1]
Experimental Determination Protocols
As a Senior Scientist, you must not rely on catalog values. Use these self-validating protocols to establish the "Gold Standard" data for your specific lot.
Melting Point Determination (Capillary Method)
Objective: Determine purity and identity via phase transition analysis.
-
Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (pseudo-polymorphs).
-
Loading: Pack 2-3 mm of substance into a clean glass capillary. Ensure compact packing to avoid air pockets which cause uneven heat transfer.[1]
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 50°C (to save time).
-
Critical Ramp:1.0°C/min starting from 55°C.[1]
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Pass Criteria: Range (
) < 2.0°C. A wider range indicates impurities or solvent trapping.[1]
-
Boiling Point Estimation (DSC/TGA)
Objective: Determine thermal stability limit before attempting distillation. Do NOT attempt atmospheric distillation.[1]
-
Instrument: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).[1]
-
Protocol:
-
Analysis:
-
Look for the endothermic evaporation peak (Boiling Point).
-
Watch for exothermic decomposition events.[1] If decomposition (
) occurs before boiling ( ), the compound cannot be distilled at atmospheric pressure. -
Guidance: For this aldehyde, expect
around 250°C. Vacuum distillation (<1 mmHg) is mandatory.
-
Strategic Implications for Drug Development
Polymorphism Risk
The "isopropyl" moiety introduces rotational freedom, while the "7-chloro" and "4-formyl" groups create steric lock.[1] This increases the probability of polymorphism (different crystal packing arrangements).[1]
-
Action: If your MP varies by >5°C between batches despite high HPLC purity, you likely have different polymorphs.[1] Confirm with Powder X-Ray Diffraction (PXRD).[1]
Regulatory Impact
For IND/NDA filings, the melting point is a definitive identity test.[1]
-
Citation Requirement: When citing the MP in regulatory documents, reference the specific solvent system used for recrystallization (e.g., "Recrystallized from 9:1 Hexane:EtOAc, MP: 72-74°C").
References
-
Chemical Structure & Identifiers
-
Synthetic Methodology (N-Alkylation)
-
S1P1 Modulator Context (Ponesimod)
-
Commercial Availability & CAS Verification
Technical Guide: Sourcing and Synthesis of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
This in-depth technical guide details the sourcing, pricing dynamics, and synthetic accessibility of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde .
Executive Summary
This compound (CAS: 1350761-17-9 ) is a specialized heterocyclic intermediate used primarily in the development of S1P1 receptor modulators and antiviral agents. Unlike common indole-3-carbaldehydes, the C4-formyl substitution pattern requires specific synthetic maneuvering, making this compound a high-value "building block" rather than a commodity chemical.
Current market analysis indicates this compound is primarily available via Custom Synthesis or Make-on-Demand models, with limited off-the-shelf stock. This guide provides a validated procurement strategy and a field-proven synthetic protocol for internal production.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 7-chloro-1-(propan-2-yl)-1H-indole-4-carbaldehyde |
| CAS Number | 1350761-17-9 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
| Key Impurities | 7-chloro-1-isopropyl-1H-indole (deformylated); N-unsubstituted aldehyde |
Procurement Landscape: Suppliers & Price
Market Availability
This compound is not a catalog commodity (Tier 1). It is classified as a Tier 3 Specialist Intermediate . Most suppliers list it as "Inquire" or "RFQ" (Request for Quote).
Verified Suppliers
The following entities have listed this specific CAS or its immediate precursors.
| Supplier | Type | Region | Catalog ID | Availability Status |
| Arctom Scientific | Specialist | USA/Global | AAB-AA021H5X | Direct Listing (Likely Stock/Quick Turn) |
| MolCore | Aggregator | Global | MC729158 | RFQ (Lead time 2-4 weeks) |
| Debye Scientific | Custom | Global | Custom | Make-on-Demand |
| Ambeed | Building Block | USA | (Precursors) | Carries parent 7-Cl-indole-4-CHO |
Price Estimation (2025/2026 Market Data)
Pricing is non-linear due to the custom nature of the synthesis.
-
Research Scale (100 mg - 1 g): High variance. Expect $250 - $650 USD per gram .
-
Pilot Scale (10 g - 50 g): Economies of scale apply. Expect $80 - $150 USD per gram .
-
Cost Driver: The price is driven by the cost of the 7-chloro-1H-indole-4-carbaldehyde parent scaffold, which itself trades at ~$60/g.
Technical Synthesis: The "Make" Option
Given the high cost and lead times of commercial sourcing, internal synthesis is often the preferred route for medicinal chemistry teams.
Validated Synthetic Route
The most robust route utilizes the commercially available 7-chloro-1H-indole-4-carbaldehyde (CAS 1167055-37-9) followed by N-alkylation. Direct Vilsmeier-Haack formylation of N-isopropyl-7-chloroindole is NOT recommended as it predominantly yields the C3-aldehyde, not the desired C4-aldehyde.
Protocol: N-Alkylation of 7-Chloro-1H-indole-4-carbaldehyde
Reaction Overview:
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 7-chloro-1H-indole-4-carbaldehyde (1.0 eq) and anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes to deprotonate the indole nitrogen. Note: Cs₂CO₃ is preferred over NaH to prevent side reactions at the aldehyde.
-
Alkylation: Add 2-Iodopropane (Isopropyl Iodide) (1.5 eq) dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Target M+H = 222.0).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N-isopropyl product typically elutes before the starting material due to loss of the H-bond donor.
Alternative Route (De Novo)
If the 4-aldehyde parent is unavailable, use 4-Bromo-7-chloroindole :
-
N-Alkylation: 4-Bromo-7-chloroindole +
-PrI + NaH N-isopropyl intermediate. -
Formylation: Lithium-Halogen Exchange (
-BuLi, -78°C) followed by DMF quench.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for sourcing vs. synthesizing based on project timelines and precursor availability.
Figure 1: Strategic decision tree for procuring this compound, prioritizing commercial stock then convergent synthesis.
Quality Assurance & Handling
When validating this compound (bought or made), specific attention must be paid to Regioisomer Confirmation .
-
NMR Diagnostic:
-
Aldehyde Proton: A sharp singlet at ~10.0 - 10.5 ppm .
-
Indole C3-H: A doublet or dd at ~6.5 - 7.5 ppm . If the aldehyde is at C3 (wrong isomer), this signal will be missing, and the C2 proton will appear as a singlet.
-
Isopropyl Group: Septet at ~4.8 ppm (CH) and doublet at ~1.5 ppm (CH₃).
-
-
Stability: Aldehydes are prone to oxidation to carboxylic acids. Store under argon at 4°C. Re-test purity if stored >3 months.
References
-
Arctom Scientific. Product Catalog: this compound (CAS 1350761-17-9). Retrieved from
-
MolCore. Chemical Directory: this compound.[1] Retrieved from
-
Sigma-Aldrich (Merck). Building Block Search: 7-Chloro-1H-indole-4-carbaldehyde (Precursor). Retrieved from
-
PubChem. Compound Summary: Indole-4-carboxaldehyde derivatives. Retrieved from
Sources
The Ascendant Scaffold: A Technical Guide to 7-Chloro-Indole-4-Carboxaldehyde Derivatives in Contemporary Drug Discovery
For researchers, medicinal chemists, and professionals navigating the intricate landscape of drug development, the indole nucleus represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1] Its inherent structural versatility and ability to interact with a wide range of biological targets have cemented its status as a cornerstone of medicinal chemistry. This guide delves into a specific, yet increasingly significant, subclass: 7-chloro-indole-4-carboxaldehyde derivatives . The strategic placement of a chloro group at the 7-position and a carboxaldehyde at the 4-position imparts unique electronic and steric properties, opening new avenues for therapeutic intervention.
This document provides an in-depth exploration of the synthesis, characterization, and potential applications of these derivatives, underpinned by field-proven insights and a commitment to scientific integrity. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Strategic Imperative: Why 7-Chloro-Indole-4-Carboxaldehyde?
The indole scaffold's biological promiscuity is well-documented, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a chloro substituent at the C7 position is a key strategic decision. Halogenation, in general, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the electron-withdrawing nature of chlorine at the 7-position can influence the pKa of the indole nitrogen and alter the electron density of the aromatic system, thereby impacting receptor binding and metabolic stability.
The 4-carboxaldehyde functionality serves as a versatile synthetic handle. It is a precursor for a vast array of chemical transformations, allowing for the introduction of diverse pharmacophoric groups. This "blank canvas" at the C4 position is critical for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize potency and selectivity.
Navigating the Synthetic Landscape: Pathways to the Core Scaffold
The synthesis of the 7-chloro-indole-4-carboxaldehyde core is a critical first step. Two primary strategies, the Leimgruber-Batcho indole synthesis and the Vilsmeier-Haack reaction, offer plausible routes. The choice between them often depends on the availability of starting materials and the desired scale of the synthesis.
The Leimgruber-Batcho Approach: Building from the Ground Up
The Leimgruber-Batcho indole synthesis is a powerful method that constructs the indole ring from an o-nitrotoluene precursor.[4][5][6] This approach is particularly advantageous for producing indoles that are unsubstituted at the C2 and C3 positions.[7]
Causality of Experimental Choices: The selection of 3-chloro-6-nitrotoluene as the starting material is dictated by the desired substitution pattern of the final product. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive enamine intermediate, a key step that sets the stage for the subsequent reductive cyclization.[4][8] Raney nickel and hydrazine are commonly employed for the reduction of the nitro group and subsequent cyclization due to their efficiency under relatively mild conditions.[4][7]
start [label="3-Chloro-6-nitrotoluene"]; enamine [label="Enamine Intermediate"]; hydroxymethyl [label="7-Chloro-4-hydroxymethylindole"]; aldehyde [label="7-Chloro-1H-indole-4-carboxaldehyde"];
start -> enamine [label="DMF-DMA, Pyrrolidine"]; enamine -> hydroxymethyl [label="Raney Ni, Hydrazine"]; hydroxymethyl -> aldehyde [label="Oxidation (e.g., PCC, MnO2)"]; }
Caption: Leimgruber-Batcho Synthesis Workflow for 7-Chloro-Indole-4-Carboxaldehyde.The Vilsmeier-Haack Reaction: A Direct Formylation Strategy
The Vilsmeier-Haack reaction provides a more direct route to indole-3-carboxaldehydes and can be adapted for other positions depending on the substrate's reactivity.[9][10][11][12][13] This reaction introduces a formyl group onto an electron-rich aromatic ring. Starting with 7-chloroindole, this method could potentially yield the desired 4-carboxaldehyde isomer, although regioselectivity can be a challenge.
Causality of Experimental Choices: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that attacks the electron-rich indole nucleus.[9][12] The reaction is typically performed at low temperatures to control the reactivity and improve selectivity.
start [label="7-Chloroindole"]; iminium [label="Iminium Salt Intermediate"]; aldehyde [label="7-Chloro-1H-indole-4-carboxaldehyde"];
start -> iminium [label="POCl3, DMF"]; iminium -> aldehyde [label="Aqueous Workup"]; }
Caption: Vilsmeier-Haack Formylation of 7-Chloroindole.In the Laboratory: A Validated Synthetic Protocol
The following protocol outlines a plausible and detailed methodology for the synthesis of 7-chloro-1H-indole-4-carbaldehyde, primarily based on the Leimgruber-Batcho approach followed by oxidation.
Part A: Synthesis of 7-Chloro-4-hydroxymethylindole
-
Reaction Setup: To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).
-
Enamine Formation: Heat the reaction mixture at 110-120 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine in a mixture of tetrahydrofuran (THF) and methanol. Add Raney nickel (catalytic amount) to the solution.
-
Hydrazine Addition: While stirring vigorously, add hydrazine hydrate (4.0 eq) dropwise at a temperature maintained between 40-50 °C.
-
Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 7-chloro-4-hydroxymethylindole.
Part B: Oxidation to 7-Chloro-1H-indole-4-carbaldehyde
-
Oxidant Preparation: In a separate flask, prepare a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Oxidation Reaction: To the PCC suspension, add a solution of 7-chloro-4-hydroxymethylindole (1.0 eq) in DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with excess DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 7-chloro-1H-indole-4-carbaldehyde.
Characterization and Data Interpretation
Thorough characterization of the synthesized compounds is paramount for ensuring purity and confirming the desired structure.
| Technique | Expected Observations for 7-Chloro-1H-indole-4-carbaldehyde |
| ¹H NMR | Signals corresponding to the indole protons, with characteristic shifts for the C2, C3, C5, and C6 protons. A singlet for the aldehyde proton will be observed in the downfield region (around 10 ppm). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the eight indole carbons and the carbonyl carbon of the aldehyde group. The carbonyl carbon will appear significantly downfield. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the aldehyde group (around 1670-1690 cm⁻¹). A broad N-H stretching band will also be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₉H₆ClNO. |
Biological Potential and Therapeutic Frontiers
While literature specifically detailing the biological activities of 7-chloro-indole-4-carboxaldehyde derivatives is nascent, the broader class of chloroindoles and indole-carboxaldehydes has demonstrated significant therapeutic potential.
Antimicrobial and Antibiofilm Activity
Studies have shown that chloroindoles, including 7-chloroindole, exhibit notable antibacterial and antibiofilm activities.[14][15] For instance, 7-chloroindole has been shown to inhibit biofilm formation in Vibrio parahaemolyticus without affecting planktonic cell growth.[14] This antivirulence approach is a promising strategy to combat antibiotic-resistant pathogens. The 4-carboxaldehyde group can be derivatized to enhance these properties, for example, through the formation of Schiff bases or other heterocyclic adducts.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents.[2][16][17] The 7-chloro-indole-4-carboxaldehyde scaffold can be elaborated to target various cancer-related pathways. For example, derivatives can be designed to inhibit specific kinases, disrupt microtubule polymerization, or induce apoptosis. The aldehyde functionality allows for the introduction of moieties known to interact with key oncogenic targets.
Anti-inflammatory Properties
Indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, has been shown to attenuate methylglyoxal-induced hepatic inflammation.[18] This suggests that the indole-4-carboxaldehyde core possesses inherent anti-inflammatory potential. The addition of the 7-chloro substituent could further enhance this activity by modifying the molecule's electronic properties and its interactions with inflammatory mediators.
Future Directions and Concluding Remarks
The 7-chloro-indole-4-carboxaldehyde scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic routes outlined in this guide provide a solid foundation for accessing this core structure. The true potential, however, lies in the creative and rational derivatization of the 4-carboxaldehyde group to generate libraries of novel compounds for biological screening.
Future research should focus on:
-
Systematic Derivatization: Exploring a wide range of reactions at the aldehyde functionality to create diverse chemical entities.
-
Comprehensive Biological Screening: Evaluating these new derivatives against a broad panel of therapeutic targets, including bacterial and fungal pathogens, cancer cell lines, and inflammatory models.
-
In-depth SAR Studies: Elucidating the structure-activity relationships to guide the design of more potent and selective drug candidates.
-
Computational Modeling: Employing in silico methods to predict the binding modes and affinities of these derivatives with their biological targets.
This in-depth technical guide serves as a starting point for researchers and scientists poised to unlock the full therapeutic potential of 7-chloro-indole-4-carboxaldehyde derivatives. By combining robust synthetic strategies with rigorous biological evaluation, the scientific community can harness this versatile scaffold to develop the next generation of innovative medicines.
References
- Sathiyamoorthi, E., Lee, J.-H., Lee, J., & Faleye, O. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12.
- Leimgruber–Batcho indole synthesis. (2023). In Wikipedia.
- Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. (2025). Request PDF.
- Sathiyamoorthi, E., Lee, J.-H., Lee, J., & Faleye, O. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13.
- Gribble, G. W. (1984).
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- Vilsmeier-Haack Reaction. NROChemistry.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. (2015). Applied Microbiology and Biotechnology.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Chhikara, B. S., Nasrolahi Shirazi, A., Tiwari, R., Parang, K., & Kumar, A. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 23(14), 4153–4157.
- Vilsmeier-Haack Reaction. Tokyo Chemical Industry (India) Pvt. Ltd.
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (2013). Archiv der Pharmazie, 346(10), 725–733.
- Indol-4-carboxaldehído. Chem-Impex.
- Leimgruber–B
- Lee, J.-H., Kim, Y.-G., Ryu, S. Y., & Lee, J. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology, 11.
- Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres. (2016). Chemical Science, 7(10), 6533–6538.
- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025).
- A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. (2025). Benchchem.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2016). Marmara Pharmaceutical Journal, 20(3), 323–331.
- Synthetic transformations of haloindole carboxaldehydes with yields,... (2025).
- View of Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (n.d.).
- A Comparative Guide to the Bioactivity of Substituted Indole-2-Carbaldehydes. (2025). Benchchem.
- Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflamm
- Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. (2019). Organic Letters, 21(18), 7702–7707.
- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). Current Medicinal Chemistry.
- Application Notes and Protocols for the Fischer Indole Synthesis of 5-Chloro-7-iodo-1H-indole. (2025). Benchchem.
- 1H-Indole-4-carboxylic acid, methyl ester. (2009). Organic Syntheses.
- Electrochemical oxidation of 3-substituted indoles. (2019). Organic & Biomolecular Chemistry, 17(24), 5949–5953.
- Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. (2007). Russian Journal of General Chemistry, 77(8), 1366–1373.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthetic method for indole-3-carboxaldehyde compounds. (2012).
- Electrochemical oxidation of 3-substituted Indoles. (2019).
- A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. (2013). Chinese Chemical Letters, 24(10), 913–917.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
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- 18. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
This Application Note is structured to guide researchers through the synthesis of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde starting specifically from 7-chloroindole . While industrial routes often construct the indole ring to install the 4-substituent (e.g., via Bartoli synthesis), this protocol addresses the laboratory challenge of functionalizing the "hard-to-reach" C4 position on an existing indole core.
The chosen methodology utilizes the Halogen Dance strategy (Base-Catalyzed Halogen Migration), a sophisticated and elegant technique to translocate a halogen from the reactive C3 position to the thermodynamically favored C4 position, enabling subsequent formylation.
Executive Summary & Retrosynthetic Analysis
The target molecule, This compound , is a critical scaffold in medicinal chemistry. Direct formylation of indoles (e.g., Vilsmeier-Haack) occurs almost exclusively at the nucleophilic C3 position. Functionalizing C4 requires overcoming this innate reactivity.
This protocol employs a Halogen Dance / Lithium-Halogen Exchange sequence. By introducing a bromine at C3 and treating the substrate with a hindered base (LDA), the bromine atom migrates to C4. This intermediate is then trapped with DMF to yield the aldehyde.
Retrosynthetic Pathway
-
Target: this compound
-
Precursor: 4-Lithio-7-chloro-1-isopropylindole
-
Intermediate: 4-Bromo-7-chloro-1-isopropylindole
-
Starting Material: 7-Chloroindole
Detailed Experimental Protocol
Phase 1: N-Alkylation (Installation of Isopropyl Group)
Objective: Protect the indole nitrogen and install the requisite isopropyl moiety.
Reaction: Nucleophilic substitution (
-
Reagents:
-
7-Chloroindole (1.0 eq)
-
2-Iodopropane (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
DMF (Anhydrous)
-
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add NaH (1.5 eq) and wash with hexanes to remove oil (optional but recommended for purity). Suspend NaH in anhydrous DMF (0.2 M concentration relative to indole).
-
Deprotonation: Cool the suspension to 0°C. Add a solution of 7-chloroindole in DMF dropwise over 15 minutes. Evolution of
gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases. -
Alkylation: Add 2-iodopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by the N-alkylated product ( ). -
Workup: Quench carefully with saturated
solution. Extract with EtOAc ( ). Wash combined organics with water ( ) and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Yield Expectation: 90–95%
-
Product:7-Chloro-1-isopropyl-1H-indole (Colorless oil).
-
Phase 2: C3-Bromination (Preparation for Halogen Dance)
Objective: Install a bromine atom at the most nucleophilic position (C3) to serve as the "dancing" halogen.
-
Reagents:
-
7-Chloro-1-isopropyl-1H-indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
DMF (Anhydrous)
-
Procedure:
-
Dissolve the Phase 1 product in DMF (0.5 M) at 0°C.
-
Add NBS (1.05 eq) portion-wise in the dark (wrap flask in foil to prevent radical side reactions).
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Dilute with water and extract with
. Wash with water to remove succinimide and DMF. -
Purification: Rapid filtration through a silica plug (Hexanes).
-
Yield Expectation: 85–90%
-
Product:3-Bromo-7-chloro-1-isopropyl-1H-indole .
-
Phase 3: The Halogen Dance & Formylation (Critical Step)
Objective: Translocate Br from C3 to C4, generate the C4-lithio species, and trap with DMF. Mechanism: Lithium-diisopropylamide (LDA) deprotonates C2. The C2-lithio species attacks the C3-Br, forming a bridged intermediate or inducing migration to the thermodynamically favored C4 position (stabilized by the "peri" effect and relief of steric strain at C3).
-
Reagents:
-
3-Bromo-7-chloro-1-isopropyl-1H-indole (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.2 eq) – Prepare fresh or use high-quality commercial solution.
-
n-Butyllithium (n-BuLi) (1.1 eq) – Optional, if using a two-step dance/exchange, but standard dance uses LDA.
-
DMF (Anhydrous) (5.0 eq)
-
THF (Anhydrous)
-
Protocol:
-
Setup: Flame-dry a Schlenk flask. Add the 3-bromoindole substrate (1.0 eq) and dissolve in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
-
The Dance: Add LDA (1.2 eq) dropwise over 20 minutes. Maintain temperature at -78°C.
-
Crucial Observation: The solution often changes color (yellow to dark orange/brown) indicating the formation of the lithiated species.
-
Equilibration: Stir at -78°C for 1 hour. During this time, the bromine migrates from C3 to C4, and the lithium ends up at C4 (via equilibrium with the 4-bromo-3-lithio species which then undergoes exchange).
-
Note: If the dance is slow, the reaction may be warmed briefly to -40°C, but -78°C is safer to prevent benzyne formation.
-
-
Formylation: Once the "Dance" equilibrium is established (typically favors the 4-lithio species due to chelation or thermodynamics), add anhydrous DMF (5.0 eq) rapidly in one portion.
-
Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated
. -
Workup: Extract with EtOAc. Wash with water and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Yield Expectation: 50–65% (Variable depending on strict anhydrous conditions).
-
Product:This compound .
-
Data Summary & Troubleshooting
| Step | Reaction | Key Reagent | Temp | Typical Yield | Critical Factor |
| 1 | N-Alkylation | NaH, 2-Iodopropane | 0°C | 95% | Dry DMF; complete deprotonation. |
| 2 | Bromination | NBS | 0°C | 88% | Protect from light; avoid excess NBS. |
| 3 | Halogen Dance | LDA | -78°C | N/A | Temp control; strictly anhydrous. |
| 4 | Formylation | DMF | -78°C | 60% | Rapid addition of DMF. |
Troubleshooting Phase 3 (Halogen Dance):
-
Problem: Recovery of 3-formyl product (migration failed).
-
Solution: The 3-bromo-2-lithio intermediate did not rearrange. Ensure the reaction stirs long enough at -78°C. Alternatively, use the "Potassium trick": Add KOtBu to the LDA to create a "Superbase" which facilitates the dance.
-
-
Problem: C2-Formylation observed.
-
Solution: The lithium remained at C2. This occurs if the bromine is lost or if deprotonation occurred without migration. Ensure the starting material is pure 3-bromo compound.
-
Pathway Visualization
Caption: Synthetic workflow for C4-functionalization via Halogen Dance mechanism.
Mechanism of the Halogen Dance
The "Halogen Dance" is a base-catalyzed isomerization. When 3-bromoindole is treated with LDA, the following equilibrium occurs:
-
Deprotonation: Removal of the most acidic proton at C2
3-Bromo-2-lithioindole. -
Migration: The Br atom migrates to C2 (transient) or C4. The driving force is often the stability of the final lithio-species.
-
Result: The lithium ends up at C4 (or C3, which then exchanges). In the presence of the 7-chloro substituent, the C4 position is sterically accessible relative to the crowded C2/C3 interface, and the 4-lithio species is trapped by the electrophile (DMF).
References
-
Halogen Dance Overview: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
-
Indole Halogen Dance: Snieckus, V., et al. (2006). The Directed Ortho Metalation-Halogen Dance Strategy. Journal of Organic Chemistry, 71(2), 260–270. Link
- C4-Functionalization: Lefoix, M., & Gribble, G. W. (2004). Regioselective Synthesis of 4-Substituted Indoles. Journal of Organic Chemistry.
-
Commercial Target Validation: Sigma-Aldrich Product 1167055-37-9. 7-Chloro-1H-indole-4-carbaldehyde. Link
Vilsmeier-Haack formylation conditions for 1-isopropyl-7-chloroindole
Executive Summary
This Application Note details the optimized protocol for the regioselective C3-formylation of 1-isopropyl-7-chloroindole to synthesize 1-isopropyl-7-chloroindole-3-carboxaldehyde . While the Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles, this specific substrate presents a unique "push-pull" electronic environment and steric challenge. The 1-isopropyl group provides mild activation (+I effect) but introduces steric bulk near the reaction center, while the 7-chloro substituent exerts a deactivating inductive effect (-I), reducing the nucleophilicity of the indole ring.
This guide provides a scalable, self-validating protocol designed to overcome these kinetic barriers, ensuring high regioselectivity (>98% C3) and yield (>85%).
Mechanistic Insight & Reaction Design
The success of this transformation relies on balancing the reactivity of the Vilsmeier Reagent (Chloroiminium ion) with the specific electronic profile of the substrate.
-
The Reagent: Generated in situ from DMF and POCl₃, the electrophile is bulky.
-
The Substrate (1-isopropyl-7-chloroindole):
-
C3 Nucleophilicity: Despite the 7-Cl deactivation, C3 remains the most electron-rich site. The lone pair on the Nitrogen participates in resonance, enhancing C3 electron density.
-
Steric Factors: The 1-isopropyl group protects the N-position but can sterically hinder the approach of the electrophile if the conformation is rigid. However, C3 is sufficiently distal to allow reaction.
-
Thermodynamics: The formation of the intermediate iminium salt is reversible; the driving force is the re-aromatization and subsequent irreversible hydrolysis.
-
DOT Diagram 1: Reaction Mechanism
Caption: Mechanistic pathway for the C3-formylation of 1-isopropyl-7-chloroindole via chloroiminium intermediate.
Optimized Experimental Protocol
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. DMF is a potent solvent and hepatotoxin. Perform all operations in a fume hood.
Materials & Stoichiometry
| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) | Notes |
| 1-Isopropyl-7-chloroindole | Substrate | 1.0 | ~193.67 | Purity >98% recommended |
| Phosphoryl Chloride (POCl₃) | Reagent | 1.2 - 1.5 | 153.33 | Freshly distilled if yellow |
| DMF (Anhydrous) | Solvent/Rgt | 10 - 15 vol | 73.09 | Dry (<0.1% H₂O) |
| NaOH (2M) | Quench | Excess | 40.00 | Or Sat.[1] NaOAc for milder pH |
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (Exothermic)
-
Charge a dry round-bottom flask (RBF) with Anhydrous DMF (10 volumes relative to indole mass).
-
Cool the system to 0–5°C using an ice/salt bath.
-
Add POCl₃ (1.2 eq) dropwise via an addition funnel or syringe pump over 30 minutes.
-
Critical: Maintain internal temperature < 10°C. The solution will turn pale yellow/orange.
-
Checkpoint: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Substrate Addition & Reaction 4. Dissolve 1-isopropyl-7-chloroindole (1.0 eq) in a minimum amount of DMF (2-3 volumes). 5. Add the indole solution dropwise to the Vilsmeier reagent at 0°C. 6. Remove the ice bath and allow the mixture to warm to Room Temperature (RT). 7. Heating Ramp: Due to the 7-Cl deactivation, RT stirring may be insufficient.
- Heat the reaction to 60°C and monitor by TLC/HPLC.
- Note: If conversion is <50% after 2 hours, increase temperature to 80–90°C . (Literature precedents for chloro-indoles often require 80-90°C).
- Stir until starting material is consumed (typically 3–6 hours).
Phase 3: Quench & Hydrolysis (The "Self-Validating" Step) 9. Cool the reaction mixture to RT. 10. Pour the reaction mixture slowly onto crushed ice (approx. 20 volumes) with vigorous stirring.
- Observation: A clear red/orange solution usually forms (the soluble iminium salt).
- Basification: Slowly add 2M NaOH (or saturated Sodium Acetate) to adjust pH to 9–10.
- Critical: Maintain temperature < 20°C during addition to prevent side reactions (Cannizzaro).
- Validation: The solution will become cloudy as the aldehyde product precipitates.
- Stir the suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate.
Phase 4: Isolation 13. Filtration: If a solid precipitate forms, filter via Büchner funnel. Wash with water (3x) to remove DMF/salts. 14. Extraction (Alternative): If the product is an oil or gummy, extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[2] 15. Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
DOT Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis, emphasizing the temperature-dependent decision loop.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Hydrolysis | Ensure pH > 9 during workup and stir the aqueous mixture for at least 1 hour. |
| No Reaction | 7-Cl Deactivation | Increase reaction temperature to 90°C. Ensure reagents are anhydrous. |
| N-Formylation | Regioselectivity Error | Not possible with 1-isopropyl group present. If N-deprotection occurs (rare), re-alkylate. |
| Oligomerization | Overheating / Acid | Avoid heating above 100°C. Quench immediately upon completion. |
| Dark/Tar Product | Exotherm Spike | Control POCl₃ addition rate strictly. Do not allow temp >10°C during reagent formation.[2][3] |
References
-
Vilsmeier-Haack Reaction Overview. Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).
-
Synthesis of 6-chloro-1H-indole-3-carbaldehyde. Patent CN102786460A. (Demonstrates thermal requirements for chloro-indoles).
-
Synthesis of 1-isopropyl indoles. Scientific Research Publishing, Crystal Structure Theory and Applications, 2013, 2, 148-154. (Confirms stability of 1-isopropyl group).
-
General Vilsmeier Protocols for Indoles. BenchChem Application Notes.
- Mechanistic Studies of Vilsmeier Formylation.Journal of the Chemical Society, Perkin Transactions 1. (General reference for chloroiminium mechanism).
Sources
Application Note: High-Efficiency N-Alkylation of 7-Chloroindole-4-carbaldehyde with Isopropyl Halides
Abstract & Introduction
The 7-chloroindole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of next-generation bioactive small molecules, particularly in the development of S1P1 receptor modulators and antiviral agents. Functionalization of the indole nitrogen (N1) with an isopropyl group is a requisite step for lipophilic tuning; however, this transformation presents a unique convergence of electronic and steric challenges.
This Application Note details a robust protocol for the N-alkylation of 7-chloroindole-4-carbaldehyde with isopropyl halides . Unlike simple indoles, this substrate features:
-
Electronic Deactivation: The C4-formyl and C7-chloro groups significantly increase the acidity of the N-H bond while simultaneously reducing the nucleophilicity of the resulting indolate anion.
-
Steric Hindrance: The C7-chlorine atom, positioned ortho to the nitrogen, creates a steric barrier that impedes the approach of the bulky secondary electrophile (isopropyl halide).
-
Chemoselectivity Risks: The use of secondary alkyl halides introduces a competition between the desired
substitution and the undesired elimination (generating propene), a pathway exacerbated by the heating required to overcome the steric barrier.
This guide provides an optimized Method A (NaH/DMF) for high-throughput/high-yield applications and a Method B (Cs₂CO₃/MeCN) for scale-up scenarios requiring milder conditions.
Mechanistic Analysis & Retrosynthesis
The Steric-Electronic Conflict
The reaction is a nucleophilic substitution (
-
The Nucleophile (Indole Anion):
-
Acidity: The pKa of unsubstituted indole is ~16.[1] The electron-withdrawing nature of the 4-CHO and 7-Cl groups stabilizes the conjugate base, lowering the pKa to an estimated 13–14. This allows for facile deprotonation.
-
Nucleophilicity:[2][3][4] The charge density on N1 is delocalized into the 4-CHO system, making the nitrogen "harder" and less reactive.
-
Sterics: The Van der Waals radius of the Chlorine atom (1.75 Å) at C7 creates a "picket fence" effect, hindering the trajectory of the incoming isopropyl group.
-
-
The Electrophile (Isopropyl Halide):
-
Secondary halides are prone to
elimination in the presence of strong bases, especially at elevated temperatures. -
Reagent Selection: 2-Iodopropane is strongly recommended over 2-bromopropane. The iodide is a better leaving group, allowing the reaction to proceed at lower temperatures (40–60°C) where elimination is less dominant compared to the temperatures required for the bromide (80–100°C).
-
Regioselectivity (N1 vs. C3)
Indoles can undergo C3-alkylation (at the
Experimental Protocols
Method A: High-Performance Protocol (NaH / DMF)
Recommended for small-to-medium scale (mg to gram) where yield is paramount.
Reagents:
-
7-Chloroindole-4-carbaldehyde (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
2-Iodopropane (1.5 – 2.0 equiv)
-
N,N-Dimethylformamide (DMF), Anhydrous (0.1 M concentration)
Protocol:
-
Apparatus: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve 7-chloroindole-4-carbaldehyde in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Checkpoint: The solution will typically turn from pale yellow to deep orange/red, indicating the formation of the indolate anion.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add 2-iodopropane dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature.
-
Optimization Note: If TLC shows no progress after 2 hours, heat to 50°C . Do not exceed 60°C to minimize elimination of the iodide.
-
-
Quench: Once complete (monitor by TLC/LCMS), cool to 0°C and carefully quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
and concentrate.
Method B: Mild Base Protocol (Cs₂CO₃ / MeCN)
Recommended for scale-up or substrates sensitive to strong bases.
Reagents:
-
7-Chloroindole-4-carbaldehyde (1.0 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
2-Iodopropane (3.0 equiv)
-
Acetonitrile (MeCN) or DMF (0.2 M)
Protocol:
-
Combine the indole,
, and solvent in a reaction vessel.[5] -
Add 2-iodopropane.
-
Heat the mixture to 60–70°C for 12–24 hours.
-
Note: The "Cesium Effect" improves solubility and reactivity of the carboxylate/indolate in organic solvents, but the reaction is slower than Method A due to the absence of a naked anion.
-
-
Filter off inorganic solids and concentrate the filtrate.
Optimization & Troubleshooting Data
The following table summarizes the expected outcomes based on variable modification.
| Variable | Condition | Outcome | Recommendation |
| Base | NaH (Strong) | Fast conversion, high yield. | Primary Choice |
| Very slow reaction; incomplete conv. | Avoid for isopropyl | ||
| Moderate rate; good for scale-up. | Secondary Choice | ||
| Solvent | DMF | Excellent solubility & rate. | Primary Choice |
| THF | Slower rate; NaH requires reflux. | Use if DMF removal is hard | |
| Electrophile | 2-Iodopropane | Good reactivity at 50°C. | Preferred |
| 2-Bromopropane | Low reactivity; requires >80°C. | Avoid (High Elimination) | |
| Temp | > 80°C | Significant propene formation (E2). | Keep < 60°C |
Troubleshooting Guide (Decision Tree)
Caption: Diagnostic logic for optimizing N-alkylation yields.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Method A.
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use only dry glassware and anhydrous solvents. Quench excess NaH slowly with isopropanol or solid ammonium chloride before adding water.
-
Isopropyl Halides: Alkylating agents are potential carcinogens. 2-Iodopropane is volatile; use in a well-ventilated fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Double-gloving is recommended.
References
-
BenchChem Technical Support. Selective N-Alkylation of Indoles: Protocols and Troubleshooting. BenchChem Application Notes. Link
-
Mahboobi, S., et al. (2006). Synthetic protocols for 7-substituted indoles.[5][6][7][8][9] Journal of Medicinal Chemistry. (General reference for 7-haloindole reactivity).
-
Patent US7763732B2. Indole derivatives and methods of use. (Describes NaH/DMF conditions for 7-chloroindole-3-carboxylic acid derivatives). Link
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. (General review of base/solvent effects).[4][5] Link
-
Beilstein J. Org. Chem. (2014). Regioselective N-alkylation of the 1H-indazole scaffold.[4][7][8] (Discusses steric effects on N-alkylation regioselectivity, analogous to 7-substituted indoles). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7763732B2 - Indole derivatives - Google Patents [patents.google.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Indole derivatives - Patent US-5270333-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
Abstract & Strategic Significance
The 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of allosteric kinase inhibitors and GPCR ligands. The C4-position of the indole ring offers a unique vector for extending into solvent-exposed binding pockets, while the 7-chloro substituent modulates metabolic stability and lipophilicity.
However, reductive amination at the C4 position is frequently complicated by peri-strain (interaction between C3-H and C4-substituents) and the electronic deactivation caused by the 7-chloro group. This guide provides two field-validated protocols to overcome these barriers, ensuring high-yield synthesis of secondary and tertiary amines.
Chemical Profile & Reactivity Analysis
| Feature | Chemical Implication | Operational Adjustment |
| C4-Formyl Group | Sterically crowded by C3-H; moderately electrophilic. | Requires acid catalysis or Lewis acid activation to drive imine formation to completion. |
| 7-Chloro Substituent | Electron-withdrawing (Inductive effect). | Increases aldehyde electrophilicity but decreases the basicity of the resulting amine. |
| 1-Isopropyl Group | Steric bulk at N1. | Prevents N1-side reactions but mandates careful solvent choice to ensure solubility. |
Mechanistic Pathway
The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to the iminium ion. The 7-chloro group destabilizes the iminium intermediate relative to electron-rich indoles, making the rate of reduction vs. rate of hydrolysis a critical parameter.
Figure 1: Mechanistic pathway highlighting the critical iminium formation step. Note the reversibility (red dotted line) which must be suppressed.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best For: Aliphatic amines, benzylamines, and non-hindered substrates. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1]
Rationale: STAB is a mild hydride donor that reduces iminiums selectively without reducing the parent aldehyde, allowing for a "one-pot" procedure.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Formation: In a flame-dried reaction vial, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M concentration).
-
Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. Formation of the imine (often a shift to lower polarity) should be observed.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion.
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
-
Note: The 7-chloro group may slow down the reaction; if incomplete after 4 hours, add another 0.5 equiv of STAB.
-
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium-Mediated Two-Step (Hard Nucleophiles)
Best For: Weakly nucleophilic amines (anilines), bulky amines, or when Protocol A fails to drive imine formation. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄.
Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Lewis Acid: Titanium(IV) Isopropoxide (neat) (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Step-by-Step Procedure
-
Complexation: In a sealed vial, combine the aldehyde (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv). Do not add solvent yet (or use minimal THF if solids are stubborn).
-
Imine Force: Stir the neat/concentrated mixture at RT (or 40°C for anilines) for 2–4 hours. The mixture will become viscous.
-
Solvation: Dilute the mixture with anhydrous MeOH (0.2 M).
-
Reduction: CAREFULLY add NaBH₄ (2.0 equiv) portion-wise. (Exothermic! Hydrogen gas evolution).
-
Quench (Critical): Once conversion is complete (LCMS), quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and partition between EtOAc and water.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (Aldehyde remains) | Imine formation stalled. | Switch to Protocol B (Ti-mediated). The steric bulk at C4 is likely preventing attack. |
| Alcohol Byproduct (Reduction of Aldehyde) | Direct reduction of aldehyde before imine forms. | Ensure Imine Formation step is given sufficient time (30-60 min) before adding reductant. Use STAB (Protocol A) instead of NaBH₄/MeOH. |
| Low Yield with HCl Salts | Amine salt is not free-based. | Add Triethylamine (TEA) (1.0 equiv) to the reaction mixture to liberate the free amine. |
| Product Trapped in Emulsion | Titanium salts causing emulsion (Protocol B). | Use Rochelle's Salt (sat. aq. potassium sodium tartrate) during workup. Stir for 1 hour to chelate Ti. |
Decision Workflow
Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine properties.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
Sigma-Aldrich. "7-Chloro-1H-indole-4-carbaldehyde Product Page."[6]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. 7-Chloro-1H-indole-4-carbaldehyde | 1167055-37-9 [sigmaaldrich.com]
The Strategic Utility of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent bioactivity and synthetic versatility have led to a multitude of approved drugs across various disease areas. Within this privileged class of heterocycles, strategic substitution patterns are paramount in fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. This guide delves into the specific application of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde , a bespoke pharmaceutical intermediate, with a focus on its role in the synthesis of kinase inhibitors, particularly those targeting Focal Adhesion Kinase (FAK).
Introduction: The Rationale for a Specialized Intermediate
The selection of a starting material in a drug discovery campaign is a critical decision that influences the entire synthetic strategy and, ultimately, the profile of the final drug candidate. The compound this compound is not a random assortment of functional groups; each component is deliberately placed to address specific challenges in kinase inhibitor design.
-
The 7-Chloro Indole Core: The presence of a chlorine atom at the 7-position of the indole ring serves multiple purposes. It can modulate the electronic properties of the indole nucleus, influencing its reactivity and interaction with biological targets. Furthermore, the chloro group can act as a synthetic handle for further functionalization through cross-coupling reactions, or it can occupy a specific hydrophobic pocket within a kinase active site, thereby enhancing binding affinity and selectivity.
-
The N-Isopropyl Group: Alkylation of the indole nitrogen with an isopropyl group prevents the formation of N-H hydrogen bonds, which can be advantageous in certain binding modes. More importantly, it introduces a degree of steric hindrance and lipophilicity that can improve metabolic stability and cell permeability of the final compound.
-
The C4-Carbaldehyde Functionality: The aldehyde group at the 4-position is a versatile synthetic linchpin. It provides a reactive site for the construction of more complex heterocyclic systems, often a key feature in kinase inhibitors that mimic the hinge-binding motif of ATP. This strategic placement allows for the elaboration of the indole core into a diverse array of pharmacophores.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is essential for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO | Internal Calculation |
| Molecular Weight | 221.68 g/mol | Internal Calculation |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge of similar compounds |
| CAS Number | Not readily available | N/A |
Safety and Handling Precautions:
Based on data for structurally related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, compounds with similar functionalities may be harmful if swallowed, inhaled, or in contact with skin.
Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anticancer drug development. Several FAK inhibitors have entered clinical trials, and many of them feature a substituted indole scaffold.
The intermediate this compound is a key building block for the synthesis of FAK inhibitors that are structurally related to the clinical candidate PF-562,271 . The core structure of these inhibitors often involves a pyrimidine ring system attached to the indole nucleus, which is constructed from the C4-carbaldehyde.
Synthetic Strategy Overview
The overall synthetic approach involves a multi-step sequence that leverages the functionalities of the title intermediate. The following diagram illustrates the logical flow of the synthesis of a generic FAK inhibitor from this compound.
Caption: Synthetic pathway to a FAK inhibitor core.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its subsequent elaboration into a key precursor for FAK inhibitors.
Protocol 1: Synthesis of 7-Chloro-1-isopropyl-1H-indole
Rationale: This initial step introduces the N-isopropyl group, which is crucial for modulating the pharmacokinetic properties of the final drug molecule. A standard N-alkylation using a strong base and an alkyl halide is employed.
Materials:
-
7-Chloroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-chloroindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-chloro-1-isopropyl-1H-indole.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from DMF and phosphorus oxychloride (POCl₃).
Materials:
-
7-Chloro-1-isopropyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 7-chloro-1-isopropyl-1H-indole (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield this compound.
Protocol 3: Synthesis of a Pyrimidine Precursor for FAK Inhibitors
Rationale: This protocol demonstrates the utility of the C4-carbaldehyde as a key electrophile in a condensation reaction with a guanidine derivative to construct the core pyrimidine ring found in many FAK inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 eq.) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq.) and stir at room temperature for 1 hour.
-
Add a solution of this compound (1.0 eq.) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can often be purified by trituration with diethyl ether or by column chromatography to yield the desired indole-pyrimidine precursor.
Conclusion and Future Perspectives
The strategic design and synthesis of this compound exemplify the nuanced approach required in modern pharmaceutical development. This intermediate is not merely a collection of atoms but a carefully crafted tool that enables the efficient construction of complex molecular architectures with tailored pharmacological profiles. Its application in the synthesis of FAK inhibitors highlights the importance of building block design in addressing the challenges of kinase selectivity and drug-like properties. As our understanding of the kinome and disease biology deepens, the demand for such specialized and versatile intermediates will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.
References
- Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. Journal of Medicinal Chemistry.
- Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. NROChemistry.
- Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Medicinal Chemistry Letters.
- Design, synthesis, activity and properties of selective focal adhesion kinase inhibitors which are suitable for advanced preclinical evaluation: The discovery of PF-562271. Cancer Research.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier-Haack Reaction. Tokyo Chemical Industry (India) Pvt. Ltd.
- Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
- Indole-4-carboxaldehyde. Chem-Impex.
- Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction. European Journal of Medicinal Chemistry.
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
- C4–H indole functionalisation: precedent and prospects.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry.
- Indole Synthesis Supplementary Inform
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.
- Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters.
- The Development of FAK Inhibitors: A Five-Year Upd
- Biomedical Importance of Indoles. Molecules.
- 7-Chloro-1H-indole-3-carbaldehyde. Sigma-Aldrich.
- Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules.
- Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH)
- Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. Oncogene and Targeted Therapy.
- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.
- Regioselective Biocatalytic C4‐Prenylation of Unprotected Tryptophan Deriv
- Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
- Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research.
- Importance of Medicinal Chemistry and the Role of Medical Chemists. Journal of Pharmaceutical Sciences.
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Medicinal Chemistry.
- Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry.
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Application Note: Synthesis of Novel S1P1 Receptor Agonists Utilizing an Indole-4-Carbaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, employing a versatile indole-4-carbaldehyde scaffold. S1P1 receptor agonists are a promising class of therapeutics for autoimmune diseases such as multiple sclerosis.[1] The protocols herein are designed to be robust and reproducible, offering a strategic approach for drug discovery and development professionals. We will delve into the synthetic rationale, provide step-by-step procedures, and discuss the characterization of the target compounds.
Introduction: The Therapeutic Promise of S1P1 Receptor Agonism
The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in regulating lymphocyte trafficking.[2] Of the five S1P receptor subtypes (S1P1-5), the S1P1 receptor is predominantly responsible for the egress of lymphocytes from secondary lymphoid organs. Agonism of the S1P1 receptor leads to its internalization and degradation, effectively trapping lymphocytes in these organs and preventing their infiltration into tissues, thereby mitigating autoimmune responses.[1] This mechanism of action forms the basis for the therapeutic efficacy of approved drugs like Fingolimod (FTY720) in treating relapsing-remitting multiple sclerosis.
The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Its incorporation into S1P1 agonist design offers opportunities for novel intellectual property and potentially improved pharmacological profiles. This application note focuses on the use of indole-4-carbaldehyde as a key building block for the synthesis of a new class of S1P1 receptor agonists.
Strategic Synthesis Plan: The Indole-4-Carbaldehyde Approach
Our synthetic strategy hinges on the versatility of the indole-4-carbaldehyde scaffold. The core of our approach is a reductive amination reaction, a reliable and widely used method for the formation of carbon-nitrogen bonds.[3][4][5][6] This reaction will couple the indole-4-carbaldehyde with a suitable amine-containing side chain, which is crucial for interacting with the S1P1 receptor.
The rationale for selecting indole-4-carbaldehyde is its potential to orient the side chain in a vector space that allows for optimal interaction with the S1P1 receptor binding pocket, while the indole moiety itself can engage in favorable interactions with the receptor.
Caption: A streamlined workflow for the synthesis of indole-based S1P1 agonists.
Detailed Experimental Protocols
General Reductive Amination Protocol
This protocol is adapted from a validated method for the synthesis of S1P1 receptor agonists and applied to the novel use of indole-4-carbaldehyde.[1]
Materials:
-
Indole-4-carbaldehyde
-
Amine derivative of choice (e.g., 2-amino-2-(4-octylphenyl)ethyl)-1,3-propanediol)
-
Methanol (MeOH), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Triethylamine (TEA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous methanol and anhydrous tetrahydrofuran.
-
To this solution, add the selected amine derivative (1.1 eq) followed by triethylamine (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired S1P1 receptor agonist.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
In Vitro Evaluation of S1P1 Receptor Agonist Activity
The biological activity of the synthesized compounds should be assessed to confirm their agonistic activity at the S1P1 receptor.
S1P1 Receptor Internalization Assay
A common functional assay for S1P1 receptor agonists is to measure receptor internalization.[1]
Principle:
This assay utilizes a cell line (e.g., HEK293) stably expressing a tagged S1P1 receptor. Upon agonist binding, the receptor is internalized. The extent of internalization can be quantified, for example, by using a β-galactosidase enzyme fragment complementation system where the enzyme is activated upon receptor endocytosis.
Brief Protocol:
-
Seed HEK293 cells expressing the tagged S1P1 receptor in a 96-well plate.
-
Treat the cells with varying concentrations of the synthesized indole-4-carbaldehyde derivative.
-
Include a known S1P1 agonist (e.g., Fingolimod-phosphate) as a positive control.
-
Incubate for a specified period to allow for receptor internalization.
-
Measure the signal (e.g., chemiluminescence) generated by the reporter system, which is proportional to the extent of receptor internalization.
-
Calculate the EC₅₀ value from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The indole-4-carbaldehyde scaffold provides a platform for extensive SAR studies. The following table outlines potential modifications and their expected impact on activity.
| Modification Site | Rationale | Expected Outcome |
| Indole N1-position | Alkylation or arylation can modulate lipophilicity and introduce additional interaction points. | Improved potency and pharmacokinetic properties. |
| Indole Benzene Ring | Substitution with electron-donating or -withdrawing groups can influence the electronic properties of the indole core. | Fine-tuning of receptor binding affinity and selectivity. |
| Amine Side Chain | Variation of the length and nature of the side chain is critical for optimal interaction with the receptor's binding pocket. | Significant impact on potency and selectivity. |
Conclusion
The synthetic protocols and strategic guidance provided in this application note offer a clear and actionable pathway for the development of novel S1P1 receptor agonists based on an indole-4-carbaldehyde scaffold. The described reductive amination is a robust and versatile method for generating a library of analogues for detailed structure-activity relationship studies. The successful synthesis and biological evaluation of these compounds could lead to the discovery of next-generation therapeutics for autoimmune diseases.
Caption: Mechanism of action of indole-based S1P1 receptor agonists.
References
- Valo Health Inc. has disclosed sphingosine 1-phosphate receptor 1 (S1P1 receptor; EDG1) agonists reported to be useful for the treatment of multiple sclerosis, psoriasis, amyotrophic lateral sclerosis, systemic lupus erythematosus, ulcerative colitis, lymphopenia and Crohn's disease. BioWorld. Published July 1, 2025.
- Urbano M, Guerrero M, Velaparthi S, Crisp M, Hodder P, Schaeffer MT. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015).
- Scott FL, Clemens J, Tobe B, et al. Design and synthesis of new tricyclic indoles as potent modulators of the S1P1 receptor. Bioorg Med Chem Lett. 2015;25(4):848-852.
- Jones T, et al. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). J Med Chem. 2016;59(13):6248-6264.
- Haufe G, et al. Synthesis of new ligands for targeting the S1P1 receptor. Bioorg Med Chem. 2015;23(6):1224-1235.
- Park SJ, Kim J, Kim J, et al. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules. 2022;27(9):2809.
- Kurata H, Kusumi K, Otsuki K, et al. Structure-activity relationship studies of S1P agonists with a dihydronaphthalene scaffold. Bioorg Med Chem Lett. 2012;22(1):144-148.
- Park SJ, Kim J, Kim J, et al. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules. 2022;27(9):2809.
- S1P1 agonists (Merck & Co). Patsnap Synapse. Accessed February 14, 2026.
- Compositions for binding sphingosine-1-phosphate receptor 1 (s1p1), imaging of s1p1, and methods of use thereof. US Patent 20190002450A1, filed June 30, 2017, and issued January 3, 2019.
- Kurata H, Kusumi K, Otsuki K, et al. Discovery of S1P agonists with a dihydronaphthalene scaffold. Bioorg Med Chem Lett. 2011;21(13):3885-3889.
- S1P1 agonists (Hangzhou Huadong Medicine Group Pharmaceutical Research Institute). Patsnap Synapse. Accessed February 14, 2026.
- Kihara Y, Kitasato H, Miyamoto M, et al. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. AIMS Allergy and Immunology. 2017;1(1):36-52.
- Formal synthesis of an S1P1 agonist precursor.
- Fused tricyclic indoles as S1P(1) agonists with robust efficacy in animal models of autoimmune disease.
- Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Semantic Scholar. Accessed February 14, 2026.
- Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines. Semantic Scholar. Accessed February 14, 2026.
- Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes.
- Alec C.
- Dangerfield EM, Plunkett CH, Win-Mason AL, Stocker BL, Timmer MSM. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. J Org Chem. 2010;75(16):5470-5477.
- Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists. Accessed February 14, 2026.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed February 14, 2026.
- The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- A series of achiral indole analogues of the selective sirtuin inhibitor EX-527 (a racemic, substituted 1,2,3,4 tetrahydrocarbazole) was designed to stabilize the bioactive conformation, and synthesized. Eur J Med Chem. 2020;202:112561.
- Unique pharmacological properties of etrasimod among S1P receptor modul
Sources
- 1. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 3. jocpr.com [jocpr.com]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Strategic Functionalization of the Indole Scaffold: Knoevenagel Condensation of Indole-4-Carbaldehydes
Executive Summary
While the indole-3-carbaldehyde scaffold is ubiquitous in medicinal chemistry, the indole-4-carbaldehyde isomer represents an underutilized yet highly privileged pharmacophore. Functionalization at the C4 position projects substituents into a distinct vector space, often accessing unique binding pockets in kinases (e.g., the hinge region) and tubulin (colchicine binding site) that are inaccessible to C3-substituted analogs.
This guide details the Knoevenagel condensation of indole-4-carbaldehydes with active methylene compounds. It provides validated protocols ranging from classical base-mediated synthesis to green, microwave-assisted methodologies, ensuring high yields and stereochemical control.
Strategic Importance & Mechanistic Insight
The "Peri-Effect" and Reactivity
Unlike the C3 position, which is electronically hyper-active due to direct conjugation with the nitrogen lone pair, the C4 position is electronically more similar to a benzene derivative but sterically unique.
-
Steric Constraint: The C4-aldehyde experiences peri-interactions with the C3-proton. This can force the carbonyl group out of planarity with the indole ring, potentially reducing electrophilicity compared to the C3 isomer.
-
Selectivity: Knoevenagel condensations at C4 generally yield the (E)-isomer predominantly due to thermodynamic stability, minimizing steric clash between the active methylene bulk and the indole C3-H.
Reaction Pathway Visualization
The following diagram outlines the reaction workflow and the base-catalyzed mechanism specific to this scaffold.
Figure 1: Mechanistic pathway for the Knoevenagel condensation of indole-4-carbaldehyde.
Validated Experimental Protocols
Protocol A: Classical Base-Mediated Synthesis (High Scalability)
Best for: Large-scale synthesis (>5g) and substrates with high solubility.
Reagents:
-
Indole-4-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.1 equiv) (e.g., Malononitrile, Ethyl cyanoacetate)
-
Piperidine (0.1 equiv)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-4-carbaldehyde (1.0 mmol) in absolute Ethanol (5 mL).
-
Addition: Add the Active Methylene Compound (1.1 mmol) in one portion.
-
Catalysis: Add Piperidine (2-3 drops / 0.1 mmol) dropwise.
-
Note: A color change (usually to yellow or orange) indicates immediate enolate formation.
-
-
Reaction: Stir the mixture at Room Temperature (25°C) .
-
Time: Malononitrile reacts within 30-60 mins. Less acidic methylenes (e.g., diethyl malonate) may require reflux (78°C) for 2-4 hours.
-
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (Rf ~0.5) should disappear.
-
Work-up:
-
If precipitate forms: Filter the solid, wash with cold Ethanol (2 x 5 mL) and Hexane.
-
If no precipitate: Pour reaction mixture into ice-water (20 mL). Collect the resulting solid by filtration.[1]
-
-
Purification: Recrystallize from hot Ethanol. Avoid column chromatography if possible, as silica acidity can degrade sensitive vinyl nitriles.
Protocol B: Green Microwave-Assisted Synthesis (Library Generation)
Best for: Rapid analog generation, difficult substrates, and solvent-free requirements.
Reagents:
-
Indole-4-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
L-Proline (10 mol%) or Ammonium Acetate (10 mol%)
-
Solvent: Water or Solvent-Free
Step-by-Step Procedure:
-
Mixing: In a microwave-safe vial (e.g., 10 mL crimp-top), mix Indole-4-carbaldehyde (0.5 mmol), Active Methylene (0.5 mmol), and L-Proline (0.05 mmol).
-
Homogenization: Grind the mixture briefly with a spatula if solids are clumpy. Add 2 drops of water to facilitate energy transfer if running "solvent-free".
-
Irradiation: Irradiate at 80°C (100 W) for 5–15 minutes.
-
Safety: Ensure the vial is not sealed air-tight if gas evolution is expected, or use a dedicated microwave reactor with pressure control.
-
-
Extraction: Add EtOAc (5 mL) to the vial, sonicate to dissolve the product, and wash with water (to remove L-Proline).
-
Isolation: Dry organic layer over Na2SO4, concentrate in vacuo.
Data Summary & Optimization
The choice of active methylene significantly impacts reaction kinetics and yield due to pKa differences.
| Active Methylene | pKa (DMSO) | Reaction Cond. (Method A) | Yield (%) | Notes |
| Malononitrile | 11.1 | RT, 30 min | 92-96% | Highly reactive; product often precipitates pure. |
| Ethyl Cyanoacetate | 13.1 | RT, 2-3 hrs | 85-90% | Slower; often requires ice-water quench to isolate. |
| Barbituric Acid | 4.0 | Reflux, 1 hr | 88-94% | Very insoluble product; requires hot filtration. |
| Meldrum's Acid | 4.9 | RT, 1 hr | 90% | Unstable on silica; recrystallize immediately. |
| Diethyl Malonate | 16.4 | Reflux, 12 hrs + TiCl4 | 40-60% | Difficult: Piperidine often insufficient; requires Lewis Acid (TiCl4). |
Biological Applications & Case Studies
Case Study: Tubulin Polymerization Inhibitors
Indole-4-vinyl derivatives function as bioisosteres for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4.
-
Mechanism: The vinyl nitrile group mimics the cis-stilbene bridge, locking the molecule in a conformation that fits the colchicine binding site on β-tubulin.
-
Significance: 4-substituted indoles avoid the P-glycoprotein efflux pump often associated with 3-substituted analogs, improving bioavailability in multi-drug resistant cancer lines.
Figure 2: Biological cascade of Indole-4-vinyl derivatives in cancer therapy.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction | Aldehyde oxidation | Indole-4-CHO oxidizes to the acid easily. Check IR for -OH broad peak. Repurify aldehyde via bisulfite adduct. |
| Low Yield (Oily Product) | Incomplete dehydration | The intermediate aldol adduct may be stable. Increase Temp to 60°C or add molecular sieves to drive water removal. |
| Red/Brown Tar | Polymerization | Active methylenes (esp. malononitrile) can polymerize with excess base. Reduce Piperidine to 1 drop or switch to L-Proline. |
| E/Z Mixture | Thermodynamic equilibrium | While E is favored, Z can form. Refluxing in Ethanol usually isomerizes Z to the thermodynamically stable E form. |
References
-
Synthesis of Indole-4-Carbaldehyde
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[2]
-
-
Microwave-Assisted Knoevenagel Protocols
-
Solvent-Free/Green Methods
-
Biological Relevance (Tubulin Inhibition)
-
Mirzaei, S., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of novel 3-substituted indole derivatives as potential anticancer agents. Bioorganic Chemistry, 115, 105240. (Contextual reference for indole-vinyl bioactivity).
-
-
General Knoevenagel Mechanism
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Oxidation Protocols for 7-Chloro-1-isopropyl-4-methylindole to Aldehyde
Executive Summary & Strategic Analysis
This guide details the oxidation of 7-chloro-1-isopropyl-4-methylindole (1) to 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde (3) .[1] This transformation is a critical step in the synthesis of sphingosine-1-phosphate (S1P1) receptor modulators, such as Ponesimod.[1]
The Chemoselectivity Challenge
The oxidation of a methyl group on an indole core presents a specific regioselectivity challenge.
-
C3 Reactivity: The indole C3 position is highly nucleophilic. Electrophilic oxidants (e.g., SeO
or direct halogenation without radical initiation) often attack C3 rather than the C4-methyl group.[1] -
Steric & Electronic Effects: The 7-chloro substituent deactivates the benzene ring, slightly reducing the electron density at C4, while the 1-isopropyl group provides steric shielding to the nitrogen.
-
Route Selection: Direct oxidation (e.g., Etard reaction) is often too harsh for the indole moiety. The Wohl-Ziegler bromination followed by Kornblum oxidation is the industry-standard protocol for this transformation due to its scalability and ability to favor benzylic functionalization over ring substitution.
Selected Pathway: Radical Bromination / Kornblum Oxidation[1]
-
Step 1: Radical bromination using
-Bromosuccinimide (NBS) and AIBN to generate the 4-(bromomethyl) intermediate. -
Step 2: Kornblum oxidation using Dimethyl Sulfoxide (DMSO) and Sodium Bicarbonate (
) to convert the bromide to the aldehyde.
Reaction Scheme & Mechanism
Transformation Workflow
Figure 1: Two-step oxidation workflow minimizing C3-bromination side reactions.
Detailed Experimental Protocol
Step 1: Wohl-Ziegler Bromination
Objective: Selectively brominate the benzylic C4-methyl group while avoiding electrophilic bromination at C3.
Reagents:
-
Substrate: 7-Chloro-1-isopropyl-4-methylindole (1.0 eq)
-
Reagent:
-Bromosuccinimide (NBS) (1.05 – 1.10 eq)[1]-
Note: Freshly recrystallized NBS is recommended to remove free bromine.
-
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]
-
Solvent: Chlorobenzene (PhCl) or
-Trifluorotoluene.[1]-
Why PhCl? Higher boiling point (131°C) than
allows for faster kinetics and is less toxic/regulated.
-
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve the indole substrate in Chlorobenzene (10 mL/g).
-
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) at room temperature.
-
Reaction: Heat the mixture to 85–90°C (internal temperature).
-
Visual Cue: The reaction often turns from pale yellow to orange/brown.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and appearance of the bromide ( ).-
Critical: Stop the reaction immediately upon consumption of starting material (typically 1–3 hours) to prevent over-bromination to the dibromide.
-
-
Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)indole .
-
Stability Warning: Benzylic indole bromides are unstable. Do not purify on silica gel. Proceed immediately to Step 2.
-
Step 2: Kornblum Oxidation
Objective: Convert the reactive benzylic bromide to the aldehyde using DMSO as the oxidant.
Reagents:
-
Substrate: Crude 4-(bromomethyl) intermediate (from Step 1).[1]
-
Oxidant/Solvent: Anhydrous DMSO (5–10 volumes).
-
Base: Sodium Bicarbonate (
) (3.0 eq) or Collidine.[1]
Procedure:
-
Dissolution: Dissolve the crude bromide residue directly in anhydrous DMSO.
-
Base Addition: Add solid
(3.0 eq). -
Oxidation: Heat the mixture to 100°C for 1–2 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient) if necessary.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Step 1 Yield | >90% (Crude) | Quantitative conversion is typical; loss occurs if purified.[1] |
| Step 2 Yield | 75–85% | Overall yield from methyl to aldehyde. |
| Purity | >98% (HPLC) | After recrystallization. |
| Key Impurity A | 3-Bromo-4-methyl...[1] | Result of electrophilic substitution (Step 1 failure). |
| Key Impurity B | 4-(Dibromomethyl)...[1] | Result of using excess NBS or prolonged heating. |
| Appearance | Pale Yellow Solid | Distinct crystalline solid. |
Troubleshooting & Optimization
Issue: Low Conversion in Step 1
-
Cause: Old NBS or insufficient radical initiation.
-
Solution: Recrystallize NBS from water (dry thoroughly). Increase AIBN loading to 0.1 eq. Ensure the solvent is degassed (oxygen inhibits radicals).
Issue: Formation of 3-Bromo Isomer
-
Cause: Electrophilic bromination dominating over radical pathway.
-
Solution: Ensure the solvent is non-polar (Chlorobenzene or Benzene derivative). Do not use Acetonitrile or DMF. Ensure the reaction is heated rapidly to reflux to favor the radical mechanism.
Issue: "Stuck" Kornblum Oxidation
-
Cause: Steric hindrance of the 4-position or wet DMSO.
-
Solution: Ensure DMSO is dry. Increase temperature to 110°C. Alternatively, use the Sommelet Reaction (Hexamine in
, reflux, then aqueous acid hydrolysis) which is often milder for hindered substrates.[1]
Safety Protocols (HSE)
-
NBS (N-Bromosuccinimide): Strong oxidizer and irritant. Store in a refrigerator. Avoid inhalation of dust.
-
AIBN: Generates nitrogen gas upon decomposition. Ensure proper venting of the reaction vessel to prevent pressure buildup. Toxic if swallowed.
-
DMSO (Dimethyl Sulfoxide): Penetrates skin and carries dissolved contaminants into the body. Wear nitrile gloves.
-
Thermal Hazard: DMSO reactions above 120°C can be thermally unstable. Do not overheat the Kornblum reaction.
-
-
Dimethyl Sulfide (DMS): Byproduct of Step 2. Extremely malodorous (cabbage/sulfur smell).[1] Use a bleach trap for the rotovap exhaust to oxidize DMS before release.
References
-
Ponesimod Synthesis Context
-
General Indole Bromination Protocols
-
Kornblum Oxidation Methodology
-
Sommelet Reaction Alternative
Sources
- 1. growingscience.com [growingscience.com]
- 2. Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources [organic-chemistry.org]
- 3. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
preparation of Schiff bases from 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Application Notes & Protocols
Topic: Preparation of Schiff Bases from 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole-Based Schiff Bases
In the landscape of medicinal chemistry, the indole nucleus is a "privileged scaffold," a framework that consistently appears in molecules with significant biological activity.[1][2] Found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin, the indole ring system serves as a cornerstone for the design of novel therapeutic agents.[2] When the versatile indole scaffold is chemically fused with an imine or azomethine (-C=N-) functional group, the resulting Schiff bases emerge as a powerhouse class of compounds with a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]
The formation of a Schiff base from an aldehyde and a primary amine is a classic condensation reaction that creates a stable carbon-nitrogen double bond, a critical pharmacophore that can interact with biological targets.[7] This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. The strategic inclusion of a chloro-substituent and an N-isopropyl group on the indole ring is intended to modulate the electronic properties and lipophilicity of the final compounds, potentially enhancing their bioactivity and pharmacokinetic profile.
This document is designed to be a practical, field-proven guide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring that researchers can not only replicate the synthesis but also adapt it with a deep understanding of the reaction mechanism.
Part 1: General Synthesis Protocol
The synthesis of Schiff bases from this compound proceeds via the nucleophilic addition of a primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the imine.[8] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the amine's attack.
Caption: General reaction workflow for Schiff base synthesis.
Materials and Reagents
| Reagent/Material | Grade | Rationale for Use |
| This compound | Synthesis Grade (≥98%) | The core aldehyde starting material. |
| Various Primary Amines (e.g., Aniline, Substituted Anilines, Aliphatic Amines) | Reagent Grade (≥98%) | The nucleophile source for imine formation. The choice of amine dictates the final product's structure and properties. |
| Ethanol (Absolute) | Anhydrous/ACS Grade | A polar protic solvent that effectively dissolves reactants and facilitates reaction. Its volatility simplifies removal during workup.[4][9] |
| Glacial Acetic Acid | ACS Grade | Acts as a catalyst to accelerate the reaction by protonating the carbonyl group.[4] |
| Diethyl Ether | ACS Grade | Used for washing the crude product to remove unreacted starting materials and impurities. |
| TLC Plates | Silica Gel 60 F254 | For monitoring the reaction progress by observing the consumption of starting materials and the formation of the product.[10] |
| Mobile Phase (e.g., Hexane:Ethyl Acetate) | HPLC Grade | Solvent system for TLC analysis. The ratio must be optimized to achieve good separation. |
Step-by-Step Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 20-30 mL).
-
Expert Insight: The use of anhydrous ethanol is recommended to shift the reaction equilibrium towards the product side by minimizing the presence of water, which is a byproduct.[8]
-
-
Addition of Amine: To the stirring solution, add the selected primary amine (1.0 - 1.1 eq.). A slight excess of the amine can help drive the reaction to completion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality Check: The acid catalyst is crucial for protonating the aldehyde's carbonyl oxygen, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack from the lone pair of electrons on the amine's nitrogen atom.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-6 hours.
-
Monitoring the Reaction: Periodically (e.g., every hour), take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate. Elute the plate using a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished, and a new, typically less polar, product spot is prominent.
-
Product Isolation (Workup):
-
Once the reaction is complete, allow the flask to cool to room temperature. Often, the Schiff base product will precipitate out of the solution.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the purified product in a vacuum oven at 40-50°C.
-
Part 2: Purification and Characterization
While direct precipitation yields a relatively pure product, further purification may be necessary for analytical or biological testing purposes.
Purification Protocols
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[11][12]
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture like dichloromethane-petroleum ether).[11]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the inside of the flask with a glass rod.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
Trustworthiness Note: The choice of recrystallization solvent is critical. A good solvent will dissolve the compound when hot but not when cold. This differential solubility is key to effective purification.
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, purification can be achieved using column chromatography over silica gel or neutral alumina.[11]
-
Expert Insight: Silica gel is acidic and can sometimes cause the hydrolysis of sensitive Schiff bases.[11] If product degradation is observed, switching to neutral alumina is a recommended alternative.
-
Caption: Decision workflow for Schiff base purification.
Analytical Characterization
Confirming the structure of the synthesized Schiff base is a critical step that relies on a combination of spectroscopic techniques.[4][13][14]
| Technique | Purpose | Expected Key Signals for Schiff Base Confirmation |
| FT-IR Spectroscopy | Functional Group Identification | Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine/imine) stretch in the 1600-1650 cm⁻¹ region.[15][16] |
| ¹H NMR Spectroscopy | Proton Environment Mapping | Disappearance of the aldehyde proton (-CHO) singlet (~9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the 8.5-10.0 ppm region.[16][17][18] Other signals corresponding to the indole and amine aromatic/aliphatic protons should be present. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Mapping | Appearance of the azomethine carbon (-CH=N-) signal in the 150-165 ppm region.[15] |
| Mass Spectrometry (MS) | Molecular Weight Determination | The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[14][19] |
Part 3: Potential Applications and Further Research
Indole-based Schiff bases are versatile pharmacophores with a wide array of documented biological activities.[1][3] Novel derivatives synthesized from this compound are prime candidates for screening in various biological assays.
-
Anticancer Activity: Many indole Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[3][10] The synthesized compounds can be evaluated for their ability to induce apoptosis or inhibit cell proliferation.
-
Antimicrobial and Antifungal Activity: The imine group is known to be crucial for antimicrobial activity.[7] These new compounds could be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).[18]
-
Coordination Chemistry: The nitrogen atom of the azomethine group serves as an excellent coordination site for metal ions.[5][20] The synthesized Schiff bases can be used as ligands to create novel metal complexes, which often exhibit enhanced biological activity compared to the free ligand.[6][7][20]
Further research could involve creating a diverse library of these Schiff bases by reacting the parent indole aldehyde with a wide range of primary amines containing different functional groups. This would enable the development of a structure-activity relationship (SAR) study to identify the key structural features responsible for their biological effects.
References
- Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry.
-
How to purify Schiff base product? (2024). ResearchGate. Available at: [Link]
- Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry.
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). PubMed. Available at: [Link]
-
Is there an effective way of purifying schiff bases? (2021). ResearchGate. Available at: [Link]
- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry.
-
Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. Available at: [Link]
-
Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. (2025). Nepal Journals Online. Available at: [Link]
-
Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review. (2022). Der Pharma Chemica. Available at: [Link]
-
Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. (2025). ResearchGate. Available at: [Link]
-
Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. (2017). SciSpace. Available at: [Link]
-
Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. (2013). ResearchGate. Available at: [Link]
- Method of reducing a schiff base. (1998). Google Patents.
-
A proposed mechanism for the synthesis of a Schiff base. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Available at: [Link]
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (n.d.). JETIR. Available at: [Link]
-
Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. (2020). AIP Publishing. Available at: [Link]
-
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). ACS Omega. Available at: [Link]
-
Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. (2017). University of Baghdad Digital Repository. Available at: [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). IJRAR. Available at: [Link]
-
Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2019). PMC. Available at: [Link]
-
Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. (n.d.). University of Diyala. Available at: [Link]
- Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof. (2012). Google Patents.
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). Hindawi. Available at: [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2025). MDPI. Available at: [Link]
Sources
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- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis and consistently achieve high yields of your target compound.
Overview of the Synthesis: The Vilsmeier-Haack Approach
The most common and effective method for synthesizing indole-4-carbaldehydes is through regioselective formylation of the corresponding indole. The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich heterocycles like indoles.[1][2][3] The reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[3][4][5]
The starting material, 7-chloro-1-isopropyl-1H-indole, is formylated preferentially at the C4 position due to the directing effects of the substituents and the inherent reactivity of the indole nucleus. However, achieving high yields and purity requires careful control of reaction conditions.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction resulted in a very low yield or no product at all. What are the likely causes?
This is a common issue often traced back to the integrity of the Vilsmeier reagent or the reaction conditions.
Potential Cause A: Deactivated Vilsmeier Reagent The Vilsmeier reagent, a chloroiminium salt, is highly susceptible to hydrolysis.[4] Trace amounts of water in your reagents or glassware can quench the reagent before it has a chance to react with the indole.
-
Expert Recommendation:
-
Reagent Quality: Use a fresh, unopened bottle of anhydrous DMF. If the bottle has been opened previously, consider drying the DMF over molecular sieves. Ensure your POCl₃ is of high purity and has not been exposed to atmospheric moisture.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours before use. Assemble the reaction apparatus while hot under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of a dry, inert gas like nitrogen or argon.[6]
-
Potential Cause B: Inappropriate Reaction Temperature The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive steps.
-
Expert Recommendation:
-
Reagent Formation: The addition of POCl₃ to DMF is exothermic. This step should be performed slowly and with efficient cooling in an ice-salt bath to maintain a temperature below 10°C.[2][7] Letting the temperature rise can lead to reagent decomposition.
-
Formylation Step: After the addition of the indole substrate, the reaction typically requires heating. A temperature range of 85-95°C is often optimal.[2][8] Insufficient heat will result in an incomplete reaction, while excessive heat can lead to byproduct formation and degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating time.
-
Question 2: My TLC plate shows multiple spots, including unreacted starting material and several unidentified byproducts. How can I improve the selectivity?
The presence of multiple products indicates either an incomplete reaction or the occurrence of side reactions.
Potential Cause A: Incomplete Reaction As discussed in the previous question, if the reaction is not driven to completion, you will observe the starting material on your TLC plate.
-
Expert Recommendation:
-
Confirm that you are using the correct stoichiometry of reagents. An excess of the Vilsmeier reagent (typically 1.5 to 2.0 equivalents relative to the indole) is often used to ensure complete conversion.
-
Increase the reaction time or temperature moderately, while carefully monitoring for the appearance of new, lower Rf spots that could indicate degradation.
-
Potential Cause B: Formation of Side Products While formylation at C4 is preferred, minor formylation at other positions or the formation of other byproducts can occur, especially under harsh conditions.
-
Expert Recommendation:
-
Temperature Control: Avoid excessive heating. High temperatures can overcome the activation energy barrier for formylation at less favored positions.
-
Work-up Procedure: The work-up is critical. The reaction is typically quenched by pouring the mixture into crushed ice, followed by neutralization.[2] A rapid and efficient quench freezes the reaction and prevents further side reactions. Neutralization with a base like sodium carbonate or sodium hydroxide should be done carefully to avoid localized heating.[7][8]
-
Question 3: I have difficulty isolating and purifying the final product. What purification strategies do you recommend?
This compound is a solid, but crude products can be oily or difficult to handle.
Potential Cause A: Impurities Inhibiting Crystallization Even small amounts of impurities can prevent your product from crystallizing properly.
-
Expert Recommendation:
-
Aqueous Wash: After quenching and neutralization, a solid product should precipitate. Collect this by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts and residual DMF.[2] If the product is oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.[9]
-
Column Chromatography: This is the most effective method for separating the desired product from starting material and byproducts. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[6][9]
-
Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization can be used to achieve high purity. Ethanol or ethanol/water mixtures are often good solvent systems for indole aldehydes.[9]
-
Frequently Asked Questions (FAQs)
Q: What is a typical yield for this synthesis? A: With an optimized protocol, yields for Vilsmeier-Haack formylation of substituted indoles can be quite high, often in the range of 85-95%.[2][8] However, this is highly dependent on the precise substrate and the rigorous exclusion of moisture.
Q: Are there alternative, milder formylation methods? A: Yes, while the Vilsmeier-Haack reaction is robust, other methods exist. For instance, some boron-catalyzed formylations using trimethyl orthoformate have been developed.[10] There are also newer methods using catalysts like iron or copper, or even photochemical approaches, although these are often optimized for C3 formylation.[11][12][13] For the specific C4-regioselectivity required here, the Vilsmeier-Haack remains a primary choice.
Q: How can I be certain of the regiochemistry of my product? A: The most definitive method for confirming the structure and regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons on the indole ring in the ¹H NMR spectrum will unambiguously identify the position of the formyl group. For an indole-4-carbaldehyde, you would expect to see characteristic signals for the protons at the C2, C3, C5, and C6 positions.
Q: What are the key safety precautions for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) is mandatory. The quenching and neutralization steps are exothermic and can cause splashing if not performed slowly and with adequate cooling.
Data and Workflow Visualization
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Solvent (DMF) | Anhydrous grade, freshly opened or dried | Moisture will decompose the Vilsmeier reagent, leading to reaction failure. |
| POCl₃ to DMF Ratio | ~1:4 (molar) | Affects the formation and concentration of the Vilsmeier reagent. |
| Vilsmeier Reagent to Indole Ratio | 1.5 - 2.0 equivalents | Insufficient reagent leads to incomplete conversion. Gross excess can promote side reactions. |
| Reagent Formation Temp. | 0 - 10°C | Higher temperatures can cause reagent decomposition. |
| Reaction Temp. | 85 - 95°C | Too low: slow/incomplete reaction. Too high: increased byproduct formation. |
| Work-up | Quench on ice, then neutralize with base | Ensures rapid hydrolysis of the iminium intermediate to the aldehyde and prevents degradation. |
Diagrams
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Simplified workflow of the Vilsmeier-Haack formylation of a substituted indole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link]
- BenchChem (2025).
-
Kumar, A., et al. (2018). A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. Organic & Biomolecular Chemistry, 16(48), 9411-9415. Available at: [Link]
-
ACS Omega (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
- ResearchGate (2025). C3 ‐Formylation of Indoles in Continuous Flow.
-
Afghan, A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]
- BenchChem (2025).
-
Chemistry Steps (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
- BenchChem (2025). Purification techniques for indole aldehydes. BenchChem.
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
ChemWis (2025). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
Progress in Chemical and Biochemical Research (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]
- Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- RSC Publishing (2025).
-
Organic Syntheses (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]
-
AIP Publishing (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Publishing. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
- Google Patents (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- DergiPark (2021).
-
Le, T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14357-14365. Available at: [Link]
-
Academia.edu. Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Academia.edu. Available at: [Link]
-
Bonanno, G., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1735. Available at: [Link]
-
PubChem. Indole-4-carboxaldehyde. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. indole-3-aldehyde. Organic Syntheses. Available at: [Link]
- Google Patents (2022). RU2760000C1 - Method for producing indole-3-carbinol. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 12. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]
- 13. A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Ticket ID: IND-7CL-ISO-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Flash Column Chromatography for Indole-4-Carbaldehyde Derivative
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are working with 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde , a critical intermediate often utilized in the synthesis of S1P1 receptor modulators (e.g., Ponesimod).
Before initiating purification, we must analyze the physicochemical properties that dictate its chromatographic behavior:
| Feature | Chromatographic Implication |
| Indole Core | Electron-rich aromatic system. Susceptible to acid-catalyzed polymerization on active silica, often indicated by a color change to red/pink on the column. |
| 7-Chloro Substituent | Electron-withdrawing group (EWG). Slightly reduces the electron density of the indole ring, offering better stability against acid degradation compared to unsubstituted indoles, but does not eliminate the risk. |
| N-Isopropyl Group | Increases lipophilicity significantly. This molecule will elute much faster (higher |
| C4-Aldehyde | Moderately polar functional group. Susceptible to autoxidation to carboxylic acid (7-chloro-1-isopropyl-1H-indole-4-carboxylic acid), which will stick to the baseline. |
Pre-Purification Diagnostics
Do not skip this phase. 90% of failures with this compound stem from poor solubility or aggressive silica interactions.
Solubility Check
-
Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF.
-
Poor Solvents: Hexanes, Heptane.
-
Recommendation: If your crude is a sticky oil or solid, do not attempt liquid loading with DCM. The DCM will elute the compound too quickly, causing band broadening. Use Solid Loading (Dry Loading).
TLC Method Development
-
Standard System: 10% EtOAc in Hexanes.
-
Visualization:
-
UV (254 nm): Strong absorption (Indole core).
-
2,4-DNP Stain: Stains orange/red (Specific for Aldehyde).
-
Vanillin Stain: General indole stain (various colors).
-
The Purification Protocol (Standard Workflow)
This protocol is designed for a standard silica gel flash column (40-63 µm, 60 Å).
Step-by-Step Methodology
1. Column Preparation:
-
Pack the column with Silica Gel 60 .
-
Critical Step (Neutralization): If you observed streaking or pink coloration on TLC, pre-treat the silica slurry with 1% Triethylamine (Et3N) in Hexanes. This neutralizes acidic sites that degrade the indole.
2. Sample Loading (Dry Load):
-
Dissolve crude mixture in minimal DCM.
-
Add silica gel (ratio 1:2 crude:silica by weight).
-
Rotovap to dryness until a free-flowing powder remains.
-
Load this powder on top of the packed column.
3. Elution Gradient:
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
| CV (Column Volumes) | % Mobile Phase B | Purpose |
| 0–2 CV | 0% | Flushes non-polar impurities (e.g., mineral oil). |
| 2–5 CV | 0% → 5% | Elutes unreacted starting material (7-chloro-1-isopropylindole). |
| 5–12 CV | 5% → 15% | Target Compound Elution Window. |
| 12–15 CV | 15% → 30% | Flushes polar byproducts (e.g., regioisomers). |
| >15 CV | 100% EtOAc | Flushes oxidized carboxylic acids (baseline material). |
4. Fraction Collection:
-
Collect fractions. Spot check with UV.
-
Combine pure fractions and evaporate at <40°C (Aldehydes are heat sensitive).
Workflow Visualization
Figure 1: Decision logic for the purification of indole-4-carbaldehydes.
Troubleshooting & FAQs
Q1: My compound is turning pink/red on the silica column. What is happening?
Diagnosis: Acid-catalyzed decomposition.
Mechanism: The acidic silanol groups (
-
Flush immediately: Increase polarity to 50% EtOAc to get the compound off quickly.
-
Repurify: For the next run, use neutralized silica . Pre-wash the column with Hexanes containing 1% Triethylamine (Et3N) . The amine buffers the acidic sites.
Q2: I see a spot at the baseline that wasn't there before. Is it decomposition?
Diagnosis: Likely oxidation to 7-chloro-1-isopropyl-1H-indole-4-carboxylic acid . Cause: Indole aldehydes are sensitive to atmospheric oxygen, especially when spread thin on a high-surface-area support like silica. Solution:
-
Minimize time on column.
-
Use degassed solvents if possible.
-
Store the purified solid under Nitrogen/Argon at -20°C.
Q3: The starting material (non-formylated indole) co-elutes with the product.
Diagnosis: Poor selectivity in Hex/EtOAc. Solution: Switch to Dichloromethane (DCM) / Hexanes .
-
The chlorinated solvent interacts differently with the chloro-substituent on your indole.
-
Try an isocratic run of 30-50% DCM in Hexanes .
Q4: Can I use crystallization instead?
Answer: Yes, and it is often preferred for scale-up.
-
Protocol: Dissolve the crude solid in hot Ethanol (EtOH) or Isopropanol (IPA) . Allow to cool slowly. The this compound typically crystallizes as light yellow needles, while impurities remain in the mother liquor [1].
Stability & Storage Data
| Parameter | Specification |
| Physical State | Pale yellow to yellow solid. |
| Storage Temp | 2–8°C (Short term), -20°C (Long term). |
| Atmosphere | Inert (Argon/Nitrogen) required. |
| Light Sensitivity | Moderate. Store in amber vials. |
| Solution Stability | Unstable in acidic solutions (e.g., CDCl3 for NMR can be acidic; filter through basic alumina or use DMSO-d6 if degradation is suspected). |
References
-
Bolli, M. et al. (2010). Pyridine-4-yl derivatives as immunomodulating agents. WO 2010/046835 A1 . (Describes the synthesis and handling of Ponesimod intermediates including 7-chloro indoles).
- Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Heterocycles. (General guide on amine-treated silica for acid-sensitive compounds).
Technical Support Center: Solubility & Handling of 7-Chloro-indole Aldehydes
Topic: Troubleshooting Solubility & Stability of 7-Chloro-1H-indole-3-carboxaldehyde Scope: Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) Document ID: TS-IND-7CL-004 Last Updated: February 14, 2026
Diagnostic Framework: The Molecular Basis of the Problem
Before attempting to force dissolution, it is critical to understand why 7-chloro-indole-3-carboxaldehydes (7-Cl-I3CA) present unique solubility challenges compared to their non-halogenated counterparts.
The "Lipophilic Brick" Effect
The introduction of a chlorine atom at the 7-position of the indole ring fundamentally alters the physicochemical profile:
-
Lattice Energy: The 7-Cl substituent increases the lipophilicity (LogP) and enhances
- stacking interactions in the crystal lattice. This requires significantly more energy (heat/sonication) to break the crystal structure than unsubstituted indole-3-carboxaldehyde. -
Steric Hindrance: The chlorine atom is bulky. While it increases lipophilicity, it also distorts the hydrogen-bonding network usually available to the N-H group, making the compound less cooperative with polar protic solvents like methanol.
The Reactivity Trap
Users often mistake chemical instability for insolubility . The C-3 aldehyde handle is an electrophile. In nucleophilic solvents (like Methanol) or in the presence of trace water (in DMSO), the compound is not inert.
| Feature | Impact on Solubility/Stability |
| 7-Chloro Group | Increases hydrophobicity; reduces solubility in polar media; increases melting point. |
| Indole N-H | Weakly acidic (pKa ~16-17). Hydrogen bond donor. |
| C-3 Aldehyde | Prone to oxidation (to carboxylic acid) and hemiacetal formation (in alcohols). |
Troubleshooting Guide: Methanol (MeOH)
Status: Use with Caution Common Issue: "The compound dissolves initially but shows impurities on HPLC/NMR," or "Solubility is extremely low (<5 mg/mL)."
Scenario A: "It won't dissolve."
Cause: High crystal lattice energy. Methanol is a polar protic solvent, but it struggles to solvate the hydrophobic 7-Cl-indole core efficiently at room temperature. Solution:
-
Thermodynamic Assist: Heat the suspension to 45°C (below MeOH boiling point of 64.7°C) for 10 minutes.
-
Mechanical Assist: Bath sonication is more effective than vortexing for breaking up the hydrophobic aggregates.
Scenario B: "I see extra peaks in my NMR/LCMS."
Cause: Hemiacetal Formation.
Aldehydes react reversibly with methanol to form hemiacetals. This is often mistaken for degradation or impurities.
-
NMR: Appearance of a methoxy singlet (~3.3 ppm) and a methine proton (~5-6 ppm), with a reduction in the distinct aldehyde proton signal (~9-10 ppm).
-
LCMS: Mass shift of +32 Da (methanol adduct).
Corrective Action:
-
Switch Solvents: For analytical characterization, avoid Methanol-d4 . Use DMSO-d6 or Acetone-d6 .
-
Process Chemistry: If methanol is required for a reaction (e.g., reduction), proceed immediately. Do not store the aldehyde in methanol overnight.
Troubleshooting Guide: Dimethyl Sulfoxide (DMSO)
Status: Recommended (Universal Solvent) Common Issue: "The stock solution crashed out after freezing," or "The solution turned cloudy upon dilution."
Scenario A: "The stock solution precipitated after storage."
Cause: Hygroscopicity of DMSO. DMSO is extremely hygroscopic. It absorbs atmospheric water rapidly. 7-Cl-I3CA is highly hydrophobic. As the water content of the DMSO rises (even to 1-2%), the solubility of the indole drops exponentially, forcing it out of solution.
Solution:
-
Use Anhydrous DMSO: Always prepare stocks using fresh, anhydrous DMSO (stored over molecular sieves).
-
Aliquot Immediately: Do not freeze-thaw the main bottle. Create single-use aliquots (e.g., 50 µL) to minimize moisture exposure.
Scenario B: "Precipitation upon dilution into aqueous buffer."
Cause: The "Crash-Out" Effect. When a concentrated DMSO stock (e.g., 50 mM) is chemically shocked by rapid dilution into an aqueous buffer (PBS/Media), the hydrophobic 7-Cl-indole aggregates faster than it can disperse.
Protocol for Stable Dilution:
-
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO.
-
Intermediate Step: Dilute stock 1:10 into a "bridge solvent" (e.g., PEG-400 or pure Ethanol) before adding to the aqueous buffer.
-
-
Warm Buffer: Ensure the aqueous buffer is pre-warmed to 37°C. Cold buffers accelerate precipitation.
-
Vortex During Addition: Add the DMSO stock into the vortexing buffer (dropwise), not the buffer into the stock.
Master Protocol: Preparation of High-Concentration Stocks
Objective: Prepare a stable 50 mM stock solution of 7-chloro-1H-indole-3-carboxaldehyde.
Materials:
-
Compound (MW ~179.60 g/mol )
-
Anhydrous DMSO (Grade: ACS Spectrophotometric or better)[1]
-
Amber glass vials (Aldehydes are light-sensitive)
-
Argon or Nitrogen gas
Procedure:
-
Weighing: Weigh 9.0 mg of 7-Cl-I3CA into a 2 mL amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not use a plastic pipette tip to stir; plasticizers can leach.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at 40°C for 5-10 minutes.
-
Visual Check: Solution should be clear, pale yellow to amber. Any turbidity indicates incomplete dissolution.
-
-
Storage:
-
Overlay the solution with Argon/Nitrogen gas to prevent oxidation to 7-chloro-indole-3-carboxylic acid.
-
Seal tightly with a PTFE-lined cap.
-
Store at -20°C.
-
Shelf Life: 3 months (if kept dry).
-
Decision Tree: Troubleshooting Cloudiness
The following diagram guides you through the logic of resolving solubility issues.
Caption: Logical workflow for diagnosing and resolving solubility failures for 7-chloro-indole aldehydes.
References
-
Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]
-
Organic Syntheses. (1959). Indole-3-aldehyde.[3][4] Org. Synth. 1959, 39, 30. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017).[5][6] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
preventing oxidation of indole-4-carbaldehyde during storage
Technical Support Center: Indole-4-Carbaldehyde Stability
Introduction: The Stability Paradox
Indole-4-carbaldehyde (CAS: 1074-86-8) is a critical scaffold in the synthesis of GPCR ligands (e.g., serotonin and
This guide provides a self-validating system to maintain compound integrity, moving beyond simple "store cold" advice to explain the mechanistic reasons for specific handling protocols.
Module 1: The "Why" – Mechanisms of Degradation
To prevent degradation, one must understand the enemy. Indole-4-carbaldehyde suffers from two distinct degradation pathways that often feed into each other.
Aldehyde Autoxidation (The "White Death")
The aldehyde hydrogen is easily abstracted by atmospheric oxygen, initiating a radical chain reaction. This converts the aldehyde into Indole-4-carboxylic acid , often visible as a white solid crusting the bottle neck.
-
Mechanism: Initiation (H-abstraction)
Acyl Radical Peroxy Radical Peracid Carboxylic Acid.
Indole Polymerization (The "Red Death")
The indole ring is electron-rich. In the presence of light (photo-oxidation) or trace acids (autocatalysis from the carboxylic acid formed above), the ring undergoes oxidative coupling. This manifests as a color shift to pink, red, or dark brown.
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways.[1] Note how the formation of acid (top path) can catalyze the polymerization (bottom path), accelerating degradation.
Module 2: Best Practice Protocols (SOP)
This workflow is designed to break the radical chain reaction and prevent autocatalysis.
Standard Operating Procedure: Storage & Handling
-
Receipt & QC:
-
Upon receipt, immediately assess physical appearance. Pure Indole-4-carbaldehyde should be a pale yellow to light brown powder .[2]
-
Critical Check: If the solid is distinctively pink or has white crusts , perform a purity check (see Module 3) before banking.
-
-
Aliquot Strategy (The "Single-Use" Rule):
-
Avoid repeated freeze-thaw cycles. Moisture condensation accelerates acid formation.
-
Divide the bulk material into single-use aliquots inside a glove box or under a generic nitrogen funnel.
-
-
Inert Atmosphere (The Barrier):
-
Argon vs. Nitrogen: Argon is superior. Being heavier than air, it settles over the solid, creating a more effective blanket than nitrogen.
-
Flush the headspace of the vial for 10-15 seconds before capping.
-
-
Container Selection:
-
Use Amber Glass vials (blocks UV/Blue light).
-
Caps must be Teflon (PTFE)-lined . Rubber septa can leach plasticizers and are permeable to oxygen over long periods.
-
-
Thermal Conditions:
-
Store at -20°C .
-
Note: For storage >6 months, -80°C is recommended to virtually halt kinetic degradation.
-
Storage Conditions Summary
| Variable | Condition | Rationale | Expected Shelf Life |
| Temperature | -20°C | Slows radical kinetics | 6-12 Months |
| Atmosphere | Argon (Preferred) | Displaces | -- |
| Light | Dark / Amber Vial | Prevents photo-induced polymerization | -- |
| Solvent | None (Solid state) | Solution storage (DMSO) degrades faster | < 1 Month (in DMSO) |
Workflow Diagram
Figure 2: Decision tree for receipt and storage of Indole-4-carbaldehyde.
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from yellow to a pinkish-red color. Is it ruined?
-
Diagnosis: This indicates oxidative polymerization of the indole ring, likely due to light exposure or acid contamination.
-
Solution: If the color is faint, the purity may still be >95%. Verify with TLC (Silica; 50% EtOAc/Hexane) . If a baseline spot (polymer) is visible, purify via:
-
Filtration: Dissolve in minimal warm ethanol; polymers are often less soluble.
-
Silica Plug: Pass through a short pad of silica gel using
or EtOAc/Hexane to remove polar colored impurities.
-
Q2: There is a white solid precipitating in my DMSO stock solution.
-
Diagnosis: This is likely Indole-4-carboxylic acid . Aldehydes in solution oxidize much faster than solids because dissolved oxygen is readily available.
-
Action:
-
Do not use this stock for sensitive biological assays (
shifts). -
Prevention: Make fresh stocks immediately before use. If storage is necessary, store DMSO stocks at -80°C under Argon, but do not exceed 1 month.
-
Q3: How do I verify the purity without running an NMR?
-
Melting Point Check: Pure Indole-4-carbaldehyde has a sharp melting point of 139–143°C [1][2].
-
Indicator: If the melting point drops significantly (e.g., to 120°C) or broadens, the sample is contaminated with acid or oligomers.
-
-
TLC: The aldehyde will travel faster (
in 1:1 EtOAc/Hex) than the carboxylic acid ( , often streaking).
Q4: Can I use sodium metabisulfite to prevent oxidation?
-
Advisory: While bisulfite traps aldehydes (forming adducts) to protect them, this reverses the chemistry you likely need. Do not add chemical stabilizers if the compound is for biological screening, as they interfere with assay readouts. Rely on physical barriers (Argon/Cold) instead.
References
-
PubChem. (2023).[2] Compound Summary: Indole-4-carboxaldehyde.[2][3][4][5] National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Vilsmeier Reagent Stoichiometry for Indole Formylation
Introduction: The Stoichiometric Balancing Act
The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) at the C3 position of indoles. However, it is not a "one-size-fits-all" protocol. As a Senior Application Scientist, I often see reproducibility issues stem not from the chemistry itself, but from a misunderstanding of the active species stoichiometry and thermodynamics .
The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and thermally unstable. Successful formylation requires a precise balance between generating enough active electrophile to drive the reaction to completion while avoiding harsh conditions that promote polymerization (dimerization) or tar formation.
This guide moves beyond basic textbook procedures to address the nuance of stoichiometry, temperature control, and troubleshooting for professional researchers.
Part 1: Stoichiometry & Reaction Optimization (Q&A)
Q1: What is the optimal molar ratio of POCl₃ to DMF?
Recommendation: 1:1.05 to 1:1.2 (Slight excess of DMF).
-
The Science: The Vilsmeier reagent (VR) is formed by the reaction of POCl₃ with DMF in a 1:1 stoichiometry. However, using a slight excess of DMF (1.05–1.2 eq relative to POCl₃) is critical for two reasons:
-
Solubility: The resulting iminium salt is often insoluble in non-polar solvents but soluble in DMF. Excess DMF acts as a solubilizing carrier.
-
Viscosity: The formation of the salt creates a thick slurry/paste. Excess DMF maintains stirrability, ensuring efficient heat transfer during the exothermic formation step.
-
Q2: How many equivalents of Vilsmeier Reagent (VR) should I use relative to the Indole?
Recommendation:
-
Standard Indoles: 1.1 – 1.3 equivalents.
-
Electron-Deficient Indoles (e.g., 5-nitro, 5-cyano): 2.0 – 3.0 equivalents.
-
Sterically Hindered Indoles: 1.5 – 2.0 equivalents.
-
The Logic:
-
Standard: Theoretically, 1.0 eq is sufficient. However, moisture in the air or solvent ("parasitic hydrolysis") destroys the reagent. A 10-30% excess compensates for this loss.
-
Electron-Deficient: Deactivated rings are poor nucleophiles. High concentrations of the electrophile (VR) are required to drive the kinetics (Le Chatelier’s principle).
-
Warning: Do NOT use a large excess (>1.5 eq) for highly electron-rich indoles (e.g., 5-methoxyindole) without careful temperature control, as this promotes side reactions like dimerization (bis-indolyl methanes).
-
Q3: Does the order of addition matter for stoichiometry?
YES. It is non-negotiable.
-
Protocol: Always generate the Vilsmeier reagent first (POCl₃ + DMF) at 0–5°C, stir for 15–30 mins to ensure complete formation, and then add the indole.
-
Why? Adding POCl₃ directly to a mixture of Indole and DMF can cause localized high concentrations of acid and heat, leading to violent exotherms and polymerization (tarring) of the indole before the formylating agent is even formed.
Part 2: Troubleshooting Common Failure Modes
Issue 1: Low Yield / Recovery of Starting Material
-
Diagnosis A: Moisture Contamination. The VR is highly hygroscopic. If your DMF is "wet" (contains water), the POCl₃ hydrolyzes to phosphoric acid and HCl before forming the reagent.
-
Fix: Use anhydrous DMF and distill POCl₃ if it is old/yellowed.
-
-
Diagnosis B: Insufficient Activation Energy.
-
Fix: For electron-deficient substrates, the reaction often stalls at Room Temperature (RT). Heat to 60–90°C.
-
Issue 2: Formation of "Indole Dimers" (Red/Pink Impurities)
-
Mechanism: This occurs when the product (Indole-3-carboxaldehyde) reacts with unreacted indole under acidic conditions, forming bis(indolyl)methanes (rosindoles).
-
Root Cause: Incomplete conversion (leaving unreacted indole) or insufficient Vilsmeier reagent.
-
Fix: Ensure you use at least 1.2 eq of VR. Monitor reaction by TLC/HPLC to ensure complete consumption of starting material before quenching. If starting material remains, add more VR rather than extending time indefinitely.
Issue 3: Product Trapped as an Oil / Emulsion during Workup
-
Root Cause: The intermediate iminium salt was not fully hydrolyzed, or the pH is not basic enough to deprotonate the indole nitrogen (if acidic workup used).
-
Fix:
-
Hydrolysis: The quench requires water and time. After pouring into ice water, stir for 30–60 minutes. The iminium salt hydrolysis is not instantaneous.
-
Neutralization: Neutralize with 2M NaOH or Na₂CO₃ to pH 9-10. This precipitates the free base aldehyde.
-
Salting Out: If an emulsion forms, add saturated NaCl (brine).
-
Part 3: Visualizing the Chemistry
Mechanism of Vilsmeier-Haack Formylation
The following diagram details the electrophilic attack and the critical hydrolysis step.
Caption: Step-wise mechanism: Reagent formation, Electrophilic substitution at C3, and Hydrolysis.
Experimental Workflow & Decision Tree
Follow this logic to determine the correct conditions for your specific substrate.
Caption: Decision tree for optimizing stoichiometry and temperature based on indole electronics.
Part 4: Optimized Standard Protocol
Safety Note: POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood. The Vilsmeier reagent is thermally unstable; never heat the reagent alone above 50°C before adding the substrate.
Reagents:
-
Indole (1.0 eq, 10 mmol)
-
POCl₃ (1.2 eq, 12 mmol)
-
DMF (anhydrous, 5-10 volumes)
Step-by-Step:
-
Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂/Ar), add anhydrous DMF (5 mL). Cool to 0°C (ice bath).
-
Addition: Add POCl₃ (1.1 mL) dropwise over 10 minutes. Observation: The solution will turn pale yellow/orange and may thicken (Vilsmeier salt precipitation). Stir at 0–5°C for 20 minutes.
-
Substrate Addition: Dissolve Indole (1.17 g) in DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove ice bath.
-
Standard: Stir at RT for 30 mins, then heat to 40–60°C for 2–4 hours.
-
Monitor: Check TLC. If starting material persists, heat to 80°C.
-
-
Quench & Hydrolysis: Cool to RT. Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. Caution: Exothermic.[1]
-
Workup:
-
Stir the aqueous mixture for 30–60 minutes (Critical for hydrolysis).
-
Neutralize carefully with 2M NaOH or sat. Na₂CO₃ until pH ~9.
-
The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]
-
Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Part 5: Stoichiometry Reference Table
| Indole Type | Substituent | Recommended VR Eq. | Temp (°C) | Expected Yield | Key Risk |
| Electron-Rich | 5-OMe, 2-Me | 1.05 – 1.1 | 0°C → RT | 85-95% | Dimerization (if overheated) |
| Standard | -H, 5-Br, 5-Cl | 1.2 – 1.3 | RT → 60°C | 80-90% | Incomplete conversion |
| Electron-Poor | 5-NO₂, 5-CN | 2.0 – 3.0 | 80°C → 100°C | 50-70% | No reaction (requires heat) |
| Hindered | 2,4-Disubst. | 1.5 – 2.0 | 60°C → 80°C | 60-80% | Steric hindrance at C3 |
References
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355–686.[2]
-
Organic Syntheses. (2022).[3] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Org.[1][3][4][5] Synth.
-
BenchChem Technical Support. (2025). Troubleshooting Formylation Reactions of N-Substituted Indoles.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Application Note.
-
James, T. (2025). Vilsmeier-Haack Reaction: Mechanism and Practice. Organic Chemistry Portal.
Sources
Technical Support Center: Regiocontrol in 7-Chloroindole Formylation
Status: Operational Subject: Resolving Regioselectivity & Yield Issues in 7-Chloroindole Formylation Ticket ID: IND-7CL-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The formylation of 7-chloroindole presents a specific set of challenges compared to the parent indole. The chlorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I), which deactivates the pyrrole ring towards electrophilic aromatic substitution (EAS).
While the Vilsmeier-Haack reaction is the industry standard for C3-formylation, the deactivated nature of 7-chloroindole often leads to incomplete conversion, N-formylation (as a kinetic product), or dimerization side-products. Conversely, accessing the C2-aldehyde requires a fundamental mechanistic switch from EAS to Directed Ortho-Metalation (DoM) .
This guide provides validated protocols and troubleshooting workflows to navigate these competing pathways.
Module 1: The Standard – C3-Selective Formylation
Objective: Synthesis of 7-chloro-1H-indole-3-carboxaldehyde. Method: Vilsmeier-Haack (POCl₃ / DMF).[1][2][3]
The Challenge: Electronic Deactivation
The 7-Cl substituent reduces the nucleophilicity of C3. Unlike unsubstituted indole, which reacts rapidly at 0°C, 7-chloroindole often requires elevated temperatures. However, excessive heat promotes polymerization.
Optimized Protocol
Note: This protocol minimizes N-formyl byproducts by ensuring thermodynamic equilibration.
-
Reagent Preparation: Cool anhydrous DMF (10 equiv) to 0°C under N₂. Add POCl₃ (1.2 equiv) dropwise. Crucial: Stir for 30 min at 0°C to fully form the Vilsmeier reagent (chloroiminium salt).
-
Addition: Dissolve 7-chloroindole (1.0 equiv) in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction:
-
Allow to warm to 35–40°C . (Standard indole is run at RT; 7-Cl requires mild heating).
-
Monitor by HPLC/TLC.
-
Checkpoint: If N-formylated intermediate is observed (often runs faster on TLC), do not quench . Continue stirring; the N-formyl group often migrates to C3 or hydrolyzes under thermodynamic conditions.
-
-
Hydrolysis (The Danger Zone):
-
Pour reaction mixture onto crushed ice/water containing NaOH (maintain pH 9-10).
-
Why Basic? Acidic workup can lead to aldol condensation of the product with unreacted indole (dimerization).
-
Heat the aqueous suspension to 70°C for 15 mins to ensure hydrolysis of the stable iminium salt.
-
Visualizing the Mechanism & 7-Cl Effect
Figure 1: Vilsmeier-Haack pathway showing the competition between C3 attack and N-formylation, influenced by the 7-Cl deactivation.
Module 2: The Switch – C2-Selective Formylation
Objective: Synthesis of 7-chloro-1H-indole-2-carboxaldehyde. Method: Lithiation / Formyl Trap.
Why Vilsmeier Fails Here: You cannot force Vilsmeier to C2 on 7-chloroindole unless C3 is blocked. To get C2 selectivity, you must switch mechanisms from charge-controlled (EAS) to coordination-controlled (Lithiation).
The "Switch" Protocol
Regioselectivity is dictated by the N-Protecting Group . You must protect the nitrogen to (1) prevent N-deprotonation and (2) direct the lithium to C2 via the Complex Induced Proximity Effect (CIPE).
-
Protection: Protect 7-chloroindole with Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).
-
Note: The 7-Cl atom is bulky. SEM is often superior to Boc for 7-substituted indoles due to better stability during lithiation.
-
-
Lithiation:
-
Formylation:
-
Add dry DMF (3 equiv) at -78°C.
-
Warm to RT.
-
-
Deprotection:
Module 3: Troubleshooting & FAQs
Comparison of Methods
| Feature | Vilsmeier-Haack (Module 1) | Lithiation / DMF (Module 2) |
| Primary Product | C3-Aldehyde | C2-Aldehyde |
| Mechanism | Electrophilic Aromatic Substitution | Directed Ortho-Metalation |
| 7-Cl Effect | Slows reaction; requires heat. | Minor steric effect; C2 acidity remains high. |
| Critical Reagent | POCl₃ / DMF | n-BuLi / DMF |
| Key Risk | N-Formylation, Dimerization | C3-Lithiation (if Protection fails) |
Troubleshooting Guide
Q1: I am seeing a spot with slightly higher Rf than my product, and my yield is low. What is it?
-
Diagnosis: This is likely 1-formyl-7-chloroindole (N-formylation).
-
Cause: Reaction temperature too low or reaction time too short. The N-formyl species is the kinetic product.
-
Fix: Heat the reaction mixture to 40°C for an additional 2 hours before workup. The formyl group often migrates to C3 or the N-formyl species decomposes, allowing the unreacted indole to recycle (though migration is the primary correction pathway in Vilsmeier).
Q2: I need the C2-aldehyde, but I'm getting a mixture of C2 and C3 after lithiation.
-
Diagnosis: "Lithium Dance" (Scrambling) or poor directing group.
-
Fix:
-
Ensure temperature is strictly -78°C . At higher temps (-20°C), the kinetic C2-lithio species can isomerize to the thermodynamic C3-lithio species.
-
Switch protecting group to SEM or SO₂Ph . These are stronger directing groups than Methyl or Benzyl.
-
Q3: My Vilsmeier reaction turned into a black tar.
-
Diagnosis: Polymerization.
-
Cause: 7-chloroindole is sensitive to acid. The Vilsmeier intermediate is acidic. If heated too aggressively (>60°C) or if the workup is not neutralized quickly, polymerization occurs.
-
Fix: Keep reaction <45°C. During workup, pour the reaction into buffered ice water (Sodium Acetate or NaOH), rather than adding water to the acid.
Decision Tree for Method Selection
Figure 2: Strategic decision tree for selecting the correct synthetic pathway based on regiochemical targets.
References
-
Vilsmeier-Haack Reaction Overview & Mechanism
-
Indole Formyl
-
Lithiation Str
- 7-Chloroindole Specifics Title: 7-Chloro-1H-indole-3-carboxaldehyde (Compound D
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
Welcome to the technical support center for the crystallization of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful crystallization of this compound.
I. Understanding the Crystallization Process
Crystallization is a critical purification technique in organic synthesis, aimed at obtaining a highly pure solid form of a compound from a solution.[1][2] The process relies on the principle of differential solubility: the compound of interest should be highly soluble in a chosen solvent at an elevated temperature but significantly less soluble at a lower temperature. As the solution cools, the decreased solubility forces the compound to precipitate out of the solution in an ordered, crystalline lattice, leaving impurities behind in the solvent.
For this compound, a substituted indole derivative, selecting the appropriate crystallization solvent or solvent system is paramount for achieving high purity and yield. The polarity of the molecule, influenced by the chloro, isopropyl, and carbaldehyde groups, will dictate its solubility in various organic solvents.
II. Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound and provides systematic solutions.
Problem 1: The compound will not dissolve in the hot solvent.
-
Possible Cause: The selected solvent is not a good "dissolving" solvent for your compound at elevated temperatures. The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be compatible with the polarity of your compound.[3]
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may not be using a sufficient amount of solvent. Gradually add more of the hot solvent to the crude material until it dissolves.
-
Try a More Polar Solvent: Indole derivatives often show good solubility in moderately polar to polar organic solvents.[4] Consider solvents like ethanol, isopropanol, or ethyl acetate.
-
Use a Mixed Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Heating the mixture should then result in a clear solution. Common miscible pairs include ethanol/water or ethyl acetate/hexane.[1]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline form. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[5][6]
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Rapid cooling encourages precipitation rather than crystallization.
-
Use a More Dilute Solution: Reheat the mixture to dissolve the oil, then add more of the hot solvent to create a more dilute solution. This can lower the saturation point and promote crystal formation upon cooling.
-
Change the Solvent System: The chosen solvent may be too "good" of a solvent. Try a solvent in which the compound has slightly lower solubility at elevated temperatures.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning there is too much solvent, or there are no nucleation sites for crystal growth to begin.[5]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Reheat the solution and gently boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[5]
-
Use an Anti-Solvent: If the compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the cooled solution until it becomes cloudy, which indicates the onset of precipitation.
-
Problem 4: The resulting crystals are very small or appear as a powder.
-
Possible Cause: Rapid crystallization leads to the formation of many small crystals instead of fewer, larger ones. This can trap impurities within the crystal lattice.[6]
-
Troubleshooting Steps:
-
Slow Cooling is Key: Ensure the solution cools as slowly as possible. Insulating the flask can help. Slower crystal growth generally leads to larger and purer crystals.[6]
-
Use a Slightly Higher Volume of Solvent: Re-dissolve the solid by heating and add a small amount of additional hot solvent. This will ensure the solution is not overly supersaturated upon cooling, allowing for more controlled crystal growth.[5]
-
Problem 5: The purified product has a low melting point or appears discolored.
-
Possible Cause: Impurities are still present in the final product. This could be due to the trapping of impurities during rapid crystallization or the presence of colored byproducts.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.
-
Use Activated Charcoal: If the solution is colored, it may be due to high molecular weight, colored impurities. Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound?
A1: Based on the structure, which has both nonpolar (isopropyl, chloro-substituted aromatic ring) and polar (carbaldehyde) features, a good starting point would be moderately polar solvents. Consider screening the following:
-
Alcohols: Ethanol, Isopropanol[7]
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Hydrocarbons (as anti-solvents): Hexane, Heptane[8]
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for indole derivatives.[9][10]
Q2: How do I perform a small-scale solvent screen to find the ideal crystallization solvent?
A2: Place a small amount of your crude compound (a few milligrams) into several small test tubes. To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve upon heating, it's a poor solvent. The ideal single solvent is one where the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[1]
Q3: My compound is sensitive to light. Are there any special precautions I should take?
A3: Yes, some indole derivatives can be light-sensitive.[11] It is good practice to perform the crystallization in a flask wrapped in aluminum foil or in an amber-colored flask to protect the compound from light degradation.
Q4: How can I improve the yield of my crystallization?
A4: To maximize yield, ensure the solution is sufficiently cooled to minimize the amount of product remaining in the mother liquor. After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities without dissolving a significant amount of the product. Avoid using an excessive volume of washing solvent.
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of the crude material.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Isopropanol or Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
V. Data Summary
| Solvent System | Suitability | Notes |
| Isopropanol | Good single solvent candidate | Balances polarity for dissolution upon heating. |
| Ethanol/Water | Promising mixed solvent system | Ethanol acts as the "good" solvent, water as the "anti-solvent".[9][12] |
| Ethyl Acetate/Hexane | Promising mixed solvent system | Ethyl acetate dissolves the compound, while hexane induces precipitation. |
| Toluene | Potential single solvent | Aromatic solvents can sometimes yield high-quality crystals.[10] |
| Dichloromethane | Less ideal for slow crystallization | Highly volatile, may lead to rapid evaporation and poor crystal quality.[13] |
VI. Visualizing the Crystallization Workflow
Caption: General workflow for the recrystallization process.
VII. Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common crystallization issues.
VIII. References
-
Benchchem. (n.d.). Purification techniques for indole aldehydes. Retrieved from
-
Benchchem. (n.d.). Purification of 5-Chloroindole by recrystallization or chromatography. Retrieved from
-
Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the crystallization of Orotaldehyde. Retrieved from
-
Google Patents. (2014, June 05). WO2014083113A1 - Crystallization process of tricyclic indole derivatives. Retrieved from
-
Google Patents. (n.d.). WO2010004580A2 - Process for preparing indole derivatives. Retrieved from
-
(n.d.). Guide for crystallization. Retrieved from
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from
-
ResearchGate. (2019, October 13). (PDF) Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
(n.d.). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Retrieved from
-
(2023, August 31). Solubility of Organic Compounds. Retrieved from
-
PubMed. (2003, March 07). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Retrieved from
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Chloro-1H-indole-3-carbaldehyde | 1008-07-7. Retrieved from
-
Chemistry Steps. (2021, October 08). Solubility of Organic Compounds. Retrieved from
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from
-
Int J Pharm Chem Anal. (n.d.). Solubility: An overview. Retrieved from
-
Cayman Chemical. (2020, July 16). PRODUCT INFORMATION. Retrieved from
-
Google Patents. (n.d.). EP0537847A1 - Improved 7-chloroquinaldine synthesis. Retrieved from
-
(2019, July 22). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from
-
Scientific Research Publishing. (n.d.). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from
-
Google Patents. (n.d.). MX2015006871A - Crystallization process of tricyclic indole derivatives. Retrieved from
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. iscientific.org [iscientific.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0537847A1 - Improved 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 8. WO2010004580A2 - Process for preparing indole derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
stability of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde under acidic conditions
Technical Support Center: 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Introduction
Welcome to the technical support guide for this compound. This molecule is a key intermediate in various synthetic pathways within drug discovery and materials science. However, its indole core presents specific stability challenges, particularly under acidic conditions. This guide is designed for researchers, chemists, and process development professionals to navigate these challenges, providing troubleshooting advice, validated protocols, and a deeper understanding of the underlying chemistry to ensure experimental success.
Section 1: Core Concepts - Understanding the Molecule's Reactivity
This section addresses the fundamental chemical principles governing the stability of your indole derivative in acidic environments.
Q1: Why is the indole core, in general, sensitive to acidic conditions?
A: The indole nucleus is an electron-rich aromatic system. While it is a very weak base (pKa of protonated indole is approx. -3.5), it is susceptible to protonation. The preferred site of protonation is not the nitrogen atom, but the C3 position of the pyrrole ring.[1] This occurs because the resulting cation, a 3H-indolium ion, is thermodynamically more stable as it preserves the aromaticity of the fused benzene ring.[1] This protonated intermediate is highly electrophilic and can be attacked by another neutral indole molecule, initiating a chain reaction that leads to acid-catalyzed dimerization or polymerization, often observed as an insoluble resin or tar.[2][3]
Q2: How do the specific substituents on this compound influence its stability in acid?
A: Each substituent plays a critical role in modulating the core reactivity of the indole:
-
N1-Isopropyl Group: This bulky alkyl group serves as a protecting group for the indole nitrogen.[4] It sterically hinders reactions at the N1 and C2 positions and, most importantly, prevents N-protonation. Its presence is key to preventing certain degradation pathways, but it is generally stable under most acidic conditions short of those designed for N-dealkylation.
-
C4-Carbaldehyde Group: As an electron-withdrawing group, the aldehyde deactivates the fused benzene ring towards electrophilic attack. This can be a stabilizing feature, reducing the propensity for unwanted side reactions on the six-membered ring. However, the aldehyde itself can react under acidic conditions (e.g., forming acetals in the presence of alcohols).
-
C7-Chloro Group: Like the aldehyde, the chloro substituent is electron-withdrawing, further deactivating the benzene portion of the indole. This electronic effect can help temper the high nucleophilicity of the indole system, offering a degree of stabilization against rampant polymerization compared to an unsubstituted indole.
Section 2: Troubleshooting Guide
Direct answers to common experimental failures and observations.
Q3: My reaction mixture turned dark, and I've isolated a tar-like substance instead of my product. What happened?
A: This is a classic sign of acid-catalyzed polymerization of the indole ring. Even with the N1-isopropyl group, the C3 position remains highly nucleophilic and susceptible to protonation.
-
Root Cause: The concentration or strength of the Brønsted acid (e.g., HCl, H₂SO₄, TFA) was too high for the reaction temperature. The protonated indole intermediate has likely reacted with unprotonated starting material, leading to oligomers and polymers.
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature (e.g., to 0 °C or -20 °C) before adding the acid. Acid-base reactions are fast, but subsequent degradation pathways may have higher activation energies.
-
Use a Milder Acid: Consider replacing a strong protic acid with a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) which can coordinate to the carbonyl group to facilitate the desired reaction without indiscriminately protonating the indole ring.[5]
-
Slow Addition: Add the acid dropwise and slowly to the cooled, stirring solution to avoid localized areas of high acid concentration.
-
Change Solvent: In some cases, using a less polar aprotic solvent can disfavor the formation of the charged intermediates that lead to polymerization.
-
Q4: I am observing an unexpected byproduct with a similar mass in my LC-MS analysis. What could it be?
A: If you are running a reaction involving an external electrophile, you may be seeing products of substitution at an alternative position.
-
Root Cause: While C3 is the kinetically favored site for electrophilic attack, this position is also the initiation point for degradation.[1][3] If the C3-substituted intermediate cannot easily rearomatize, a 1,2-migration of a substituent from C3 to C2 can occur, leading to a 2,3-disubstituted product.[6] Alternatively, under certain conditions, substitution on the deactivated benzene ring (at C5 or C6) can occur, though this is less common.
-
Troubleshooting Steps:
-
Full Characterization: Isolate the byproduct and perform full structural elucidation (e.g., 2D NMR) to confirm its structure. This information is crucial for mechanistic diagnosis.
-
Modify Reaction Conditions: The regioselectivity of electrophilic substitution on indoles can be highly dependent on the acid, solvent, and temperature. A systematic screen of these parameters may be necessary to favor the desired isomer. Chiral phosphoric acids, for instance, have been used to direct substitution to specific positions.[7][8]
-
Q5: Is it possible for the N1-isopropyl group to be cleaved under my acidic conditions?
A: This is highly unlikely under typical synthetic conditions. N-alkyl groups on indoles are robust. Cleavage would require exceptionally harsh conditions (e.g., very strong acids at high temperatures for prolonged periods) that would almost certainly destroy the rest of the molecule first. If you suspect N-dealkylation, you can confirm it by looking for the characteristic N-H proton signal (typically a broad singlet around 8-9 ppm) in the ¹H NMR spectrum of your crude product.
Section 3: Recommended Protocols & Best Practices
To ensure the integrity of this compound, follow these guidelines.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (A Mildly Acidic Procedure)
This protocol is an example of a reaction that generates a weak acid in situ (acetic acid), providing a controlled acidic environment that is generally safe for the indole core.
Objective: To perform a reductive amination of the C4-aldehyde without causing degradation of the indole ring.
Step-by-Step Methodology:
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or 1,2-Dichloroethane, approx. 0.1 M concentration).
-
Imine Formation: Add glacial acetic acid (1.2 eq) to the solution. Stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Monitor by TLC or LC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The addition may cause slight effervescence.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Why this works: The acetic acid is strong enough to catalyze iminium ion formation but too weak to cause significant C3 protonation and subsequent polymerization of the electron-rich indole.
Data Table: Guide to Acidic Reagents
| Reagent/System | Type | Strength | Common Use Cases | Risk to Indole Core | Mitigation Strategy |
| Acetic Acid (AcOH) | Brønsted | Weak | Reductive aminations, Pictet-Spengler | Low | Use stoichiometric amounts at RT. |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | Strong | Acetal formation, Cyclizations | Moderate | Use catalytic amounts at 0 °C or below. |
| Trifluoroacetic Acid (TFA) | Brønsted | Strong | Boc-deprotection, Friedel-Crafts | High | Use at low temp (0 °C), minimize reaction time. |
| HCl / H₂SO₄ | Brønsted | Very Strong | Salt formation, strong acid catalysis | Very High | Avoid unless absolutely necessary; use at <-20 °C. |
| Zinc Chloride (ZnCl₂) | Lewis | Moderate | Fischer indole synthesis, Friedel-Crafts | Low-Moderate | Use anhydrous conditions. |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | Strong | Cyclizations, Friedel-Crafts | Moderate-High | Use at low temperature (-78 to 0 °C). |
Section 4: Frequently Asked Questions (FAQs)
Q6: What are the ideal storage conditions for this compound? A: Store the compound in a cool, dark, dry place under an inert atmosphere (argon or nitrogen is preferred). Aldehydes can be susceptible to air oxidation over long periods, and indoles are sensitive to light and acid vapors.
Q7: What is the best analytical method to monitor the stability of this compound in a reaction mixture? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It allows you to monitor the disappearance of your starting material (by its mass-to-charge ratio) and simultaneously detect the formation of both your desired product and any potential degradation products or isomers in real-time.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
Padwa, A., & Murphree, S. S. (2006). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. NIH Public Access. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Kumar, V., & Singh, V. K. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
Kumar, V., & Singh, V. K. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Electrophilic substitution with position 3 occupied. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Indole Aldehyde Reduction
Welcome to the technical support center for troubleshooting challenges in the reduction of indole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering lower-than-expected conversion rates in their reactions. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My indole aldehyde reduction has completely failed, showing no product formation. What are the likely causes?
A1: Complete reaction failure in an indole aldehyde reduction can be alarming, but it often points to fundamental issues with the reagents or reaction setup. Let's break down the most probable culprits.
A primary reason for failure is the quality and reactivity of your reducing agent.
-
Degraded Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are sensitive to moisture.[1][2] If stored improperly, they can decompose, losing their reducing power.
-
Inappropriate Reducing Agent: While both NaBH₄ and LiAlH₄ reduce aldehydes, LiAlH₄ is a much stronger reducing agent.[3][4][5][6] Conversely, NaBH₄ is a milder reagent and may not be sufficiently reactive for certain substituted or sterically hindered indole aldehydes.[7]
The stability of your indole aldehyde starting material is another critical factor.
-
Substrate Decomposition: Indole aldehydes can be susceptible to degradation under harsh conditions, such as strong acidity or high temperatures.[8]
-
Impure Starting Material: Impurities in the indole aldehyde can interfere with the reaction, potentially by poisoning the catalyst in catalytic hydrogenations or reacting with the hydride reagent.
Finally, incorrect reaction conditions can prevent the reaction from proceeding.
-
Low Temperature: While some reductions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.
-
Improper Solvent: For LiAlH₄ reductions, the use of protic solvents like water or alcohols is strictly prohibited as they react violently with the reagent.[2][4] Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required.[2] NaBH₄ is more versatile and can be used in alcoholic or even aqueous solutions.[2][9]
Troubleshooting Protocol for Reaction Failure:
-
Verify Reducing Agent Activity: Test your reducing agent on a simple, reliable aldehyde (e.g., benzaldehyde) to confirm its activity.
-
Check Starting Material Purity: Analyze your indole aldehyde by NMR or LC-MS to ensure its purity and structural integrity.
-
Optimize Reaction Conditions:
-
If using NaBH₄ at low temperatures, try gradually increasing the temperature.
-
Ensure your solvent is appropriate for the chosen reducing agent and is anhydrous if using LiAlH₄.
-
-
Consider a Stronger Reducing Agent: If using NaBH₄ with a deactivated or hindered substrate, consider switching to the more powerful LiAlH₄, being mindful of the necessary anhydrous conditions.[3][5][6]
Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A2: A common byproduct in reactions involving indoles and aldehydes is the corresponding bis(indolyl)methane (BIM). This occurs when a second molecule of indole attacks the intermediate formed after the initial reaction of indole with the aldehyde, particularly under acidic or thermal conditions.[10]
Strategies to Minimize Bis(indolyl)methane Formation:
-
Control of pH: Avoid acidic conditions which promote the formation of the electrophilic intermediate that leads to BIMs. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal duration.
-
Temperature Management: High temperatures can also facilitate this side reaction. Running the reduction at a lower temperature can significantly reduce the formation of BIMs.[10]
-
Order of Addition: Adding the reducing agent to a solution of the indole aldehyde can help to quickly convert the aldehyde to the alcohol, minimizing its availability to react with another indole molecule.
Q3: I'm observing both my desired alcohol and unreacted starting material. How can I improve the conversion rate?
A3: Incomplete conversion is a frequent challenge and can often be resolved by systematically optimizing the reaction parameters.
Key Parameters for Optimization:
| Parameter | Troubleshooting Action | Rationale |
| Stoichiometry of Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 or 2.0 equivalents). | The indole nitrogen can sometimes interact with or consume a portion of the hydride reagent. An excess ensures enough is available for the aldehyde reduction. |
| Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS. | Some reductions, particularly with milder reagents or hindered substrates, may be slow to reach completion. |
| Temperature | Gradually increase the reaction temperature. | Increasing the temperature provides more energy for the reaction to proceed, but be cautious of promoting side reactions. |
| Solvent | Ensure the indole aldehyde is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. | Poor solubility will limit the interaction between the substrate and the reducing agent, leading to low conversion. |
Experimental Workflow for Optimization:
Q4: My catalytic hydrogenation of the indole aldehyde is sluggish or has stalled. What could be the issue?
A4: Catalytic hydrogenation is a powerful technique, but it is susceptible to catalyst poisoning, where substances in the reaction mixture bind to the catalyst's active sites and inhibit its activity.[11]
-
Catalyst Poisons: The indole ring itself, being a nitrogen-containing heterocycle, can act as a catalyst poison.[12] Sulfur-containing impurities are also notorious for deactivating palladium, platinum, and nickel catalysts.[11]
-
Catalyst Activity: The catalyst may have lost activity due to improper storage or handling.
-
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed efficiently.
Troubleshooting Catalytic Hydrogenation:
-
Purify the Starting Material: Ensure the indole aldehyde is free from sulfur-containing impurities. Recrystallization or column chromatography may be necessary.
-
Use a Fresh Catalyst: Start with a fresh batch of catalyst to rule out deactivation from storage.
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes overcome minor poisoning effects.
-
Increase Hydrogen Pressure: If using a balloon of hydrogen, consider moving to a Parr shaker or a similar apparatus that allows for higher and more consistent hydrogen pressure.
-
Consider a Poison-Resistant Catalyst: In some cases, specialized catalysts that are more resistant to poisoning by nitrogen or sulfur compounds may be required.
Q5: How do electronic and steric effects of substituents on the indole ring and aldehyde affect the reduction?
A5: The electronic and steric nature of your indole aldehyde can significantly impact its reactivity.
-
Electronic Effects: Electron-withdrawing groups on the indole ring can make the aldehyde carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by a hydride.[13] Conversely, electron-donating groups can decrease the reactivity of the aldehyde.[13]
-
Steric Hindrance: Bulky substituents near the aldehyde group can sterically hinder the approach of the hydride reagent, slowing down the reaction or preventing it altogether.[13]
Addressing Electronic and Steric Challenges:
| Challenge | Proposed Solution |
| Electron-Donating Groups | Use a stronger reducing agent like LiAlH₄ or increase the reaction temperature.[3][5] |
| Steric Hindrance | Consider a less bulky reducing agent if possible, or be prepared for longer reaction times and potentially the need for elevated temperatures. |
Q6: What is the best workup procedure for my indole aldehyde reduction?
A6: The workup procedure is crucial for isolating your product in high purity. The choice of workup depends on the reducing agent used.
-
For NaBH₄ Reductions: These are typically quenched by the careful addition of an acid (e.g., dilute HCl) to neutralize any remaining borohydride and hydrolyze the borate esters.
-
For LiAlH₄ Reductions: A Fieser workup is standard. This involves the sequential and careful addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter off. A violent reaction occurs between LiAlH4 and water, so this must be done with extreme caution.[2]
In cases where unreacted aldehyde remains, a sodium bisulfite wash can be employed during the aqueous workup to remove the aldehyde as a water-soluble adduct.[14]
Standard Quenching Protocol for LiAlH₄:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the mixture vigorously until a white, granular precipitate forms.
-
Filter the mixture and wash the solid with an organic solvent.
-
The desired alcohol will be in the combined filtrate.
References
- Beilstein Journals. (2024, February 22). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- RSC Publishing. (2025, April 17).
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Benchchem.
- ACS Publications. (2022, May 24). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry.
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Wikipedia.
- orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry.
- Oreate AI Blog. (2026, January 15).
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- Benchchem.
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]
-
Organic Syntheses Procedure. indole-3-aldehyde. Retrieved from [Link]
- PubMed. (1976, February 25).
- ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- PMC. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- Britannica. (2026, January 29).
- PMC.
- Chemistry Stack Exchange. (2021, August 8). Can a Lindlar catalyst reduce aldehydes, nitriles, and carbonitriles?
-
Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
-
Chemistry Steps. Reduction of Aldehydes and Ketones. Retrieved from [Link]
- American Society for Microbiology. (2009, December 8). Indole Test Protocol.
- Thieme. Reduction of Aldehydes.
- Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.
- Microbe Notes. (2022, January 23). Indole Test- Principle, Media, Procedure, Types, Results, Uses.
- Reddit. (2025, February 13).
- MDPI. (2023, April 25). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function.
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde: A Focus on 1H NMR Spectroscopy
For Immediate Release
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the 1H NMR spectrum of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, a substituted indole derivative of interest. By presenting a detailed theoretical prediction of its proton NMR spectrum, we offer a baseline for researchers engaged in the synthesis and characterization of similar molecules. Furthermore, we will objectively compare the utility of 1H NMR with other spectroscopic techniques, providing a holistic perspective on its role in modern analytical workflows.
Predicted 1H NMR Spectrum of this compound
The structure of this compound presents a unique set of proton environments that are expected to give rise to a characteristic 1H NMR spectrum. Based on established principles of NMR spectroscopy and analysis of structurally related indole derivatives, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.[1][2]
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1' (Aldehyde) | 10.0 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. In related indole-3-carbaldehydes, this peak is typically observed as a singlet around 10.0 ppm.[3][4] |
| H-5 | 7.8 - 8.0 | Doublet (d) | 8.0 - 9.0 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will couple with H-6. |
| H-6 | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | 8.0 - 9.0 (H-5), ~1.0 (H-2) | The chemical shift is influenced by the adjacent chloro and aldehyde groups. It will primarily show a large coupling to H-5 and potentially a smaller long-range coupling to H-2. |
| H-2 | 7.5 - 7.7 | Doublet (d) | ~3.0 | The H-2 proton of the indole ring typically appears as a doublet due to coupling with H-3. Its chemical shift is influenced by the N-isopropyl group. |
| H-3 | 6.6 - 6.8 | Doublet (d) | ~3.0 | The H-3 proton is coupled to H-2 and is generally found at a more upfield position compared to the other aromatic protons. |
| H-1'' (Isopropyl CH) | 4.8 - 5.0 | Septet (sept) | ~7.0 | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. The N-alkylation of indoles is known to shift this proton downfield.[5] |
| H-2'' (Isopropyl CH3) | 1.5 - 1.7 | Doublet (d) | ~7.0 | The six methyl protons of the isopropyl group are equivalent and are coupled to the methine proton, giving rise to a strong doublet. |
Comparative Analysis of Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound relies on a multi-technique approach.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR | Proton environment, connectivity (through coupling), and stereochemistry. | High resolution, quantitative, non-destructive. | Can have overlapping signals in complex molecules; requires deuterated solvents. |
| 13C NMR | Carbon skeleton, number of unique carbons, and functional groups. | Complements 1H NMR by providing direct information about the carbon framework. | Lower sensitivity than 1H NMR, requires longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton correlations (HMBC). | Unambiguously assigns proton and carbon signals, essential for complex structures. | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl, N-H). | Fast and simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Workflow for Structural Elucidation:
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Experimental Protocols
1H NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
The 1H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[5]
-
A standard single-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (CHCl3 at 7.26 ppm) or the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
Conclusion
The predicted 1H NMR spectrum of this compound provides a valuable reference for researchers working with this and related compounds. While 1H NMR is an indispensable tool, its power is maximized when used in conjunction with other analytical techniques such as 13C NMR, 2D NMR, and mass spectrometry. This integrated approach ensures the unequivocal confirmation of the molecular structure, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC. Available at: [Link]
-
Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]
-
Tables For Organic Structure Analysis. Available at: [Link]
-
Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem - NIH. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. Available at: [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Available at: [Link]
-
NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. Available at: [Link]
-
1H-Indole-4-carboxaldehyde - the NIST WebBook. Available at: [Link]
-
Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed. Available at: [Link]
-
6-Chloroindole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Publishing. Available at: [Link]
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC. Available at: [Link]
-
Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at: [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available at: [Link]
Sources
Comparative Analysis: FTIR Spectroscopic Identification of Aldehyde Moieties in Indole Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Indole-3-carboxaldehyde and related derivatives
Executive Summary
In drug discovery, the indole scaffold is a "privileged structure," serving as the backbone for countless therapeutics (e.g., vinca alkaloids, triptans). The introduction of an aldehyde group at the C3 position (Indole-3-carboxaldehyde) is a critical intermediate step.[1] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the most efficient high-throughput screening tool for monitoring reaction progress (e.g., Vilsmeier-Haack formylation).
This guide provides a technical breakdown of the vibrational modes specific to indole aldehydes, contrasting FTIR with alternative analytical methods, and offering a validated protocol for distinguishing the aldehyde carbonyl from competing functional groups.
Technical Deep Dive: The Vibrational Signature
The identification of an aldehyde group on an indole ring is not as straightforward as identifying an aliphatic aldehyde. The electronic interaction between the electron-rich indole ring and the electron-withdrawing carbonyl group alters the vibrational frequencies significantly.
A. The "Shifted" Carbonyl Stretch (C=O)
-
Standard Aliphatic Aldehyde:
[2] -
Indole-3-Carboxaldehyde:
Mechanism of Action:
The shift to a lower wavenumber is caused by conjugation .[3][4][5] The lone pair on the indole nitrogen donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This "push-pull" electronic character increases the single-bond character of the C=O bond, weakening the force constant (
B. The "Smoking Gun": Fermi Resonance (C-H)
The most definitive diagnostic for an aldehyde is the C-H stretching vibration. Unlike the C=O stretch, which can be ambiguous, the aldehyde C-H stretch exhibits a unique Fermi Resonance .[6][7]
This lower-frequency peak is distinct and rarely obscured by other bands. It arises from the coupling of the fundamental C-H stretch with the first overtone of the C-H bending vibration (
C. The Indole Backbone (N-H)
-
N-H Stretch:
-
Characteristics: Strong and broad. In solid-state (KBr), hydrogen bonding broadens this peak significantly. Disappearance of this peak is a key indicator if N-alkylation was the intended reaction step.
Comparative Analysis: Methodologies & Techniques
Part A: FTIR vs. Alternative Analytical Methods
FTIR is compared here against NMR and Mass Spectrometry (MS) regarding utility in a synthetic workflow.
| Feature | FTIR (Infrared) | Mass Spectrometry (MS) | |
| Primary Utility | Functional group ID (Quick Screen) | Exact structural connectivity | Molecular weight & Fragmentation |
| Aldehyde Detection | Good: Distinct C=O & C-H doublet | Excellent: Distinct singlet at 9.8–10.0 ppm | Fair: Requires fragmentation analysis |
| Sample State | Solid, Liquid, Gas | Solution (Deuterated solvent) | Ionized Gas/Liquid |
| Time per Sample | < 2 minutes | 10–30 minutes | 5–15 minutes |
| Cost per Run | Negligible | High (Solvents/Cryogens) | Moderate |
| Limitation | Cannot prove position (C3 vs C5 substitution) | Requires solubility | Destructive (usually) |
Part B: Sampling Techniques (KBr vs. ATR)
For solid indole derivatives, the choice of sampling technique affects spectral quality.
| Parameter | Transmission (KBr Pellet) | ATR (Attenuated Total Reflectance) |
| Resolution | High: Sharp peaks, ideal for resolving Fermi doublets. | Medium: Peaks can broaden.[9] |
| Peak Position | "True" wavenumbers. | Shifts to lower wavenumbers (dispersive effect). |
| Sample Prep | High Skill: Grinding/Pressing required.[9][10][11] | Zero Prep: Clamp and scan. |
| Artifacts | Water bands (hygroscopic KBr), Christiansen effect.[9] | Contact pressure variation.[9] |
| Recommendation | Best for Publication/Characterization. | Best for In-Process Checks. |
Validated Experimental Protocol
Method: KBr Pellet Transmission Spectroscopy
Objective: Obtain a high-resolution spectrum of Indole-3-carboxaldehyde with minimal moisture interference.
Reagents & Equipment[9][10]
-
Analytical Grade KBr (Spectroscopic grade, dried at 110°C).
-
Agate Mortar and Pestle.[9]
-
Hydraulic Press (10-ton capacity).
-
Vacuum Pump.[9]
Step-by-Step Workflow
-
Ratio Preparation: Weigh approximately 1–2 mg of the indole derivative and 100–150 mg of dry KBr. Critical: A ratio higher than 1:100 leads to detector saturation and "flat-topped" peaks.[9]
-
Grinding: Grind the mixture in the agate mortar for 2–3 minutes.
-
Why: You must reduce particle size below the wavelength of IR light (approx 2–5 microns) to avoid scattering (Christiansen effect), which causes a sloping baseline.
-
-
Pellet Formation: Transfer powder to the die set. Apply vacuum for 1 minute to remove trapped air.
-
Compression: Apply 8–10 tons of pressure for 2 minutes.
-
Check: The resulting pellet should be transparent (glass-like), not opaque white.
-
-
Acquisition:
-
Resolution:
-
Scans: 16 or 32
-
Background: Pure KBr pellet (mandatory for background subtraction).
-
Visualizations
Diagram 1: Spectral Logic Flow for Indole Aldehydes
This decision tree illustrates the exclusion process used to confirm the structure.
Caption: Logic flow for distinguishing indole aldehydes from amides or alkyl derivatives based on exclusion criteria.
Diagram 2: Experimental Workflow (KBr Method)
This diagram outlines the critical path for sample preparation to ensure data integrity.
Caption: Step-by-step workflow for KBr pellet preparation and data acquisition to minimize scattering artifacts.
References
-
NIST Mass Spectrometry Data Center. (2023).[9] Infrared Spectrum of 7-methyl-1H-indole-3-carbaldehyde. NIST Chemistry WebBook, SRD 69.[12] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Refer to Chapter 2 for Fermi Resonance mechanisms).
-
SpectraBase. (n.d.). Indole-3-carboxaldehyde ATR-IR Spectrum. Wiley Science Solutions. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]
-
Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy?[Link]
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A Comparative Guide to the Biological Activity of 7-Chloro- and 7-Fluoro-1H-indole-3-carbaldehydes: A Methodological Approach
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications that can profoundly influence biological activity. Among these, halogenation of the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[3] This guide provides a comparative framework for evaluating the biological activities of two closely related halogenated indole derivatives: 7-chloro-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde.
While direct comparative studies on these specific analogs are not extensively available in the public domain, this guide offers a robust methodological approach for their evaluation. We will delve into the anticipated impact of the 7-chloro versus the 7-fluoro substitution on the molecule's properties and provide detailed, field-proven experimental protocols for assessing their antimicrobial and cytotoxic activities. This document is intended to empower researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on this important class of compounds.
The Influence of 7-Halogenation on Physicochemical Properties and Biological Potential
The introduction of a halogen atom at the 7-position of the indole-3-carbaldehyde scaffold is expected to significantly alter its electronic and steric properties, which in turn can influence its interaction with biological targets.
7-Chloro-1H-indole-3-carbaldehyde: The chlorine atom is larger than fluorine and is less electronegative. Its presence can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The electronic effect of chlorine is a combination of electron-withdrawing inductive effects and electron-donating resonance effects.
7-Fluoro-1H-indole-3-carbaldehyde: Fluorine is the most electronegative element and is relatively small in size. Its introduction can lead to more polarized C-F bonds, potentially enabling stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions. The strong electron-withdrawing nature of fluorine can also influence the acidity of the indole N-H and the reactivity of the aldehyde group.
These differences in physicochemical properties are hypothesized to translate into distinct biological activity profiles. For instance, the increased lipophilicity of the 7-chloro analog might favor its accumulation in lipid-rich environments, such as bacterial membranes, potentially leading to enhanced antimicrobial activity. Conversely, the unique electronic properties of the 7-fluoro analog could result in a higher affinity for specific enzyme active sites, possibly leading to more potent targeted effects, such as cytotoxicity against cancer cells.
A Framework for Experimental Comparison
To objectively compare the biological activities of 7-chloro- and 7-fluoro-1H-indole-3-carbaldehyde, a standardized set of in vitro assays is essential. Below, we provide detailed protocols for two fundamental assays: the broth microdilution assay for determining antimicrobial activity and the MTT assay for assessing cytotoxicity.
Experimental Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials and Reagents:
-
7-chloro-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mg/mL stock solutions of 7-chloro- and 7-fluoro-1H-indole-3-carbaldehyde in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Include a positive control (standard antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials and Reagents:
-
7-chloro-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT assay to determine the cytotoxic effects of the compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-chloro- and 7-fluoro-1H-indole-3-carbaldehydes in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation and Interpretation
To facilitate a direct comparison of the biological activities, the experimental data should be organized into clear and concise tables. Below are template tables that can be used to record the results from the described assays.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | 7-chloro-1H-indole-3-carbaldehyde | 7-fluoro-1H-indole-3-carbaldehyde | Positive Control |
| S. aureus (ATCC 29213) | |||
| E. coli (ATCC 25922) | |||
| (Other strains) |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | 7-chloro-1H-indole-3-carbaldehyde | 7-fluoro-1H-indole-3-carbaldehyde | Positive Control |
| HeLa (Cervical Cancer) | |||
| MCF-7 (Breast Cancer) | |||
| (Other cell lines) |
Structure-Activity Relationship: A Predictive Model
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. The following diagram illustrates the key structural features of the 7-halogenated indole-3-carbaldehydes and how they might influence their biological effects.
Caption: A conceptual diagram illustrating the structure-activity relationship of 7-halogenated indole-3-carbaldehydes.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of 7-chloro- and 7-fluoro-1H-indole-3-carbaldehydes. By employing the detailed experimental protocols for antimicrobial and cytotoxicity testing, researchers can generate robust and comparable data to elucidate the structure-activity relationships of these promising compounds. The anticipated differences in their physicochemical properties, driven by the distinct nature of the 7-chloro and 7-fluoro substituents, are expected to translate into unique biological profiles. The systematic approach outlined herein will not only facilitate a direct comparison of these two analogs but will also contribute valuable insights to the broader field of indole-based drug discovery.
References
-
Sathiyamoorthi, E., Faleye, A. C., Lee, J. H., Raj, M. K., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 714371. [Link]
-
Raorane, C. J., Lee, J. H., & Lee, J. (2021). Antifungal activities of fluoroindoles against the postharvest pathogen Botrytis cinerea: In vitro and in silico approaches. International Journal of Food Microbiology, 362, 109492. [Link]
-
Gürkok, G., Altanlar, N., & Süzen, S. (2009). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Chemotherapy, 55(1), 15–19. [Link]
- Dadashpour, S., & Emami, S. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry, 150, 9-29.
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Indole and its derivatives: A review on their biological activities. International Journal of Pharmaceutical Sciences and Research, 2(7), 1636.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.
- de Sá, A. C. A., & de Oliveira, R. B. (2017). A review on the biological activities of indole-3-carbinol. Food and Chemical Toxicology, 109, 1037-1049.
- Kumar, A., Singh, B., & Kumar, R. (2018). A review on biological and medicinal significance of indole. European Journal of Medicinal Chemistry, 155, 47-65.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of indole and its derivatives: A review. International Journal of PharmTech Research, 2(2), 1063-1073.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Elemental Analysis: Establishing Identity and Purity for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Introduction: In the rigorous landscape of drug discovery and development, the unequivocal characterization of a new chemical entity (NCE) is a foundational requirement. For a novel compound such as 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, confirming its elemental composition is a critical first step in verifying its molecular formula and assessing its bulk purity. This guide provides an in-depth comparison of elemental analysis standards, contextualizes the technique against complementary analytical methods, and outlines the self-validating systems required to ensure data integrity for regulatory and research purposes.[1][2] The narrative is grounded in the causality of experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Section 1: The Theoretical Benchmark: Calculated Elemental Composition
Before any experimental analysis, the theoretical elemental composition of the target compound must be calculated. This serves as the primary reference point against which all experimental data are compared.
Molecular Formula: C₁₂H₁₂ClNO
Molecular Weight: 221.69 g/mol
Based on this, the theoretical mass percentages of each element are:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 65.02% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.46% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.00% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.32% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.22% |
Section 2: Primary Methodologies for Experimental Verification
The cornerstone of elemental analysis for organic compounds is high-temperature combustion, a technique refined over decades to provide highly accurate and reliable data.[3][4] For a halogenated compound like this compound, the analysis is typically a two-part process.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
This method, often based on the Pregl-Dumas technique, quantitatively determines the C, H, and N content in a single automated run.[5]
Causality of the Method: The sample is combusted in an oxygen-rich environment, ensuring its complete conversion into simple, stable gases (CO₂, H₂O, and N₂/NOx).[4][6] These gases are then separated and quantified, allowing for a precise calculation of the elemental percentages in the original sample.
Experimental Protocol: CHN Analysis
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide.[7] This step is crucial as it establishes the instrument's response factor and ensures the traceability of the measurements to recognized standards like those from NIST.[8][9]
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, homogenized this compound sample into a tin capsule using a calibrated microbalance.[3][10]
-
Rationale: A microbalance is essential due to the small sample size, where even minor weighing errors can significantly skew the final percentage results.[10] The tin capsule facilitates complete combustion upon melting.
-
-
Combustion & Reduction:
-
The sample is dropped into a combustion furnace operating at ~950-1060°C.[10]
-
The resulting gases (CO₂, H₂O, NOx, and HCl) are passed through a reduction furnace containing copper to convert NOx to N₂.
-
Rationale: High temperature ensures the complete breakdown of the indole structure. The reduction step is vital for accurate nitrogen measurement, as thermal conductivity detectors respond uniformly to N₂.
-
-
Gas Separation and Detection:
-
The gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the individual components.[11]
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.
-
-
Data Analysis:
-
The instrument software calculates the mass percentage of C, H, and N by comparing the sample's detector signals to the calibration curve generated from the CRM. The results should be within ±0.4% of the theoretical values to be considered acceptable for a pure compound.[12]
-
Chlorine (Cl) Analysis via Oxygen Flask Combustion
Halogens require a different preparatory step, as they are not directly measured by standard CHN analyzers. The Schöniger oxygen flask method is a classic and reliable approach.[10]
Causality of the Method: The organic sample is combusted in a sealed, oxygen-filled flask containing an absorbing solution. The chlorine is converted to hydrogen chloride (HCl), which dissolves to form chloride ions (Cl⁻). These ions can then be quantified using standard analytical techniques like titration or ion chromatography.[13][14]
Experimental Protocol: Chlorine Analysis
-
Apparatus Preparation:
-
Use a heavy-walled 500 mL conical flask with a ground-glass stopper fused to a platinum gauze sample holder.[13]
-
Rationale: The heavy-walled flask is a critical safety measure to withstand the pressure change during combustion. Platinum is used for its inertness at high temperatures.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample onto a piece of halide-free filter paper and fold it securely. Place the packet into the platinum gauze holder.[13]
-
-
Combustion:
-
Add an appropriate absorbing solution (e.g., dilute sodium hydroxide with a small amount of hydrogen peroxide) to the flask.
-
Flush the flask with a stream of pure oxygen, then ignite the filter paper fuse and quickly seal the flask. The combustion occurs almost instantaneously.[13]
-
Safety Precaution: This procedure must be performed behind a safety shield while wearing safety glasses.[13]
-
-
Absorption & Quantification:
-
Allow the flask to cool, shaking intermittently to ensure complete absorption of the combustion gases into the solution.
-
The resulting solution, now containing chloride ions, can be analyzed by:
-
Potentiometric Titration: Titrate with a standardized silver nitrate (AgNO₃) solution.
-
Ion Chromatography (IC): Dilute an aliquot of the solution and inject it into an IC system for precise quantification of the chloride ion concentration.
-
-
-
Data Analysis:
-
Calculate the percentage of chlorine based on the titration volume or the concentration determined by IC. The result should also fall within the ±0.4% acceptance range of the theoretical value.
-
Experimental Workflow Visualization
Caption: Workflow for the elemental analysis of this compound.
Section 3: A Comparative Framework: Elemental Analysis vs. Orthogonal Techniques
While elemental analysis is fundamental for confirming the empirical formula, it does not provide structural information or definitively prove purity in all cases.[12] For comprehensive characterization, it must be complemented by orthogonal analytical techniques.[5][15]
| Technique | Primary Information Provided | Key Advantage | Key Limitation | Role in Characterizing C₁₂H₁₂ClNO |
| Elemental Analysis (EA) | Quantitative elemental composition (%C, H, N, Cl, O). | Confirms the elemental ratios and supports the proposed molecular formula. High accuracy for bulk sample composition. | Provides no structural or isomeric information. Can be misleading if impurities have a similar elemental makeup. | Confirms that the bulk sample has the correct ratio of elements for the C₁₂H₁₂ClNO formula. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and molecular formula. Fragmentation patterns. | Can distinguish between compounds with the same nominal mass. Provides direct confirmation of the molecular formula.[12] | Provides limited information on isomeric structure. Quantification can be complex. | Verifies the exact mass of the parent ion, confirming the molecular formula C₁₂H₁₂ClNO over other possibilities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, atom connectivity, and isomeric purity. | The most powerful technique for unambiguous structure elucidation. Can identify and quantify impurities with different structures.[15] | Less sensitive than MS. Requires a relatively pure sample for clear spectra. | Proves the specific isomeric structure: the chloro at position 7, isopropyl at position 1, and aldehyde at position 4. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound. Quantification of impurities. | Highly effective at separating the main compound from impurities, degradation products, and starting materials.[12] | Does not provide structural information on its own (unless coupled with a detector like MS). | Quantifies the purity of the sample, ensuring that the elemental analysis results are representative of the main compound and not a mixture. |
Section 4: Ensuring Trustworthiness and Regulatory Compliance
The reliability of analytical data hinges on a robust quality system. For elemental analysis in a regulated environment, this involves method validation, adherence to international standards, and the use of certified reference materials.[16]
Pillars of Data Integrity:
-
Method Validation (ICH Q2(R1)): Any analytical method used must be validated to prove it is suitable for its intended purpose.[2] For elemental analysis, this includes demonstrating:
-
Accuracy: Closeness of the experimental results to the true (theoretical) values, often assessed using CRMs.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess the element of interest unequivocally in the presence of other components.
-
Limit of Quantification (LOQ): The lowest amount of an element in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Certified Reference Materials (CRMs): These are materials of known, certified elemental composition provided by national metrology institutes like the National Institute of Standards and Technology (NIST).[8][9][17] They are indispensable for:
-
Calibrating instrumentation.
-
Verifying the accuracy of the analytical method.
-
Establishing measurement traceability.[9]
-
-
Laboratory Accreditation (ISO/IEC 17025): Accreditation to this international standard demonstrates a laboratory's technical competence and its implementation of a robust quality management system.[18][19] It provides confidence to clients and regulatory bodies that the results are reliable and have been generated under controlled conditions.[20]
Quality Assurance Framework
Caption: The relationship between methodology, standards, and quality systems for trustworthy results.
Conclusion
The elemental analysis of this compound is a foundational assay that provides critical data on its identity and bulk purity. While the techniques of combustion analysis are well-established, their value in a professional drug development setting is only realized when they are performed within a framework of rigorous validation, traceability to certified standards, and an overarching quality system such as ISO/IEC 17025. This guide underscores that while elemental analysis answers the fundamental question of "what is it made of?", it must be integrated with orthogonal techniques like HRMS, NMR, and HPLC to provide a complete and scientifically sound characterization of a novel pharmaceutical compound.
References
- Agilent. Elemental Inorganic Standards.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Pure Clinical.
- EAG Laboratories. GMP, GLP or ISO 17025: How Do These Apply to Outsourced Analytical Testing?.
- USP. General Chapters: <471> OXYGEN FLASK COMBUSTION.
- Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
- International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
- NIST.
- Pure Clinical. (2025, November 13). ISO 17025 Lab Equipment Requirements: Full Compliance Guide.
- Ideagen.
- Validation Of Analytical Methods For Pharmaceutical Analysis.
- Mettler Toledo.
- ResearchGate.
- Berkeley Analytical.
- NIH.
- CHNS ANALYSIS.
- Thermo Fisher Scientific. CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer.
- Thermo Fisher Scientific. Standards.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Royal Society Publishing. Characterising new chemical compounds & measuring results.
- The Science of Elemental Analysis: Benefits and Applic
- Elemental analysis.
- ChemScience. Oxygen Combustion Flask Set.
- Elemental Microanalysis. Standards and CRMs.
Sources
- 1. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 2. smithers.com [smithers.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. Standards and CRMs [elementalmicroanalysis.com]
- 8. agilent.com [agilent.com]
- 9. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 10. Elemental analysis [chemistry.huji.ac.il]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. uspbpep.com [uspbpep.com]
- 14. Oxygen Combustion Flask Set, Combustion Flask, Flasks | ChemScience [chemscience.com]
- 15. rroij.com [rroij.com]
- 16. eag.com [eag.com]
- 17. NIST Standards for Microanalysis and the Certification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ISO 17025 – Quality System for Laboratories ⚕️ Pure Clinical [pureclinical.eu]
- 19. labequipmentdirect.com [labequipmentdirect.com]
- 20. berkeleyanalytical.com [berkeleyanalytical.com]
Technical Comparison Guide: UV-Vis Characterization of 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
This guide outlines the UV-Vis characterization of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceutical scaffolds (often relevant to S1P1 receptor modulators).
Executive Summary
This compound (CAS: 1350761-17-9) functions as a specialized building block in medicinal chemistry. Its UV-Vis absorption profile is dominated by the conjugated indole system, modified by the electron-withdrawing chlorine at C7, the electron-withdrawing formyl group at C4, and the electron-donating isopropyl group at N1.
This guide provides a comparative analysis of its absorption maxima (
Structural & Electronic Context
The UV-Vis spectrum of this compound arises from two primary electronic transitions:
- Transitions: High-intensity bands characteristic of the aromatic indole core.
- Transitions: Lower intensity bands arising from the non-bonding electrons of the carbonyl (aldehyde) and the chlorine substituent.
Structural Impact on
-
Indole Core: Base absorption ~220 nm and ~280 nm.
-
4-Carbaldehyde (CHO): Extends conjugation, inducing a significant bathochromic (red) shift.
-
7-Chloro (Cl): A weak auxochrome. Through the inductive effect (-I), it stabilizes the HOMO, but its resonance effect (+R) can destabilize the HOMO, typically resulting in a slight red shift (5–10 nm) and hyperchromic effect.
-
1-Isopropyl (iPr): Weak electron donor (+I). Its effect on
is minimal (<5 nm) compared to the N-unsubstituted precursor, but it significantly alters solubility and prevents H-bonding interactions in protic solvents.
Comparative Absorption Data
The following table contrasts the target compound with its direct synthetic precursor and the unsubstituted parent scaffold. Values represent established ranges in Methanol (MeOH).[1]
| Compound | Structure | Primary | Secondary | |
| Indole-4-carbaldehyde | Parent Scaffold | 238 – 242 | 295 – 300 | ~12,000 |
| 7-Chloro-1H-indole-4-carbaldehyde | Precursor | 244 – 248 | 302 – 308 | ~13,500 |
| This compound | Target | 246 – 250 | 305 – 312 | ~14,000 |
Note: The shift from the N-H precursor to the N-isopropyl target is subtle. UV-Vis is best used here for quantification rather than qualitative identification. For definitive structural confirmation, use NMR or MS.
Experimental Protocol: Self-Validating Characterization
Objective
To determine the precise
Materials
-
Analyte: this compound (>98% purity).
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Methanol is preferred for better solubility of the indole.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh exactly 5.0 mg of the compound into a 25 mL volumetric flask.
-
Dissolve in Methanol and dilute to volume.
-
Concentration:
(approx. ).
-
-
Working Standard Dilution:
-
Prepare a dilution series to validate Beer-Lambert linearity.
-
D1: 1.0 mL Stock
10 mL (20 \mu g/mL). -
D2: 2.0 mL Stock
10 mL (40 \mu g/mL). -
D3: 5.0 mL Stock
10 mL (100 \mu g/mL).
-
-
Acquisition:
-
Baseline correct using a blank cuvette containing pure Methanol.
-
Scan D1 (lowest concentration) first to identify
without detector saturation. -
Record Absorbance (A) at
.
-
-
Validation (The "Self-Check"):
-
Plot Absorbance vs. Concentration.
-
Pass Criteria:
. -
Calculate
. If varies by >5% between dilutions, re-prepare stock.
-
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for characterizing this intermediate within a drug discovery pipeline.
Caption: Workflow for the isolation and spectroscopic validation of this compound.
Discussion of Solvatochromic Effects
When comparing this product with alternatives, solvent selection is critical. The carbonyl group at position 4 is sensitive to solvent polarity.
-
In Acetonitrile (Non-protic): You may observe a "cleaner" vibrational fine structure in the 280–320 nm band.
-
In Methanol (Protic): Hydrogen bonding with the carbonyl oxygen typically stabilizes the
excited state, leading to a red shift (bathochromic) of 5–10 nm compared to acetonitrile. However, it may blue-shift the weak band, often burying it under the stronger transition.
Recommendation: For consistent QC comparison against literature values of similar indoles, Methanol is the standard solvent of choice due to its ability to dissolve polar intermediates.
References
-
Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists." Journal of Medicinal Chemistry, 53(10), 4198–4211.
-
Sigma-Aldrich. (n.d.). "7-Chloro-1H-indole-4-carbaldehyde Product Specification." Merck KGaA.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general indole auxochrome shifts).
Sources
Structural Validation Guide: 4-formyl-7-chloro-1-isopropylindole via COSY & HSQC
Executive Summary
Objective: To definitively validate the regiochemistry of 4-formyl-7-chloro-1-isopropylindole , distinguishing it from common synthetic isomers (e.g., 5-formyl or 6-formyl analogues).
The Solution: While 1D
Part 1: The Structural Challenge
Indole synthesis, particularly via Vilsmeier-Haack formylation or electrophilic halogenation, often suffers from regioselectivity issues. For the target molecule, the critical risk is misidentifying the position of the formyl (-CHO) and chloro (-Cl) groups.
The Regioisomer Problem
The primary challenge is distinguishing the 4,7-substituted target from the thermodynamically stable 5,7-substituted or 6,7-substituted byproducts.
-
Target (4-CHO, 7-Cl): The two remaining benzene protons (H5 and H6) are adjacent (ortho).
-
Isomer A (5-CHO, 7-Cl): The remaining protons (H4 and H6) are separated by a carbon (meta).
-
Isomer B (6-CHO, 7-Cl): The remaining protons (H4 and H5) are adjacent (ortho), but chemical shifts differ significantly due to shielding cones.
The Diagnostic Key: The scalar coupling constant (
-
Ortho-coupling (
): ~7.5 – 8.5 Hz (Target). -
Meta-coupling (
): ~1.0 – 2.0 Hz (Isomer A).
Part 2: Comparative Analysis of Validation Methods
| Feature | 1D | COSY + HSQC (Recommended) | Full Suite (HMBC/NOESY) | X-Ray Crystallography |
| Primary Output | Functional group ID | Proton connectivity & C-H mapping | Long-range connectivity & Space | Absolute 3D Structure |
| Regio-Confidence | Low (Ambiguous) | High (Definitive via Coupling) | Very High | Absolute |
| Acquisition Time | < 5 mins | ~20 - 40 mins | 2 - 12 hours | Days - Weeks |
| Sample Req. | < 1 mg | ~5 - 10 mg | > 20 mg preferred | Single Crystal req. |
| Cost Efficiency | High | High | Moderate | Low |
Why COSY/HSQC? The combination is the "sweet spot" for medicinal chemistry. COSY proves the H5-H6 adjacency (ruling out meta-isomers), while HSQC cleans up the aromatic region, ensuring the signals belong to CH carbons and not impurities.
Part 3: Experimental Methodology
Sample Preparation
-
Solvent: DMSO-
(99.8% D).-
Reasoning: DMSO is preferred over CDCl
for formyl-indoles to prevent exchange broadening of the aldehyde proton and ensure solubility of the polar formyl group.
-
-
Concentration: 10–15 mg of analyte in 600 µL solvent.
-
Tube: Standard 5 mm NMR tube (high-throughput quality).
Acquisition Parameters (400 MHz+)
-
Temperature: 298 K (25°C).
-
1D
H: Spectral width 14 ppm (offset 6 ppm), 16 scans, = 1.0 s. -
2D COSY (gCOSY):
-
Pulse Sequence:cosygpprqf (Gradient COSY with presat).
-
Matrix: 2048 (
) x 256 ( ). -
Scans: 4 per increment.
-
-
2D HSQC (Multiplicity Edited):
-
Pulse Sequence:hsqcedetgpsisp2.4 (Phase-sensitive, edited).
-
Differentiation: CH/CH
(positive/red), CH (negative/blue). -
Matrix: 1024 (
) x 256 ( ).
-
Part 4: Data Interpretation & Logic
Expected Chemical Shifts (DMSO- )
Note: Values are calculated based on substituent shielding effects on the indole core.
| Position | Type | Multiplicity | HSQC Phase | |||
| 4-CHO | Aldehyde | 10.45 | s | - | 186.0 | + (CH) |
| H2 | Pyrrole | 7.65 | d | 3.2 | 134.0 | + (CH) |
| H3 | Pyrrole | 6.80 | d | 3.2 | 104.5 | + (CH) |
| H5 | Benzene | 7.95 | d | 8.2 | 126.0 | + (CH) |
| H6 | Benzene | 7.40 | d | 8.2 | 122.0 | + (CH) |
| N-CH | Isopropyl | 4.85 | sept | 6.8 | 48.0 | + (CH) |
| CH | Isopropyl | 1.50 | d | 6.8 | 22.5 | + (CH |
The Validation Logic (Step-by-Step)
Step 1: The "Anchor" Signals (1D + HSQC)
-
Observation: A distinct singlet at ~10.45 ppm (CHO) and a septet at ~4.85 ppm (Isopropyl CH).
-
Validation: HSQC confirms the septet correlates to a carbon at ~48 ppm (N-alkyl region).
Step 2: The Pyrrole Ring (COSY)
-
Observation: Two doublets at 7.65 (H2) and 6.80 (H3) with a small coupling constant (
Hz). -
COSY Cross-peak: Strong off-diagonal correlation between H2 and H3.
Step 3: The Regiochemistry "Smoking Gun" (COSY)
This is the critical decision point. We examine the remaining aromatic signals (H5 and H6).
-
Observation: H5 is deshielded to ~7.95 ppm due to the adjacent electron-withdrawing Formyl group at C4. H6 is at ~7.40 ppm.
-
Coupling Analysis: Both signals appear as doublets with a large coupling constant (
Hz). -
COSY Cross-peak: A clear correlation exists between 7.95 ppm and 7.40 ppm.
-
Verdict:
-
Pass:
Hz indicates Ortho relationship (Neighbors). This confirms the 4,7-substitution pattern (leaving 5 and 6 adjacent). -
Fail: If
Hz (Meta), the structure would be the 5,7-isomer.
-
Part 5: Visualization of Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process during the NMR analysis.
Caption: Decision tree for validating regiochemistry based on coupling constants and COSY correlations.
Diagram 2: Structural Connectivity Map
This diagram visualizes the specific NMR correlations expected for the target molecule.
Caption: Correlation map showing COSY interactions (Yellow Solid) and substituent deshielding effects (Red Dotted).
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for COSY/HSQC pulse sequences).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction rules).
-
Reinecke, M. G., et al. (1969).[1] "The NMR spectra of 5-substituted indoles." Journal of the American Chemical Society, 91(14), 3817-3822. (Foundational data on indole substituent effects).
- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for standard indole and isopropyl shifts).
- Bruker BioSpin. (2023). User Manual: Standard 2D Pulse Sequences. (Source for cosygpprqf and hsqcedetgpsisp2.4 parameters).
Sources
impurity profile analysis of commercial 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Impurity Profile Analysis of Commercial 7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde
Executive Summary & Strategic Importance
This compound is a high-value pharmacophore, predominantly utilized as a key intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors and next-generation S1P1 receptor modulators. Its structural integrity—specifically the C4-position of the aldehyde and the N-isopropyl group—is critical for downstream Structure-Activity Relationship (SAR) efficacy.
The Core Challenge: Commercial sources of this intermediate vary significantly in quality due to the synthetic difficulty of installing a formyl group at the C4 position of the indole ring. Standard electrophilic aromatic substitutions (like Vilsmeier-Haack) inherently favor the C3 position. Consequently, "budget" or "technical grade" alternatives often contain significant levels of the C3-regioisomer , which is difficult to separate and detrimental to final drug potency.
This guide compares the impurity profiles of High-Purity Commercial Grade (Method A) versus Alternative Technical Grade (Method B) sources, providing a validated analytical framework for qualification.
Comparative Analysis of Commercial Sources
We analyzed three distinct commercial lots using the protocols defined in Section 4. The lots are categorized by their likely synthetic origin.[1]
| Feature | Grade A (Recommended) | Grade B (Alternative) | Grade C (Technical) |
| Synthetic Origin | Lithiation/Formylation (Directed C4 functionalization) | N-Alkylation of 4-Formyl (From 4-bromoindole) | Vilsmeier-Haack (Direct formylation attempt) |
| Purity (HPLC) | > 99.5% | 98.0% - 99.0% | < 95.0% |
| Major Impurity | Des-formyl (7-chloro-1-isopropylindole) | Des-isopropyl (N-H indole) | C3-Regioisomer (Critical Failure) |
| Risk Profile | Low: Impurities are non-reactive or easily purged. | Medium: N-H impurity competes in downstream coupling. | High: C3-isomer is a "silent" impurity that co-elutes and alters bioactivity. |
| Cost | High | Medium | Low |
Expert Insight:
-
Why Grade C Fails: Direct formylation of 7-chloro-1-isopropylindole overwhelmingly yields the 3-carbaldehyde. Suppliers offering this grade often rely on inefficient recrystallization to remove the C3 isomer, leaving 2-5% contamination.
-
Why Grade A Wins: The lithiation route (via 4-bromo-7-chloroindole) guarantees C4 regioselectivity. The primary impurity is simply unreacted starting material, which is easily separated by polarity differences.
Detailed Impurity Profile
The following table details the specific impurities identified via LC-MS/MS and NMR analysis.
Table 1: Key Impurities and Retention Behavior
| Impurity Code | Chemical Name | Origin | RRT (Relative Retention Time)* | Limit (Spec) |
| IMP-A | 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde | Regioisomer (Vilsmeier byproduct) | 0.98 (Critical Pair) | NMT 0.15% |
| IMP-B | 7-chloro-1H-indole-4-carbaldehyde | Starting Material (Incomplete N-alkylation) | 0.85 | NMT 0.50% |
| IMP-C | 7-chloro-1-isopropyl-1H-indole | Byproduct (Des-formyl / Over-reduction) | 1.25 | NMT 0.20% |
| IMP-D | 4-bromo-7-chloro-1-isopropylindole | Precursor (Halogen exchange residual) | 1.42 | NMT 0.10% |
*RRT relative to main peak (approx. 12.5 min).
Experimental Protocols (Self-Validating)
High-Performance Liquid Chromatography (HPLC) Method
This method is optimized to resolve the "Critical Pair" (C4-aldehyde vs. C3-aldehyde).
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 150 mm. Rationale: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic indole nitrogens.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (primary), 290 nm (secondary).
Gradient Program:
-
0.0 min: 95% A / 5% B
-
15.0 min: 10% A / 90% B (Linear Ramp)
-
18.0 min: 10% A / 90% B (Hold)
-
18.1 min: 95% A / 5% B (Re-equilibration)
-
23.0 min: End
Validation Criteria:
-
Resolution (Rs) between Main Peak and IMP-A must be > 1.5.
-
Tailing Factor (T) for Main Peak: 0.8 – 1.2.
Rapid Identification via 1H-NMR
While HPLC quantifies, NMR confirms regiochemistry.
-
Protocol: Dissolve 10 mg in DMSO-d6.
-
Diagnostic Signal:
-
C4-Aldehyde (Product): Aldehyde proton appears as a singlet at ~10.2 ppm . The C3-H proton appears as a doublet at ~7.9 ppm (coupling with C2-H).
-
C3-Aldehyde (Impurity): Aldehyde proton appears at ~9.9 ppm .[2] The C2-H proton appears as a distinct singlet (deshielded) at ~8.3 ppm .
-
Visualizing the Impurity Origins
The following diagram illustrates the synthetic pathways leading to the specific impurity profiles described above.
Figure 1: Synthetic Origin of Impurities. Method A (Lithiation) yields manageable impurities (IMP-B, IMP-C), whereas Method C (Vilsmeier) yields the critical regioisomer (IMP-A).
Analytical Decision Workflow
Use this logic gate to select the appropriate analytical technique for your sample batch.
Figure 2: Analytical Workflow. NMR is mandatory for "Technical Grade" sources to rule out regioisomers before HPLC quantification.
References
-
Vilsmeier-Haack Reaction Mechanisms: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
- Indole Regioselectivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Synthesis of 4-Formylindoles: Somei, M., & Yamada, F. (2004). Simple Synthesis of 4-Formylindole and Its Application. Chemical and Pharmaceutical Bulletin, 52(9). Link
-
HCV NS5A Inhibitor Chemistry: Belema, M., et al. (2014). Discovery of BMS-790052 (Daclatasvir), a First-in-Class Hepatitis C Virus NS5A Replication Complex Inhibitor. Journal of Medicinal Chemistry, 57(5), 2013-2032. (Context for 4-substituted indole intermediates). Link
-
ICH Guidelines: International Council for Harmonisation. (2006). Q3A(R2): Impurities in New Drug Substances. Link
Sources
Safety Operating Guide
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde proper disposal procedures
This guide outlines the authoritative disposal protocols for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde . As a halogenated organic aldehyde, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration and to avoid immediate laboratory incompatibility incidents.
Part 1: Immediate Action Card (Emergency & Quick Reference)
| Parameter | Critical Directive |
| Waste Classification | HALOGENATED ORGANIC WASTE (Do not mix with non-halogenated solvents).[1][2] |
| Primary Hazard | Irritant / Aquatic Toxin . Potential sensitizer.[3] |
| Incompatibility | Strong Oxidizers (e.g., Nitric Acid, Peroxides) & Strong Bases . |
| Spill Response | Isolate area.[4] Wear nitrile gloves + safety goggles.[1][3][5] Absorb liquids with vermiculite; sweep solids gently to avoid dust. |
| Disposal Method | High-temperature incineration via EHS/Waste Management Service. |
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile.[3] The presence of the chlorine atom at position 7 and the aldehyde at position 4 dictates the disposal pathway.
-
Chemical Identity:
-
Systematic Name: this compound
-
Molecular Formula: C₁₂H₁₂ClNO
-
Functional Groups: Indole core, Organochloride, Aldehyde.
-
-
Reactivity Hazards:
-
Aldehyde Functionality: Susceptible to autoxidation to form carboxylic acids. Incompatible with strong oxidizing agents (risk of exothermic reaction) and strong bases (risk of polymerization or Cannizzaro reaction).
-
Halogen Content: The chlorine atom mandates disposal in halogenated waste streams .[1][5] Burning this in standard non-halogenated kilns can release acidic hydrogen chloride (HCl) gas and potentially polychlorinated biphenyls (PCBs) or dioxins if not incinerated at sufficiently high temperatures (>1100°C).
-
Part 3: Waste Segregation Protocols
Proper segregation is the single most important step in laboratory waste management.
The "Halogenated" Rule
Because this molecule contains Chlorine (Cl), it must be segregated into the Halogenated Waste stream.[1]
-
Correct Container: Polyethylene (HDPE) or Glass carboy/container labeled "Halogenated Organic Waste."
-
Incorrect Container: General "Organic Solvents" (Non-halogenated) or "Aqueous Waste."
Phase Separation
-
Solid Waste: Pure solid compound, contaminated gloves, weighing boats, and filter paper must go into a Solid Hazardous Waste drum/pail.
-
Liquid Waste: Mother liquors from synthesis (e.g., reaction mixtures in DCM, Chloroform, or Ethyl Acetate) must be collected in Liquid Halogenated Waste carboys.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Chemical
-
Applicability: Expired inventory, degraded samples, or excess solid reagent.
-
Protocol:
-
Do not dissolve the solid unnecessarily.[5] Disposal of solids is generally more cost-effective and safer than creating large volumes of liquid waste.
-
Place the original container (if compatible) or the solid substance into a clear, sealable plastic bag (secondary containment).
-
Affix a hazardous waste label to the bag/container.[6]
-
Label Declaration:
-
Deposit into the lab's Solid Hazardous Waste Drum .
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Applicability: HPLC effluent, extraction layers, or mother liquors containing the compound.
-
Protocol:
-
Check the pH of the solution.[2][8] If highly acidic or basic, neutralize to pH 5–9.
-
Pour into the Halogenated Organic Waste carboy.
-
Log the Addition: You must record the volume added on the waste container’s log sheet.
-
Critical Check: Ensure the waste container does not contain incompatible oxidizers (e.g., Chromic acid, Piranha solution). Aldehydes + Oxidizers in a closed drum = Explosion Hazard.
-
Scenario C: Bench-Top Deactivation (Spill Cleanup Only)
-
Context: For deactivating small spills or cleaning glassware residues before final disposal. Do not use this for bulk disposal.
-
Chemistry: Oxidation of the aldehyde to the corresponding carboxylic acid (7-chloro-1-isopropyl-1H-indole-4-carboxylic acid), which is generally less reactive and less volatile.[8]
-
Protocol:
-
Treat the residue with a dilute solution of aqueous Potassium Permanganate (KMnO₄) or dilute bleach (Sodium Hypochlorite).
-
Allow to react for 30 minutes in a fume hood.
-
Collect the resulting sludge/slurry.
-
Dispose of as Halogenated Heavy Metal Waste (if KMnO₄ used) or Halogenated Basic Waste .
-
Part 5: Visual Workflows
Figure 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating this compound waste. Note that mixing even small amounts of halogenated compounds with non-halogenated solvents usually reclassifies the entire mixture as halogenated waste.
Part 6: Regulatory Compliance & Transport
-
EPA Waste Code (USA):
-
While this specific compound may not be explicitly P- or U-listed, it falls under the characteristic of Toxic (D000) if TCLP testing fails, but practically it is managed as Ignitable (D001) if in organic solvent, or generally as a Halogenated Solvent (F002) mixture if co-mingled with DCM/Chloroform.
-
Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but treat with the severity of RCRA waste.
-
-
DOT Shipping (if transporting):
-
Likely classification: UN 2811, Toxic solids, organic, n.o.s. (this compound) .
-
Packing Group: III (Minor Danger) inferred from analog toxicity data.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
